molecular formula C7H9ClN6 B1504526 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride CAS No. 847606-72-8

1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

Cat. No.: B1504526
CAS No.: 847606-72-8
M. Wt: 212.64 g/mol
InChI Key: USMMQUJCDDRMNO-UHFFFAOYSA-N
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Description

1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride is a specialized chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates two key functional groups: a phenyltetrazole and a hydrazine, which serve as orthogonal reactive handles for constructing more complex molecules. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering advantages in drug design due to its similar pKa but enhanced metabolic stability and increased lipophilicity, which can improve membrane penetration . This makes the compound a valuable intermediate in the synthesis of potential pharmacologically active molecules. Researchers utilize this reagent in the development of compounds for various applications, including as antibacterial and antifungal agents . The compound serves as a versatile precursor in multicomponent and coupling reactions, enabling the efficient exploration of novel chemical space for high-throughput screening in drug discovery programs . Its primary research value lies in its role as a synthetic intermediate for the preparation of more complex structures, such as heterocyclic compounds and potential PIKfyve inhibitors , which are a target in antiviral therapy development .

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6.ClH/c8-10-6-2-1-3-7(4-6)13-5-9-11-12-13;/h1-5,10H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMMQUJCDDRMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697961
Record name 1-(3-Hydrazinylphenyl)-1H-tetrazole--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847606-72-8
Record name 1-(3-Hydrazinylphenyl)-1H-tetrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride CAS number 847606-72-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride (CAS 847606-72-8): A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold

This compound, identified by CAS number 847606-72-8, is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and medicinal chemistry.[1][2] Its molecular architecture, featuring a phenyl ring substituted with both a reactive hydrazine group and a metabolically robust tetrazole moiety, positions it as a versatile building block for the synthesis of complex, biologically active molecules.[3]

The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[4][5] This substitution can enhance a drug candidate's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[6] Concurrently, the hydrazine functional group serves as a potent nucleophile and a key precursor for constructing a variety of other heterocyclic systems, such as pyrazoles.[7] This dual functionality makes this compound a valuable starting material for creating diverse compound libraries aimed at discovering novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, designed for researchers and drug development professionals.

Physicochemical Properties & Characterization

The fundamental properties of this compound are summarized below. Accurate characterization is paramount for its effective use in synthesis, and validation is typically achieved through a combination of spectroscopic and physical methods.

PropertyValueSource
CAS Number 847606-72-8[1]
Molecular Formula C₇H₉ClN₆ (as HCl salt)[3]
Molecular Weight 212.64 g/mol [3]
Synonyms (3-tetrazol-1-yl-phenyl)-hydrazine hydrochloride[1]
Storage Condition 2-8°C, desiccated[3]

Expert Insight: The Rationale for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. The aromatic protons on the phenyl ring will exhibit a characteristic splitting pattern, while the chemical shifts of the tetrazole carbon and the protons adjacent to the hydrazine group provide definitive proof of the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups. Expect to see characteristic stretches for N-H bonds in the hydrazine and aromatic C-H and C=C bonds.

  • Melting Point: The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound.

Synthesis Pathway and Mechanism

While specific manufacturing procedures are often proprietary, a chemically sound and widely accepted synthetic route can be devised from its logical precursor, 3-(1H-Tetrazol-1-yl)aniline.[8] The synthesis involves a classical two-step transformation: the conversion of an aromatic amine to a diazonium salt, followed by its reduction to a hydrazine.

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) must be conducted at low temperatures (0–5 °C). This is because aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively, leading to side products and reduced yields.

  • Reduction: Stannous chloride (SnCl₂) in concentrated HCl is a classic and effective reagent for the reduction of diazonium salts to hydrazines. The strongly acidic environment maintains the stability of the reactants and products. The workup procedure is critical to remove tin salts for a pure final product.

Core Applications in Drug Development

The true value of this compound lies in its utility as a strategic intermediate.[3]

1. Bioisosterism and Pharmacokinetic Enhancement: The tetrazole ring is a cornerstone of modern medicinal chemistry.[9] It serves as a non-classical bioisostere of a carboxylic acid, meaning it mimics the acidic proton and hydrogen bonding capabilities of a carboxyl group but with significantly different physical properties. This substitution often leads to improved metabolic stability (resistance to enzymatic degradation) and enhanced oral bioavailability, critical attributes for successful drug candidates.[4][5]

Caption: The concept of tetrazole as a carboxylic acid bioisostere.

2. Synthesis of Pyrazole-Containing Scaffolds: The hydrazine group is a powerful tool for constructing new rings. A primary application is in the Knorr pyrazole synthesis or similar condensation reactions with 1,3-dicarbonyl compounds. This reaction allows for the direct construction of 1,3,5-trisubstituted pyrazole rings, another "privileged scaffold" in drug discovery known for a wide range of biological activities, including anti-inflammatory and analgesic properties.[7] The hydrochloride salt form of the starting material ensures stability and good solubility in polar reaction media.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE). Tetrazole compounds may have explosive properties and should be handled with care, avoiding heat and shock.

Materials:

  • 3-(1H-Tetrazol-1-yl)aniline (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Diazotization: a. Suspend 3-(1H-Tetrazol-1-yl)aniline in a suitable volume of concentrated HCl and water in a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer. b. Cool the mixture to 0-5 °C in an ice-salt bath. c. Dissolve sodium nitrite in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C. e. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Reduction: a. In a separate flask, dissolve stannous chloride dihydrate in concentrated HCl. Cool this solution to 0 °C. b. Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. A precipitate should form.

  • Workup and Isolation: a. Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove non-polar impurities. b. Suspend the crude solid in water and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8 to obtain the free hydrazine base. c. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). d. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. To form the hydrochloride salt for stability and ease of handling, dissolve the resulting free base in a minimal amount of isopropanol and add a solution of HCl in isopropanol or ether until precipitation is complete. f. Collect the white precipitate of this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Quality Control & Characterization

  • Melting Point: Determine the melting point of the dried solid using a calibrated melting point apparatus. A sharp range indicates high purity.

  • ¹H NMR: Dissolve ~5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum and integrate the peaks. The ratio of aromatic protons to the exchangeable N-H protons should match the expected structure.

  • Purity Analysis (HPLC): Prepare a standard solution of the compound and analyze it using a reverse-phase HPLC method with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) to determine the purity profile.

Safety, Handling, and Storage

Chemical safety is the highest priority when working with this compound.

  • Hazard Profile: Tetrazole derivatives can be energetic materials and may decompose explosively upon heating. Hydrazine derivatives are often toxic and potential sensitizers.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[11] All manipulations should be performed in a certified chemical fume hood.[11]

  • Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.[12] In case of skin or eye contact, rinse immediately and thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the chemical to enter drains.[11]

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed molecular tool. Its combination of a stable, bioisosteric tetrazole ring and a synthetically versatile hydrazine group provides researchers with a powerful platform for the efficient synthesis of novel, drug-like molecules.[3][4] A thorough understanding of its properties, synthesis, and handling as outlined in this guide is essential for leveraging its full potential in the complex and demanding field of drug discovery.

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A Multi-faceted Approach to the Structural Elucidation of 1-(3-Hydrazinylphenyl)-1H-tetrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-driven framework for the structural elucidation of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, a heterocyclic compound of interest. By integrating data from a suite of orthogonal analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Single-Crystal X-ray Diffraction—we present a self-validating workflow. This document moves beyond a mere recitation of methods, offering insights into the causal-driven experimental design and data interpretation required to unambiguously determine the molecule's constitution, connectivity, and stereochemistry.

Introduction: The Imperative of Unambiguous Structural Assignment

This compound is a molecule that marries the bioisosteric properties of a tetrazole ring with the reactive potential of a hydrazinyl functional group.[1][2] The tetrazole moiety, often serving as a metabolically stable surrogate for a carboxylic acid, is a prevalent feature in medicinal chemistry.[1] The hydrazinyl group, a versatile synthetic handle, opens avenues for further molecular elaboration. The hydrochloride salt form is typical for enhancing the solubility and stability of such amine-containing compounds.

An erroneous structural assignment can have profound consequences, leading to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of drug development campaigns. Therefore, a rigorous, multi-technique approach to structure elucidation is not merely good practice but an absolute necessity. This guide will detail such an approach, providing both the "how" and the "why" at each stage of the analytical process.

The Integrated Analytical Workflow

The structural elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and it is the convergence of this data that leads to a confident structural assignment. Our workflow is designed to be iterative and self-validating, where the hypothesis generated from one technique is tested and refined by the next.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Confirmation synthesis Synthesis of 1-(3-Hydrazinylphenyl) -1H-tetrazole HCl ms Mass Spectrometry (MS) synthesis->ms Molecular Weight & Formula ftir FT-IR Spectroscopy synthesis->ftir Functional Groups nmr NMR Spectroscopy (1H, 13C, HSQC, HMBC) synthesis->nmr Connectivity & Environment structure Final Structure Confirmed ms->structure ftir->structure xray Single-Crystal X-ray Diffraction nmr->xray Absolute Confirmation nmr->structure xray->structure

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the initial and indispensable step, providing the molecular weight and elemental composition of the parent molecule. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which is ideal for polar and salt-form compounds.[3]

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in methanol or acetonitrile/water. The addition of a small amount of formic acid can aid in protonation for positive ion mode analysis.[3]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: Scan a mass-to-charge (m/z) range of 50-500 to ensure capture of the molecular ion and potential fragments.

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the protonated free base, [M+H]⁺.

    • Utilize the high-resolution data to calculate the elemental composition and compare it with the theoretical formula (C₇H₉N₆⁺).

Trustworthiness: The high mass accuracy of HRMS (typically < 5 ppm) provides a high degree of confidence in the elemental composition, which severely constrains the number of possible molecular structures.

Expected Data & Interpretation:

ParameterExpected ValueInterpretation
Molecular Formula (Free Base) C₇H₈N₆The neutral form of the target molecule.
Exact Mass (Free Base) 176.0810Calculated exact mass for C₇H₈N₆.
[M+H]⁺ (Monoisotopic) 177.0888The expected m/z for the protonated molecule.
Observed [M+H]⁺ ~177.0885An observed m/z within a few ppm of the theoretical value confirms the elemental composition.

FT-IR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FT-IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the N-H bonds of the hydrazinyl group and the hydrochloride salt, C-H bonds of the aromatic ring, and the N=N and C=N stretches of the tetrazole ring.

Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry, crystalline compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine, homogenous powder.[3]

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition: Acquire the spectrum using a FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Trustworthiness: The presence or absence of key vibrational bands provides a robust, self-validating check on the functional groups suggested by the molecular formula.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
3400-3200 Broad, StrongN-H stretchConfirms the presence of the hydrazinyl group (-NHNH₂).
3100-3000 MediumAromatic C-H stretchIndicates the presence of the phenyl ring.
~2700-2400 BroadN⁺-H stretchCharacteristic of the hydrochloride salt of an amine.
1600-1450 Medium-StrongC=C & C=N stretchAromatic ring and tetrazole ring vibrations.
1400-1300 MediumN=N stretchCharacteristic of the tetrazole ring system.

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the connectivity of atoms in a molecule.[3] A suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the bonding framework.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar compounds and allows for the observation of exchangeable protons (N-H).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows the number of different carbon environments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular fragments.

  • Data Analysis: Integrate the data from all NMR experiments to build the molecular structure.

Trustworthiness: The combination of 1D and 2D NMR experiments provides a highly redundant and self-consistent dataset. The connectivity established through HMBC correlations, for example, can be cross-verified with the coupling patterns observed in the ¹H NMR spectrum.

Hypothetical NMR Data & Interpretation (in DMSO-d₆)

¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10.0 s (broad)1HTetrazole C-H The proton on the tetrazole ring is expected to be deshielded and appear as a singlet.[4]
~8.0-7.5 m4HAromatic H sProtons on the phenyl ring will appear in the aromatic region with complex splitting patterns due to their relative positions.
~4.5 s (broad)3H-NH -NH₂The exchangeable protons of the hydrazinyl hydrochloride group will appear as a broad singlet.

¹³C NMR Data:

Chemical Shift (ppm)AssignmentRationale
~155 Tetrazole C -HThe carbon of the tetrazole ring is characteristically found in this downfield region.[5]
~140 Aromatic C -N (Hydrazinyl)The aromatic carbon attached to the nitrogen of the hydrazinyl group.
~138 Aromatic C -N (Tetrazole)The aromatic carbon attached to the nitrogen of the tetrazole ring.
~130-115 Aromatic C -HThe remaining four carbons of the phenyl ring.
2D NMR Connectivity

The HMBC spectrum would be the final piece of the NMR puzzle, showing key correlations such as:

  • The tetrazole C-H proton to the aromatic carbon it is attached to.

  • The aromatic protons to their neighboring carbons, confirming the substitution pattern on the phenyl ring.

nmr_connectivity cluster_mol mol Structure with Key Atoms C_tetrazole C-H (Tetrazole, ~155 ppm) H_tetrazole H (Tetrazole, ~10.0 ppm) C_aromatic_N_tetrazole C-N (Aromatic, ~138 ppm) H_tetrazole->C_aromatic_N_tetrazole HMBC C_aromatic_N_hydrazinyl C-N (Aromatic, ~140 ppm) H_aromatic H (Aromatic, ~8.0-7.5 ppm) H_aromatic->C_aromatic_N_tetrazole HMBC H_aromatic->C_aromatic_N_hydrazinyl HMBC NH_hydrazinyl NH-NH2+ (~4.5 ppm) NH_hydrazinyl->C_aromatic_N_hydrazinyl HMBC

Sources

solubility of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(3-Hydrazinylphenyl)-1H-tetrazole Hydrochloride in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in various organic solvents. In the absence of publicly available empirical solubility data for this specific compound, this document leverages fundamental principles of physical chemistry and molecular structure analysis to predict its solubility profile. We deconstruct the molecule into its constituent functional groups—the tetrazole ring, the phenyl group, the hydrazinyl moiety, and the hydrochloride salt—to forecast its behavior in polar protic, polar aprotic, and nonpolar solvent systems. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method, intended to empower researchers in drug development and chemical synthesis. The document also explores key factors influencing solubility, such as temperature and pH, providing a robust framework for formulation scientists and medicinal chemists.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrazole ring, which is a common bioisostere for the carboxylic acid group in medicinal chemistry.[1][2] The presence of the hydrazinylphenyl moiety suggests its potential utility as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is paramount for its practical application in synthesis, purification, formulation, and various analytical procedures.[3]

Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is a critical determinant of a drug candidate's downstream developability, including its formulation into a viable dosage form. This guide serves as a foundational resource for researchers, providing both a theoretical solubility prediction and a practical methodology for its empirical determination.

Physicochemical Properties and Molecular Structure Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and the physicochemical contributions of its components.

Chemical Structure:

(Simplified representation of this compound)

  • 1H-Tetrazole Ring: The tetrazole ring is a planar, aromatic heterocycle containing four nitrogen atoms.[4] It is highly polar and capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the other nitrogen atoms). The parent 1H-tetrazole is known to be soluble in polar solvents like water, DMSO, and various alcohols.[3][5] It behaves as a weak acid with a pKa comparable to carboxylic acids, a property that is fundamental to its role as a bioisostere.[1]

  • Phenyl Group: The benzene ring is a nonpolar, hydrophobic moiety. Its presence will generally decrease the compound's affinity for highly polar solvents compared to an unsubstituted tetrazole and increase its affinity for solvents with some aromatic or nonpolar character.

  • Hydrazinyl Group (-NHNH₂): The hydrazine group is highly polar and is a potent hydrogen bond donor and acceptor. This functional group will significantly enhance the molecule's ability to interact with polar protic solvents.

  • Hydrochloride Salt: The formation of a hydrochloride salt indicates that one of the basic nitrogen atoms (likely on the hydrazinyl group or the tetrazole ring) has been protonated. This ionic character is the most dominant factor for solubility. As a salt, the compound will have significantly higher lattice energy than its free base form but will also have a strong potential for dissociation in highly polar, protic solvents that can effectively solvate the resulting ions. The solubility of hydrochloride salts is often highly dependent on the pH of the medium.[6]

Overall Molecular Profile: The molecule is a salt with a complex blend of polar (tetrazole, hydrazinyl), nonpolar (phenyl), and ionic (hydrochloride) characteristics. This structure suggests a strong preference for polar protic solvents that can engage in hydrogen bonding and solvate the ionic components.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and the principle of "like dissolves like," the following solubility profile is predicted. It is crucial to note that these are expert estimations that require experimental validation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Methanol, EthanolHigh to Moderate These solvents are excellent hydrogen bond donors and acceptors with high dielectric constants, capable of solvating the protonated amine and chloride ions, as well as the polar tetrazole and hydrazinyl groups. Solubility is expected to be highest in this class.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to Low DMSO and DMF are strong hydrogen bond acceptors and highly polar, which should allow them to solvate the cationic part of the molecule. They can effectively disrupt the crystal lattice. The parent 1H-tetrazole is soluble in DMSO.[1]
Acetonitrile, AcetoneLow to Very Low While polar, these solvents are weaker hydrogen bond acceptors and have lower dielectric constants than DMSO or DMF. They will be less effective at solvating the dissociated ions, leading to lower solubility.
Nonpolar Toluene, Hexanes, Diethyl EtherInsoluble These solvents lack the polarity and hydrogen bonding capability required to overcome the high crystal lattice energy of the salt and solvate the ionic and polar functional groups.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This protocol ensures that a true equilibrium between the solid and dissolved states is achieved.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a known volume (e.g., 1-2 mL) of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to be certain.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid material.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The use of a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) is highly recommended.

  • Dilution: Accurately dilute the collected supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[8]

  • Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep 1.0 Preparation cluster_equil 2.0 Equilibration cluster_sep 3.0 Phase Separation cluster_sample 4.0 Sampling & Analysis cluster_result 5.0 Final Result A Add excess solute to known volume of solvent B Agitate at constant T (e.g., 24-72 hours) A->B C Centrifuge or let stand to settle excess solid B->C D Filter supernatant (0.22 µm filter) C->D E Accurately dilute the filtrate D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Key Factors Influencing Solubility

The solubility of this compound is not a fixed value and can be significantly influenced by several experimental conditions.

  • Temperature: For most solid solutes, the dissolution process is endothermic. Therefore, solubility tends to increase with temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[9] Experimental determination at different temperatures is recommended for processes like crystallization.

  • pH and Co-solvents: As a hydrochloride salt of a compound with basic and acidic centers, its solubility in aqueous or protic organic systems can be highly pH-dependent. In a non-buffered organic solvent, the compound itself will establish the pH. The addition of acidic or basic co-solvents could dramatically alter the solubility by shifting the equilibrium between the salt and the free base form.

  • Common Ion Effect: In solvents containing chloride ions from another source, the solubility of the hydrochloride salt may be suppressed. According to Le Chatelier's principle, the added chloride will shift the dissolution equilibrium towards the solid, undissociated salt, thereby reducing its concentration in solution.[6]

Conclusion and Recommendations

While specific experimental data for this compound is not available in the literature, a detailed analysis of its molecular structure strongly suggests that it will be most soluble in polar protic solvents like water and lower-chain alcohols. Moderate solubility is predicted for highly polar aprotic solvents such as DMSO and DMF, with poor solubility expected in less polar and nonpolar media.

This guide provides a robust theoretical framework for understanding the solubility behavior of this compound. However, these predictions must be confirmed through empirical measurement. It is strongly recommended that researchers utilize the detailed shake-flask protocol provided herein to generate accurate and reliable thermodynamic solubility data. Such data is indispensable for the successful development of synthetic processes, purification methods, and ultimately, pharmaceutical formulations involving this compound.

References

  • Jaiswal, et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). Available at: [Link]

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A Technical Guide to the Stability and Storage of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride is a specialized organic compound featuring a unique combination of a phenyl ring, a tetrazole moiety, and a hydrazinyl group, supplied as a hydrochloride salt. This intricate structure suggests its potential utility in pharmaceutical research and drug development, likely as a building block in the synthesis of more complex molecules. The presence of both a high-nitrogen tetrazole ring and a reactive hydrazinyl group necessitates a thorough understanding of its chemical stability to ensure its integrity during storage and handling.

This technical guide provides an in-depth analysis of the factors influencing the stability of this compound. It outlines potential degradation pathways, recommends optimal storage conditions, and details experimental protocols for researchers to validate stability in their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's characteristics to ensure experimental reproducibility and material quality.

Chemical Profile and Inherent Stability Considerations

The stability of this compound is dictated by the interplay of its constituent functional groups. Its CAS Number is 847606-72-8[1].

FeatureChemical MoietyInherent Stability Implication
High-Nitrogen Heterocycle Tetrazole RingTetrazoles are known for their high energy content and can be sensitive to heat, shock, or friction, potentially leading to vigorous decomposition[2][3]. The primary decomposition product is often nitrogen gas[4].
Reactive Nucleophile Hydrazinyl Group (-NHNH2)The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or incompatible oxidizing agents[5][6].
Aromatic Core Phenyl RingThe phenyl group provides a degree of electronic stability to the molecule.
Salt Form Hydrochloride SaltAs a hydrochloride salt, the compound is acidic and should be stored away from strong bases to prevent neutralization and potential degradation of the free base form.

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for developing effective storage and handling strategies.

Oxidation of the Hydrazinyl Group

The primary and most likely degradation pathway involves the oxidation of the hydrazinyl substituent. This can be a complex process leading to a variety of products.

Oxidation_Pathway Compound 1-(3-Hydrazinylphenyl)-1H-tetrazole Diazene Diazene Intermediate Compound->Diazene [O] Loss_of_N2 Loss of N₂ Diazene->Loss_of_N2 Spontaneous Further_Oxidation Further Oxidation Products Diazene->Further_Oxidation Phenyltetrazole 1-Phenyl-1H-tetrazole Loss_of_N2->Phenyltetrazole Forced_Degradation_Workflow cluster_0 Stress Conditions Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze Samples by HPLC-UV/MS Acid->Analysis At Time Points Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis At Time Points Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->Analysis At Time Points Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis At Time Points Photo Photolytic Stress (e.g., ICH Q1B conditions) Photo->Analysis At Time Points Stock_Solution Prepare Stock Solution of Compound Stock_Solution->Acid Expose Aliquots Stock_Solution->Base Expose Aliquots Stock_Solution->Oxidation Expose Aliquots Stock_Solution->Thermal Expose Aliquots Stock_Solution->Photo Expose Aliquots Characterization Characterize Degradants Analysis->Characterization

Caption: Workflow for forced degradation studies.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photostability: Expose the stock solution and solid compound to light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the compound.

Methodology:

  • Sample Preparation: Package multiple samples of this compound in appropriate containers (e.g., amber glass vials with inert gas overlay).

  • Storage: Store the samples under the proposed long-term storage conditions (e.g., 2-8°C/ambient humidity and -20°C).

  • Testing: At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months), remove samples and analyze for purity, appearance, and the presence of degradation products using a validated stability-indicating HPLC method.

Conclusion

This compound is a compound that requires careful storage and handling due to the inherent reactivity of its hydrazinyl and tetrazole functionalities. The primary stability concerns are oxidation of the hydrazinyl group and thermal decomposition of the tetrazole ring. By adhering to the recommended storage conditions of a cool, dark, dry, and inert environment, the integrity of the compound can be maintained. For critical applications, it is imperative that researchers conduct their own stability assessments using the methodologies outlined in this guide to establish a reliable shelf-life and ensure the quality of their experimental results.

References

  • Materials Advances (RSC Publishing). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. [Link]

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  • PubChem. 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole hydrochloride (1:2). [Link]

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The Latent Power of a Bifunctional Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-(3-Hydrazinylphenyl)-1H-tetrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both versatile synthetic handles and inherent biological relevance is paramount. This technical guide delves into the untapped potential of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, a bifunctional molecule poised to serve as a valuable building block in medicinal chemistry. By dissecting the individual contributions of the phenyl-tetrazole and hydrazinyl moieties, we illuminate a path for the rational design of novel therapeutics. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this scaffold, potential therapeutic applications, and detailed synthetic methodologies to unlock its full potential.

Introduction: The Strategic Union of Two Pharmacophores

The field of medicinal chemistry is driven by the quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The compound this compound presents a compelling starting point for drug discovery endeavors by covalently linking two functionalities of significant pharmacological interest: the tetrazole ring and the hydrazine group.

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules.[1][2][3] This substitution can enhance metabolic stability, increase lipophilicity, and improve oral bioavailability.[4] The tetrazole ring itself is found in numerous FDA-approved drugs, highlighting its acceptance and utility in clinical applications.[3][5]

The hydrazine functionality and its derivatives, particularly hydrazones, are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6][7][8][9] The reactive nature of the hydrazine group makes it an excellent synthetic handle for the construction of diverse molecular libraries through condensation reactions with various carbonyl compounds.

The strategic combination of these two pharmacophores in a single, stable hydrochloride salt form offers a unique platform for the development of novel drug candidates with potentially synergistic or multi-target activities.

Physicochemical and Structural Attributes

While experimental data for this compound is not extensively available, its key physicochemical properties can be inferred from its constituent parts.

PropertyGeneral Characteristics of the ScaffoldRationale
pKa The tetrazole ring imparts acidic properties (pKa ≈ 4.5-5.0). The hydrazinyl group is basic.The tetrazole pKa is comparable to that of a carboxylic acid, enabling it to act as a bioisostere.[2][5]
logP The phenyl-tetrazole portion is moderately lipophilic. The hydrazinyl group is polar.The overall lipophilicity can be readily modulated by derivatization of the hydrazinyl group.
Solubility The hydrochloride salt form suggests good aqueous solubility.Salt formation is a common strategy to improve the solubility of drug candidates.
Metabolic Stability The tetrazole ring is generally resistant to metabolic degradation.This is a key advantage of using tetrazoles as carboxylic acid bioisosteres.[4]
Reactivity The terminal amine of the hydrazine is a potent nucleophile.This allows for straightforward derivatization with aldehydes and ketones to form hydrazones.

Synthetic Versatility: A Gateway to Chemical Diversity

The primary utility of this compound in medicinal chemistry lies in its potential as a versatile building block. The reactive hydrazinyl group serves as a conjugation point for the introduction of a wide array of chemical moieties, enabling the rapid generation of diverse compound libraries.

A general and highly efficient method to create derivatives is through the formation of hydrazones. This involves the condensation of the hydrazinyl group with various aldehydes and ketones, a reaction that typically proceeds under mild conditions with high yields.

G 1-(3-Hydrazinylphenyl)-1H-tetrazole HCl 1-(3-Hydrazinylphenyl)-1H-tetrazole HCl Tetrazolyl-Phenyl-Hydrazone Derivatives Tetrazolyl-Phenyl-Hydrazone Derivatives 1-(3-Hydrazinylphenyl)-1H-tetrazole HCl->Tetrazolyl-Phenyl-Hydrazone Derivatives Condensation (Mild Acid Catalyst) Aldehydes/Ketones (R-CHO/R-CO-R') Aldehydes/Ketones (R-CHO/R-CO-R') Aldehydes/Ketones (R-CHO/R-CO-R')->Tetrazolyl-Phenyl-Hydrazone Derivatives

Caption: Synthetic pathway for the derivatization of this compound.

This synthetic accessibility allows for the exploration of a vast chemical space by varying the R and R' groups of the carbonyl compound. These groups can be selected to probe different pharmacophoric features, such as hydrogen bonding, lipophilicity, and steric bulk, to optimize biological activity.

Potential Therapeutic Applications and Mechanistic Insights

The combination of the phenyl-tetrazole scaffold with a hydrazone linkage suggests several promising avenues for therapeutic intervention. The following sections outline potential applications based on the known biological activities of structurally related compounds.

Anticancer Agents

Hydrazone derivatives are a well-established class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[6][10][11][12][13] The mechanism of action for many anticancer hydrazones involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

The tetrazole moiety can further contribute to the anticancer profile. Tetrazole-containing compounds have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of enzymes involved in cancer progression.[10][13]

Potential Signaling Pathway Modulation:

One of the key pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. Hydrazone derivatives have been shown to modulate this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth TPH_Derivative Tetrazolyl-Phenyl-Hydrazone Derivative TPH_Derivative->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a tetrazolyl-phenyl-hydrazone derivative.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both tetrazole and hydrazone moieties have been independently associated with significant antibacterial and antifungal activities.[1][9][14][15][16] The hybridization of these two pharmacophores in a single molecule could lead to compounds with broad-spectrum antimicrobial activity.

Potential Mechanism of Action:

A key target in bacteria is DNA gyrase, an enzyme essential for DNA replication. Inhibition of this enzyme leads to bacterial cell death. Certain hydrazone derivatives have been shown to be effective inhibitors of DNA gyrase.[17]

G TPH_Derivative Tetrazolyl-Phenyl-Hydrazone Derivative DNA_Gyrase Bacterial DNA Gyrase TPH_Derivative->DNA_Gyrase Inhibition Replication_Blocked DNA Replication Blocked Negative_Supercoils Negatively Supercoiled DNA (Required for Replication) DNA_Gyrase->Negative_Supercoils DNA_Supercoiling Relaxed DNA DNA_Supercoiling->DNA_Gyrase

Caption: Proposed mechanism of action for a tetrazolyl-phenyl-hydrazone derivative as a DNA gyrase inhibitor.

Enzyme Inhibitors

The structural features of the tetrazolyl-phenyl-hydrazone scaffold make it a promising candidate for the development of various enzyme inhibitors. For example, hydrazone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[18][19][20] Inhibition of MAO is a therapeutic strategy for the treatment of depression and neurodegenerative diseases.

Furthermore, the tetrazole ring has been shown to act as a zinc-binding group, making it suitable for targeting metalloenzymes such as carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer.[21]

Experimental Protocols

The following protocols are provided as general guidelines for the synthesis and derivatization of this compound. Researchers should adapt these methods based on the specific reactivity of the chosen reagents.

General Protocol for the Synthesis of Tetrazolyl-Phenyl-Hydrazone Derivatives
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution.

  • Catalysis: Add a catalytic amount of a mild acid, such as glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized hydrazone derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its bifunctional nature provides a facile entry point for the creation of diverse chemical libraries with the potential for a wide range of biological activities. The established roles of the tetrazole and hydrazone moieties in drug design provide a strong rationale for investigating the therapeutic potential of their hybrid structures. Future research should focus on the synthesis and screening of a broad range of derivatives to elucidate structure-activity relationships and identify lead compounds for further development as anticancer, antimicrobial, or enzyme-inhibiting agents. The inherent versatility of this scaffold ensures its place as a valuable tool in the ongoing search for novel and effective therapeutics.

References

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The Strategic Synthon: A Technical Guide to 1-(3-Hydrazinylphenyl)-1H-tetrazole Hydrochloride for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its molecular architecture, plausible synthetic routes, and its strategic application as a bioisostere and a reactive intermediate for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.

Introduction: The Emerging Importance of the Phenyltetrazole Scaffold

The tetrazole moiety has garnered considerable attention in medicinal chemistry, primarily for its role as a bioisostere of the carboxylic acid group.[1][2] This substitution can enhance a molecule's lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile.[2] When incorporated into a phenyl ring, the resulting phenyltetrazole scaffold becomes a privileged structure in numerous pharmacologically active compounds. The further addition of a reactive hydrazinyl group at the meta-position, as in 1-(3-Hydrazinylphenyl)-1H-tetrazole, creates a powerful and versatile building block for the synthesis of diverse compound libraries. This guide will illuminate the chemical properties and strategic utility of its hydrochloride salt, a more stable and handleable form for synthetic applications.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization.

PropertyValueSource
Molecular FormulaC₇H₉ClN₆Inferred
Molecular Weight212.64 g/mol Inferred
AppearanceExpected to be a crystalline solidGeneral knowledge
SolubilityLikely soluble in polar solvents like water and alcoholsGeneral knowledge
pKaThe tetrazole N-H proton is weakly acidic, while the hydrazinyl group is basic. The hydrochloride salt form is expected.General knowledge

The structure of this compound presents two key functional regions: the acidic tetrazole ring and the basic, highly reactive hydrazine group. This duality is central to its synthetic versatility.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis is a multi-step process commencing with a commercially available starting material, 3-aminobenzonitrile.

Synthetic Pathway A 3-Aminobenzonitrile B 1-(3-Aminophenyl)-1H-tetrazole A->B 1. NaN3, NH4Cl, DMF 2. Heat C 1-(3-Diazoniumphenyl)-1H-tetrazole chloride B->C NaNO2, HCl (aq) 0-5 °C D 1-(3-Hydrazinylphenyl)-1H-tetrazole C->D SnCl2·2H2O, HCl (conc) E This compound D->E HCl in Ether or Isopropanol

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Aminophenyl)-1H-tetrazole

  • To a solution of 3-aminobenzonitrile in dimethylformamide (DMF), add sodium azide and ammonium chloride.[3]

  • Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it into acidified water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 1-(3-aminophenyl)-1H-tetrazole.

Step 2: Diazotization of 1-(3-Aminophenyl)-1H-tetrazole

  • Suspend 1-(3-aminophenyl)-1H-tetrazole in a cooled aqueous solution of hydrochloric acid (0-5 °C).

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting solution for a short period to ensure complete formation of the diazonium salt. This intermediate is typically used immediately in the next step without isolation.[4]

Step 3: Reduction to 1-(3-Hydrazinylphenyl)-1H-tetrazole

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Cool this solution and slowly add the previously prepared diazonium salt solution, keeping the temperature low.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the free hydrazine base.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude 1-(3-hydrazinylphenyl)-1H-tetrazole in a suitable solvent such as diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

  • Filter the resulting solid, wash with the solvent, and dry under vacuum to obtain this compound.[1]

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl ring, the N-H protons of the hydrazine and tetrazole moieties, and the protons of the hydrochloride salt. The chemical shifts and coupling patterns will be indicative of the meta-substitution pattern. The tetrazole C-H proton typically resonates in the downfield region.[5]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the characteristic deshielded carbon of the tetrazole ring.[5]

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the tetrazole and hydrazinyl groups, C=N and N=N stretching of the tetrazole ring, and aromatic C-H and C=C stretching.

Applications in Drug Discovery and Medicinal Chemistry

The unique bifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of diverse molecular scaffolds.

As a Bioisosteric Scaffold

The phenyltetrazole core serves as a proven bioisostere for a phenylcarboxylic acid moiety, a common feature in many biologically active molecules. This allows for the modification of existing drug candidates to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

As a Reactive Intermediate for Library Synthesis

The primary utility of this compound lies in the high reactivity of its hydrazinyl group. This nucleophilic group can readily participate in a variety of chemical transformations to generate a library of derivatives.

Synthetic Applications cluster_reactions Reactions A 1-(3-Hydrazinylphenyl)-1H-tetrazole HCl B Hydrazone Derivatives A->B C Pyrazole Derivatives A->C D Acylhydrazide Derivatives A->D E Other Heterocycles A->E R1 Aldehydes/Ketones R1->B Condensation R2 1,3-Dicarbonyls R2->C Cyclocondensation R3 Acylating Agents R3->D Acylation R4 Other Reagents R4->E Various Cyclizations

Caption: Synthetic utility of this compound in generating diverse chemical scaffolds.

5.2.1. Synthesis of Hydrazones: The condensation of the hydrazinyl group with various aldehydes and ketones provides a straightforward route to a wide array of hydrazone derivatives.[7] Hydrazones themselves are a class of compounds with a broad spectrum of reported biological activities.

5.2.2. Synthesis of Pyrazoles: The reaction with 1,3-dicarbonyl compounds or other suitable precursors can lead to the formation of pyrazole-containing molecules.[8] Pyrazole is another important pharmacophore found in many approved drugs.

5.2.3. Use in Multicomponent Reactions (MCRs): Hydrazines are valuable components in various MCRs, such as the Ugi-tetrazole reaction, which allows for the rapid assembly of complex molecules from simple starting materials.[9] This is a powerful strategy for generating large and diverse compound libraries for high-throughput screening.

Potential as Kinase Inhibitors

The phenyl-azole scaffold is a common feature in many kinase inhibitors.[10][11] By using this compound as a starting material, medicinal chemists can design and synthesize novel compounds targeting specific kinases implicated in diseases such as cancer and inflammatory disorders.

Conclusion

This compound is a strategically designed chemical entity that holds significant promise for the advancement of drug discovery programs. Its synthesis, while requiring a multi-step approach, is based on well-established and reliable chemical transformations. The true value of this compound lies in its dual functionality, combining the bioisosteric advantages of the phenyltetrazole core with the synthetic versatility of the hydrazinyl group. This allows for the efficient generation of diverse libraries of novel compounds with the potential for a wide range of therapeutic applications. As the demand for novel chemical matter in drug discovery continues to grow, the utility of such versatile building blocks will undoubtedly become increasingly important.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., Abdel-Moty, S. G., & Ahmed, E. M. (2019). Pyrazole and its Fused Derivatives: A Review on their Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 19(11), 875-896.
  • Bojarska, J., Ziora, Z. M., & Kiec-Kononowicz, K. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • Fancelli, D., Moll, J., Varasi, M., & Vianello, P. (2006). Scaffold-based design of kinase inhibitors for cancer therapy. Current Medicinal Chemistry, 13(28), 3289-3311.
  • Gao, Y., Wu, F., & Li, L. (2022). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Future Medicinal Chemistry, 14(12), 895-911.
  • Hassan, S. A., & Abdullah, M. N. (2025). Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3-Aminoacetophene & 3-Amino Phenol.
  • Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
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Methodological & Application

Application Notes and Protocols for the Use of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Reagent

The field of bioconjugation and drug development continually seeks novel molecular entities that can serve as versatile scaffolds and linkers. 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride is one such compound of interest, featuring two key functional groups: a hydrazine moiety and a tetrazole ring. While not a conventional click chemistry reagent in its native form, its true potential can be unlocked through a straightforward chemical transformation. The hydrazine group, upon conversion to an azide, renders the molecule "click-ready" for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed protocol to utilize this compound in click chemistry. We will detail the in situ conversion of the hydrazine to an azide, followed by a robust CuAAC protocol. The tetrazole ring, a known bioisostere for carboxylic acids, remains intact, offering a valuable functional handle for subsequent modifications or for influencing the pharmacokinetic properties of the final conjugate.

Proposed Reaction Pathway and Mechanism

The overall strategy involves a two-step, one-pot process. First, the hydrazine group is converted to an azide via diazotization. Second, the newly formed aryl azide is immediately reacted with a terminal alkyne in a classic CuAAC reaction to form a stable triazole linkage.

Step 1: Diazotization of Hydrazine to Azide

The conversion of an aryl hydrazine to an aryl azide can be achieved through a diazotization reaction, similar to the well-established Sandmeyer reaction for aromatic amines.[1][2][3][4] In this proposed step, the hydrazine is treated with a nitrite source under acidic conditions to form an unstable diazonium salt intermediate. This intermediate then reacts with an azide source (or rearranges in the presence of excess nitrite) to yield the desired aryl azide with the expulsion of nitrogen gas.

Diazotization_Mechanism cluster_0 Step 1: In Situ Azide Formation Hydrazine 1-(3-Hydrazinylphenyl)- 1H-tetrazole Reagents NaNO₂, HCl (0-5 °C) Hydrazine->Reagents Azide 1-(3-Azidophenyl)- 1H-tetrazole (In Situ) Reagents->Azide CuAAC_Mechanism cluster_1 Step 2: Click Reaction Azide_in_situ 1-(3-Azidophenyl)- 1H-tetrazole (from Step 1) Catalyst CuSO₄, Na-Ascorbate Ligand (optional) Azide_in_situ->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Product 1,4-Disubstituted Triazole Product Catalyst->Product

Sources

The Coordination Chemistry of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride: A Guide for Ligand Application and Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifaceted Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials with tailored properties. 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride emerges as a compelling candidate for exploration, possessing a unique molecular architecture that suggests a rich and versatile coordination behavior. This molecule incorporates two key functional groups for metal binding: the tetrazole ring, a well-established coordinating moiety, and a hydrazinyl group, which also offers a lone pair of electrons for complexation.

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for the carboxylic acid group and is known to coordinate with a wide range of metal ions.[1] Its nitrogen atoms can act as donors, and the ring system can function as a bridging ligand to construct one-, two-, or three-dimensional coordination polymers.[2][3] The presence of the hydrazinyl group (-NHNH2) introduces an additional coordination site, potentially allowing for chelation or more complex bridging modes. This bifunctionality opens the door to the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with potentially interesting catalytic, magnetic, luminescent, or biological properties.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a ligand in coordination chemistry. We will delve into proposed synthetic protocols for metal complexes, detailed characterization techniques, and potential applications, all grounded in the established principles of coordination chemistry with related tetrazole-containing ligands.

Ligand Properties and Handling

While specific experimental data for this compound is limited, its basic properties can be inferred from its structure and available data for similar compounds.

PropertyValue/InformationSource
Molecular Formula C₇H₉ClN₆[7]
Molecular Weight 212.64 g/mol [7]
Appearance Likely a white to off-white crystalline powder[8]
Storage 2-8°C, protected from moisture[7]
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMF and DMSO[8]

Note: As a hydrochloride salt, the ligand is expected to be more soluble in polar solvents. For coordination reactions, it may be necessary to deprotonate the ligand in situ using a suitable base.

Proposed Synthetic Protocols for Metal Complexes

The synthesis of coordination complexes with 1-(3-hydrazinylphenyl)-1H-tetrazole (L) can be approached using methods well-established for other tetrazole-based ligands, such as solvothermal or slow evaporation techniques.[3] The choice of metal salt and solvent system will be crucial in determining the final structure and dimensionality of the complex.

General Workflow for Synthesis

G cluster_prep Ligand & Metal Salt Preparation cluster_reaction Reaction & Crystallization cluster_workup Isolation & Purification L_sol Dissolve Ligand (L) in Solvent mix Mix Solutions (Add base if necessary) L_sol->mix M_sol Dissolve Metal Salt (MXn) in Solvent M_sol->mix react Reaction Conditions (e.g., Solvothermal, Slow Evaporation) mix->react crystals Formation of Crystals react->crystals filter Filter Crystals crystals->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry

Caption: General workflow for the synthesis of metal complexes.

Protocol 1: Synthesis of a Putative [Cu(L)₂(H₂O)₂] Complex (Slow Evaporation)

This protocol aims to synthesize a discrete copper(II) complex.

Materials:

  • This compound (L·HCl)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (MeOH)

  • Triethylamine (Et₃N) or other suitable base

  • Small vials or beakers

Procedure:

  • Ligand Solution: Dissolve this compound (0.0213 g, 0.1 mmol) in 5 mL of methanol in a 20 mL vial.

  • Deprotonation: Add triethylamine (0.014 mL, 0.1 mmol) dropwise to the ligand solution with stirring to neutralize the hydrochloride and deprotonate the tetrazole ring. Stir for 10 minutes.

  • Metal Salt Solution: In a separate vial, dissolve copper(II) chloride dihydrate (0.0085 g, 0.05 mmol) in 5 mL of methanol.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change may be observed.

  • Crystallization: Cover the vial with a perforated lid (e.g., parafilm with small holes) and allow the solvent to evaporate slowly at room temperature.

  • Isolation: After several days, or when suitable crystals have formed, isolate the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Protocol 2: Synthesis of a Putative Zn(II) Coordination Polymer (Solvothermal)

This protocol is designed to favor the formation of a more extended coordination polymer with zinc(II).

Materials:

  • This compound (L·HCl)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reaction Mixture: In a 20 mL Teflon-lined autoclave, combine this compound (0.0213 g, 0.1 mmol), zinc(II) nitrate hexahydrate (0.0297 g, 0.1 mmol), and 10 mL of DMF.

  • Deprotonation: Add triethylamine (0.014 mL, 0.1 mmol) to the mixture.

  • Sealing and Heating: Seal the autoclave and heat it in an oven at 100-120 °C for 48-72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Isolation: Collect the crystalline product by filtration, wash with DMF and then ethanol, and dry under vacuum.

Characterization of the Synthesized Complexes

A thorough characterization is essential to determine the structure and properties of the newly synthesized complexes.

TechniquePurposeExpected Observations
Single-Crystal X-ray Diffraction To determine the precise 3D structure, including bond lengths, bond angles, coordination geometry of the metal center, and the packing of molecules in the crystal lattice.Will reveal if the ligand acts as a monodentate, bidentate, or bridging ligand and the dimensionality of the coordination polymer.[4][9]
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to compare with the simulated pattern from single-crystal data.The experimental pattern should match the simulated one for a pure sample.
Infrared (IR) Spectroscopy To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups.A shift in the N-H stretching and bending vibrations of the hydrazinyl group and the C=N and N-N stretching vibrations of the tetrazole ring upon coordination.[10]
Elemental Analysis (C, H, N) To determine the empirical formula of the complex and to support the proposed structure.The experimental percentages of C, H, and N should be in good agreement with the calculated values.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and to identify the loss of solvent molecules.Will show the temperature at which the complex decomposes and can quantify the number of coordinated or lattice solvent molecules.
UV-Vis Spectroscopy To study the electronic transitions within the complex.May show d-d transitions for transition metal complexes and ligand-to-metal or metal-to-ligand charge transfer bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy To characterize diamagnetic complexes (e.g., Zn(II)) in solution.¹H and ¹³C NMR spectra can confirm the presence of the ligand in the complex and may show shifts in the signals upon coordination.

Potential Applications

Based on the extensive research on tetrazole-containing coordination complexes, the compounds derived from 1-(3-hydrazinylphenyl)-1H-tetrazole could find applications in several areas:

  • Medicinal Chemistry: Many metal complexes with tetrazole-based ligands have shown promising biological activities, including anticancer and antibacterial properties.[2][4][6] The presence of the hydrazinyl moiety might also contribute to the biological profile.

  • Catalysis: Coordination polymers and MOFs can serve as heterogeneous catalysts due to their high surface area and accessible metal centers.

  • Luminescent Materials: Some d¹⁰ metal complexes (e.g., Zn(II) and Cd(II)) with tetrazole ligands exhibit fluorescence, making them potential candidates for sensing and imaging applications.

  • Energetic Materials: Tetrazole derivatives are known for their high nitrogen content and are used in the development of energetic materials.[11][12]

Logical Framework for Ligand-Metal Interaction

G cluster_sites Potential Coordination Sites on Ligand cluster_modes Possible Coordination Modes cluster_products Resulting Structures L 1-(3-Hydrazinylphenyl)-1H-tetrazole (L) N_tetrazole Tetrazole Nitrogens (N1, N2, N3, N4) L->N_tetrazole N_hydrazinyl Hydrazinyl Nitrogens L->N_hydrazinyl M Metal Ion (M^n+) monodentate Monodentate M->monodentate chelating Bidentate Chelating M->chelating bridging Bridging M->bridging discrete Discrete Complexes monodentate->discrete chelating->discrete polymer Coordination Polymers (1D, 2D, 3D) bridging->polymer

Caption: Potential coordination pathways of the ligand.

Conclusion

This compound is a promising, yet underexplored, ligand in coordination chemistry. Its bifunctional nature offers exciting possibilities for the construction of novel coordination compounds with diverse structures and potential applications. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring the coordination chemistry of this versatile molecule. The insights gained from such studies will undoubtedly contribute to the broader field of materials science and drug discovery.

References

  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2012). Advances in synthesis of tetrazoles coordinated to metal ions. Arkivoc, 2012(i), 45-65.
  • Zhang, J., et al. (2008).
  • Tan, L. T., et al. (2022). Bifunctional tetrazole–carboxylate ligand based Zn(II) complexes: synthesis and their excellent potential anticancer properties. RSC Advances, 12(53), 34635-34643.
  • Voitekhovich, S. V., Gaponik, P. N., & Ivashkevich, O. A. (2012). Advances in synthesis of tetrazoles coordinated to metal ions.
  • Wang, F., et al. (2014). Metal–organic Coordination Architectures of Tetrazole Heterocycle Ligands Bearing Acetate Groups: Synthesis, Characterization and Magnetic Properties.
  • Zheng, X., et al. (2019). New metal-organic complexes based on bis(tetrazole) ligands: Synthesis, structures and properties.
  • Novikova, V. A., et al. (2022). Synthesis, structure and characterisation of late transition metal complexes with 2-(tetrazol-1-yl)pyridine.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wang, F., et al. (2016). Three metal complexes based on tetrazolyl ligands: Hydrothermal syntheses, crystal structures, and fluorescence properties.
  • Zhang, J. P., et al. (2004). Synthesis and Characterization of a Tetrazolate-Bridged Coordination Framework Encapsulating D2h-Symmetric Cyclic (H2O)4 Cluster Arrays. Inorganic Chemistry, 43(13), 3889-3891.
  • Google Patents. (1973). US3767667A - Process for preparing 1h-tetrazole compounds.
  • PubChem. (n.d.). 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole hydrochloride (1:2). Retrieved from [Link]

  • Patil, P., et al. (2016). Hydrazine in the Ugi Tetrazole Reaction. Synthesis, 48(08), 1122-1130.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

  • Mayer, F. F., et al. (2020). Structural tuning of tetrazole-BODIPY Ag(i) coordination compounds via co-ligand addition and counterion variation. Dalton Transactions, 49(2), 488-500.
  • ResearchGate. (2024).
  • Klapötke, T. M., et al. (2017). Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals. Dalton Transactions, 46(36), 12066-12077.
  • ResearchGate. (2017). Coordination chemistry with 1-methyl-5H-tetrazole: Cocrystallization, laser-ignition, lead-free primary explosives – One Ligand, three Goals.
  • El-Ghamry, M. A., et al. (2025).
  • Tan, L. T., et al. (2022). Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. RSC Advances, 12(53), 34635-34643.

Sources

derivatization of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride for Biological Screening

Abstract

This document provides a comprehensive guide for the chemical derivatization of this compound, a scaffold of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering potential improvements in metabolic stability and lipophilicity.[1][2][3][4][5] The presence of a reactive hydrazinyl moiety provides a versatile handle for diversification. This guide details three robust, high-throughput derivatization strategies—hydrazone formation, N-acylation, and pyrazole synthesis—to generate a library of novel compounds. Protocols are designed for parallel synthesis, enabling the rapid exploration of chemical space to identify new bioactive agents for downstream biological screening.[6][7][8]

Introduction

In modern drug discovery, the strategic modification of core scaffolds is essential for identifying lead compounds and optimizing their pharmacological profiles. The starting material, 1-(3-Hydrazinylphenyl)-1H-tetrazole, combines two critical pharmacophores.

  • The 1H-Tetrazole Ring: This moiety is a classical bioisostere of the carboxylic acid group, sharing similar pKa values (around 4.5-5.0) and the ability to engage in crucial ionic interactions with biological targets.[1][2] However, it is generally more metabolically stable than a carboxylic acid, resisting common metabolic pathways like glucuronidation that can lead to rapid clearance or the formation of reactive metabolites.[1][9] This substitution can also enhance lipophilicity, potentially improving membrane permeability and oral absorption.[1]

  • The Phenylhydrazine Moiety: The hydrazinyl group (-NHNH₂) is a potent nucleophile and a versatile synthetic handle. It readily reacts with a wide range of electrophiles under mild conditions, making it ideal for the construction of large and diverse compound libraries. Hydrazone and hydrazide structures are themselves associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][11][12][13]

This guide provides detailed, field-proven protocols to exploit the reactivity of the hydrazinyl group for the creation of a focused compound library suitable for high-throughput screening (HTS).

PART 1: Core Scaffold Preparation

Protocol 1.1: Neutralization of this compound

The starting material is a hydrochloride salt. The protonated hydrazinyl group is not sufficiently nucleophilic for derivatization. Therefore, a neutralization (de-salting) step is required to generate the free base before proceeding with subsequent reactions.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, separatory funnel, magnetic stirrer, rotary evaporator

Step-by-Step Protocol:

  • Dissolution: Dissolve the this compound in deionized water (approx. 10-20 mL per gram of starting material) in an Erlenmeyer flask.

  • Neutralization: While stirring, slowly add saturated aqueous NaHCO₃ solution dropwise. Continue addition until effervescence ceases and the pH of the aqueous layer is basic (pH ≈ 8-9), as confirmed by pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The free base product will move into the organic layer.

  • Washing: Combine the organic layers and wash once with brine (20 mL) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Verification: The resulting solid or oil is the neutralized free base, 1-(3-hydrazinylphenyl)-1H-tetrazole. Confirm its identity via LC-MS and ¹H NMR if necessary. Use this material directly in the derivatization protocols below.

PART 2: Parallel Derivatization Strategies

The following protocols are optimized for parallel synthesis in 24- or 96-well plates or in individual reaction vials, allowing for the rapid generation of a compound library.[8][14]

Strategy A: Hydrazone Library Synthesis via Condensation

Principle: The reaction of the nucleophilic hydrazine with a diverse panel of aldehydes and ketones yields stable hydrazone derivatives. This is a robust and high-yielding condensation reaction, often requiring only catalytic acid.[15][16][17]

Table 1: Example Reagents for Hydrazone Library Synthesis

Reagent Type Examples Rationale
Aromatic AldehydesBenzaldehyde, 4-Chlorobenzaldehyde, 4-MethoxybenzaldehydeIntroduce varied electronic properties (electron-donating/withdrawing).
Heterocyclic Aldehydes2-Furaldehyde, Pyridine-4-carboxaldehydeIntroduce H-bond acceptors/donors and alter scaffold geometry.
Aliphatic KetonesAcetone, CyclohexanoneExplore non-aromatic, sterically diverse substituents.
Aromatic KetonesAcetophenone, BenzophenoneIntroduce larger, more rigid aromatic systems.

Protocol 2.1: Parallel Synthesis of a Hydrazone Library

  • Stock Solution: Prepare a 0.2 M stock solution of the neutralized 1-(3-hydrazinylphenyl)-1H-tetrazole in a suitable solvent like absolute ethanol or methanol.

  • Reagent Plating: To each reaction vial or well, add 250 µL of the hydrazine stock solution (0.05 mmol).

  • Aldehyde/Ketone Addition: Add a slight excess (1.1 equivalents, 0.055 mmol) of each unique aldehyde or ketone to its respective vial. This can be done from pre-prepared stock solutions.

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid to each vial to catalyze the reaction.[15][16]

  • Reaction: Seal the vials/plate and heat at 60-75°C for 3-12 hours.[15][17] Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS from a representative well.

  • Work-up & Isolation: Upon completion, allow the reactions to cool to room temperature. Many hydrazone products will precipitate directly and can be isolated by filtration.[16] Alternatively, for soluble products, the solvent can be removed under reduced pressure (e.g., using a Genevac system). The crude products are often of sufficient purity for initial screening, or they can be purified by crystallization or preparative HPLC.

Strategy B: N-Acyl Hydrazide Library Synthesis

Principle: Acylation of the terminal nitrogen of the hydrazine with acyl chlorides or sulfonyl chlorides yields stable N-acyl hydrazides (or N-sulfonyl hydrazides). This reaction introduces a carbonyl or sulfonyl group, which can act as a hydrogen bond acceptor and significantly alters the electronic character of the linker.[13][18][19][20][21]

Protocol 2.2: Parallel Synthesis of an N-Acyl Hydrazide Library

  • Stock Solution: Prepare a 0.2 M stock solution of the neutralized hydrazine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Plating: To each reaction vial, add 250 µL of the hydrazine stock solution (0.05 mmol).

  • Base Addition: Add an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents, 0.075 mmol), to each vial to act as an acid scavenger.

  • Acyl/Sulfonyl Chloride Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents, 0.055 mmol) to each respective vial. Perform this step in a well-ventilated fume hood.

  • Reaction: Seal the vials and stir at room temperature for 4-16 hours. The reaction is typically complete when a precipitate of the amine hydrochloride salt is observed.

  • Work-up & Isolation: Quench the reaction by adding water. Extract the product with DCM or ethyl acetate. The organic layer can be washed with saturated NaHCO₃ solution and brine. After drying over anhydrous Na₂SO₄, the solvent is removed under reduced pressure to yield the crude product.

Strategy C: Pyrazole Library Synthesis via Cyclocondensation

Principle: The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound (e.g., a β-ketoester or acetylacetone) to form a five-membered pyrazole ring.[22][23][24] This strategy dramatically alters the core scaffold, transforming the linear hydrazine linker into a new aromatic heterocycle.[25]

Protocol 2.3: Parallel Synthesis of a Pyrazole Library

  • Stock Solution: Prepare a 0.2 M stock solution of the neutralized hydrazine in ethanol or acetic acid.

  • Reagent Plating: To each reaction vial, add 250 µL of the hydrazine stock solution (0.05 mmol).

  • Dicarbonyl Addition: Add the selected 1,3-dicarbonyl compound (1.0 equivalent, 0.05 mmol) to each vial.

  • Reaction: Seal the vials and heat at reflux (approx. 80-100°C) for 2-8 hours.[25][26] The reaction is often catalyzed by the acetic acid solvent or can be promoted with a catalytic amount of mineral acid if using ethanol.[22]

  • Work-up & Isolation: Cool the reaction mixtures to room temperature. Add cold water to precipitate the pyrazole product. Collect the solid by filtration, wash with cold ethanol/water, and dry under vacuum.

PART 3: Workflow for Derivatization and Screening

The overall process from starting material to a confirmed biological "hit" follows a logical progression. This workflow is designed to maximize efficiency and ensure data integrity.

G cluster_synthesis Synthesis & QC cluster_screening Biological Screening A 1-(3-Hydrazinylphenyl)- 1H-tetrazole HCl B Protocol 1.1: Neutralization (Free Base) A->B C Parallel Synthesis (Protocols 2.1-2.3) B->C Core Scaffold D Compound Library (Crude Products) C->D E Purification & QC (LC-MS, NMR) D->E Optional F Screening-Ready Compound Plate D->F Direct E->F G Primary HTS (Single Concentration) F->G Transfer to Assay H Hit Identification (Data Analysis) G->H Z' > 0.5 I Hit Confirmation (Re-testing) H->I J Dose-Response Assay (IC₅₀/EC₅₀ Determination) I->J K Validated Hit J->K

Caption: Overall workflow from synthesis to hit validation.

PART 4: Suggested Biological Screening Assays

The synthesized library, rich in tetrazole and hydrazone/hydrazide/pyrazole motifs, can be screened against a variety of biological targets. Tetrazole derivatives have demonstrated a wide range of pharmacological activities.[4][10][11][12]

Table 2: Potential Screening Panels

Assay Type Target Class / Rationale Example
Antimicrobial Many hydrazone and tetrazole compounds exhibit antibacterial and antifungal properties.[2][11][12]Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC) against panels of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
Anticancer Tetrazole-containing compounds are explored as anticancer agents.[10][11][12]Cell viability assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines (e.g., NCI-60).
Enzyme Inhibition The scaffold can be tailored to fit into various enzyme active sites.Kinase inhibition assays, protease assays (e.g., SARS-CoV-2 Mpro), or metabolic enzyme assays (e.g., IDH1).
CNS Activity Certain tetrazoles can cross the blood-brain barrier and modulate CNS targets.[2]Receptor binding assays (e.g., GABA receptors, NMDA receptors) or enzyme assays (e.g., monoamine oxidase).

The high-throughput screening (HTS) process involves several key stages, from initial assay development to hit validation.[27][28][29][30][31] The primary screen is typically run at a single concentration (e.g., 10 µM) to identify initial "hits".[27] These hits are then re-tested to confirm activity, and validated compounds are subsequently evaluated in dose-response experiments to determine potency (e.g., IC₅₀ or EC₅₀ values).[27][29]

References

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  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIV
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Tetrazoles: Synthesis and Biological Activity - Bentham Science Publisher.
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  • EP0020964A1 - Process for the preparation of pyrazoles - Google P
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  • Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters.
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  • Acylation of Hydrazides with Acetic Acid and Formic Acid.
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Application Notes and Protocols for the Synthesis of Tetrazole Derivatives from Hydrazine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Tetrazole moieties are of paramount importance in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids to enhance metabolic stability and modulate physicochemical properties of drug candidates.[1][2][3] While the [3+2] cycloaddition of nitriles and azides remains a cornerstone of tetrazole synthesis, alternative pathways offer unique advantages in terms of substrate scope and molecular diversity. This guide provides an in-depth exploration of a valuable synthetic strategy: the preparation of tetrazole derivatives from hydrazines, primarily through their conversion to hydrazone intermediates. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into the critical parameters that govern these transformations.

Introduction: The Strategic Value of Hydrazone-Based Tetrazole Synthesis

Hydrazones, readily prepared via the condensation of hydrazines with aldehydes or ketones, are versatile intermediates in organic synthesis.[4] Their rich chemistry allows for transformations into a wide array of heterocyclic systems. The synthesis of tetrazoles from hydrazones typically proceeds via an oxidative cyclization pathway, offering a distinct approach compared to traditional nitrile-based methods. This route is particularly advantageous for the synthesis of 2,5-disubstituted tetrazoles, a substitution pattern that can be challenging to achieve selectively through other means.

The core principle involves the in-situ generation of a reactive intermediate from the hydrazone, which then undergoes cyclization with a nitrogen source to form the stable tetrazole ring. Understanding the mechanism of this transformation is key to optimizing reaction conditions and achieving high yields.

Mechanistic Pathways: From Hydrazone to Tetrazole

The conversion of hydrazones to tetrazoles is not a direct, single-step reaction but rather a sequence of transformations. The most prominent mechanism is oxidative cyclization.

Oxidative Cyclization of Hydrazones

This pathway involves the oxidation of the hydrazone in the presence of an azide source. A plausible mechanism is outlined below:

  • Oxidation of Hydrazone: The reaction is initiated by the oxidation of the hydrazone, often using a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or through electrochemical methods.[4][5] This generates a highly electrophilic radical cation or a related reactive species.

  • Nucleophilic Attack by Azide: An azide anion (from a source like sodium azide) attacks the electrophilic carbon of the oxidized hydrazone.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization.

  • Aromatization: Subsequent loss of a proton and other leaving groups leads to the formation of the aromatic tetrazole ring.

The choice of oxidant and reaction conditions is critical to favor the desired cyclization pathway and minimize side reactions.

G cluster_0 Oxidative Cyclization Mechanism Hydrazone Hydrazone (R-CH=N-NH-R') RadicalCation Electrophilic Radical Cation Hydrazone->RadicalCation Oxidation Oxidant Oxidant (e.g., PIFA) Intermediate Azide Adduct Intermediate RadicalCation->Intermediate + Azide Azide Azide Anion (N3-) Azide->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Tetrazole 2,5-Disubstituted Tetrazole Cyclized->Tetrazole Aromatization

Caption: Oxidative cyclization of a hydrazone to a tetrazole.

Comparative Analysis of Synthetic Protocols

The choice of synthetic protocol depends on the desired substitution pattern, available starting materials, and laboratory capabilities. Below is a comparison of key methods for synthesizing tetrazoles from hydrazone precursors.

ProtocolKey ReagentsTypical SubstratesTemperature (°C)Time (h)Yield Range (%)Key Advantages
A: Chemical Oxidation Aldehyde, Substituted Hydrazine, Oxidant (e.g., PIFA, IBD), Azide SourceAromatic AldehydesRoom Temp.1 - 470 - 90Metal-free, mild conditions.[5]
B: Electrochemical Synthesis Hydrazone, Azide Source (e.g., TMSN₃)Pre-formed HydrazonesRoom Temp.8 - 1265 - 85Avoids chemical oxidants, high functional group tolerance.[4]
C: [3+2] Cycloaddition of Azoimines Azoimine (from hydrazone), Sodium AzideAromatic and Heterocyclic AzoiminesReflux6 - 1060 - 80Access to complex, fused tetrazole systems.[6]

Detailed Experimental Protocols

Safety First: All experiments involving azides must be conducted with extreme caution in a well-ventilated fume hood. Sodium azide is highly toxic. Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Synthesis of 2,5-Disubstituted Tetrazoles via Chemical Oxidation of In Situ Generated Hydrazones

This protocol is adapted from the work of Togo et al. for the synthesis of 5-aryl-2-methyltetrazoles.[5]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Methylhydrazine

  • Di-tert-butyl azodicarboxylate

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Dichloromethane (DCM)

  • 2,2,2-Trifluoroethanol (TFE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (In Situ):

    • To a solution of the aromatic aldehyde (1.0 mmol) in a mixture of DCM (2.0 mL) and TFE (1.0 mL) at room temperature, add methylhydrazine (1.2 mmol).

    • Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization:

    • To the reaction mixture containing the in situ generated hydrazone, add di-tert-butyl azodicarboxylate (1.5 mmol).

    • Then, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 mmol) portion-wise over 5 minutes. Note: The reaction may be exothermic.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-disubstituted tetrazole.

G cluster_workflow Protocol A: Workflow Start Aromatic Aldehyde + Methylhydrazine in DCM/TFE Hydrazone In Situ Hydrazone Formation (30 min, RT) Start->Hydrazone Oxidation Add Oxidants (DTBAD, PIFA) Hydrazone->Oxidation Reaction Oxidative Cyclization (1-2 h, RT) Oxidation->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO₄ Extract->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify Product Pure 2,5-Disubstituted Tetrazole Purify->Product

Caption: Workflow for chemical oxidation synthesis of tetrazoles.

Protocol B: Electrochemical Synthesis of 1-Aminotetrazoles from Hydrazones

This protocol is based on the principles of electrooxidative transformations of hydrazones.[4]

Materials:

  • Pre-synthesized hydrazone (1.0 mmol)

  • Trimethylsilyl azide (TMSN₃) (3.0 mmol)

  • Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) as the supporting electrolyte

  • Acetonitrile (MeCN) as the solvent

  • Undivided electrochemical cell with a carbon anode and a platinum cathode

Procedure:

  • Cell Setup:

    • Set up an undivided electrochemical cell equipped with a reticulated vitreous carbon anode and a platinum plate cathode.

    • Add the pre-synthesized hydrazone (1.0 mmol), TMSN₃ (3.0 mmol), and Bu₄NBF₄ (0.3 M) to the cell.

    • Add anhydrous acetonitrile as the solvent.

  • Electrolysis:

    • Conduct the electrolysis at a constant current (e.g., 10 mA) under a nitrogen atmosphere.

    • Continue the electrolysis until the starting hydrazone is consumed, as monitored by TLC (typically 8-12 hours).

  • Work-up and Isolation:

    • After the electrolysis is complete, evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the electrolyte.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aminotetrazole derivative.

Conclusion and Future Outlook

The synthesis of tetrazole derivatives from hydrazines via hydrazone intermediates represents a powerful and versatile strategy for accessing a diverse range of these crucial heterocyclic compounds. Oxidative cyclization methods, whether through chemical or electrochemical means, provide mild and efficient routes, particularly for 2,5-disubstituted tetrazoles. As the demand for novel tetrazole-containing pharmaceuticals continues to grow, the development of innovative and sustainable synthetic methods, such as those described herein, will be of critical importance to the drug discovery and development community.

References

  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. (2024). PMC. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. (n.d.). PMC. Available at: [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. (n.d.). Iraqi National Journal of Chemistry. Available at: [Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2024). PubMed Central. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC. Available at: [Link]

  • 2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of 1,5-Disubstituted Tetrazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. (2022). MDPI. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Scaffold for Modern Medicinal Chemistry

In the landscape of drug discovery and materials science, the strategic design of molecular building blocks is paramount. 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride emerges as a preeminent scaffold, offering a unique combination of two highly valuable functional moieties: a reactive hydrazine group and a metabolically stable tetrazole ring. This bifunctionality provides a robust platform for the synthesis of a diverse array of novel heterocyclic systems.

The hydrazine (-NHNH₂) group is a powerful nucleophile, renowned for its utility in constructing nitrogen-containing heterocycles through condensation and cyclization reactions.[1][2] Concurrently, the 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group, a feature extensively exploited in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding interactions.[3][4][5] The inherent stability and unique electronic properties of the tetrazole ring also make it a valuable component in energetic materials and coordination chemistry.[3]

This guide provides a comprehensive overview of the synthetic utility of this compound. It details the core principles of its reactivity and offers field-proven, step-by-step protocols for the synthesis of high-value pyrazole and fused triazole derivatives, which are privileged structures in numerous pharmacologically active agents.[1][6][7]

Core Principles: Understanding the Reactivity of the Scaffold

The synthetic versatility of this compound is rooted in the distinct reactivity of its two key functional groups. The hydrochloride salt form ensures stability during storage and handling, and the free hydrazine can be readily generated in situ with a mild base for subsequent reactions.

  • The Hydrazine Moiety: The terminal nitrogen of the hydrazine group is highly nucleophilic and serves as the primary reactive site for forming new carbon-nitrogen and nitrogen-nitrogen bonds. Its reactions are the cornerstone for building fused and non-fused heterocyclic rings.

  • The Phenyl-Tetrazole Core: This part of the molecule provides a rigid, aromatic scaffold. The tetrazole ring, with its high nitrogen content, is electron-withdrawing and metabolically robust. It influences the overall electronic properties and spatial conformation of the final synthesized molecules.

The diagram below illustrates the key reactive centers and the structural components of the molecule.

Caption: Key functional moieties of 1-(3-hydrazinylphenyl)-1H-tetrazole.

Application I: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

The construction of pyrazole rings via the condensation of a hydrazine with a 1,3-dielectrophile is a cornerstone of heterocyclic synthesis.[1][2][8] 1,3,5-Trisubstituted pyrazoles are prevalent motifs in pharmaceuticals, including well-known drugs like Celecoxib and Rimonabant.[1] The protocol below details a robust method for synthesizing a pyrazole derivative by reacting 1-(3-hydrazinylphenyl)-1H-tetrazole with a 1,3-dicarbonyl compound, acetylacetone, under microwave irradiation—a technique known to accelerate reaction rates and improve yields.[1][9]

Workflow for Pyrazole Synthesis

G A 1-(3-Hydrazinylphenyl)-1H-tetrazole HCl + 1,3-Dicarbonyl Compound B Add Solvent (e.g., Ethanol) + Catalytic Acid (e.g., Acetic Acid) A->B C Microwave Irradiation (e.g., 120 °C, 15-30 min) B->C D Reaction Monitoring (TLC) C->D E Cooling & Solvent Evaporation D->E F Work-up (e.g., Water addition, Extraction) E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: General workflow for microwave-assisted pyrazole synthesis.

Protocol 1: Synthesis of 1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1H-tetrazole

Causality: This protocol utilizes a classic Knorr-type pyrazole synthesis. The hydrazine first condenses with one of the carbonyl groups of acetylacetone to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. Acetic acid serves to catalyze both the initial condensation and the final dehydration step.

Materials:

  • This compound (1.0 mmol, 212.6 mg)

  • Acetylacetone (1.1 mmol, 110.1 mg, 113 µL)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Microwave reaction vial (10 mL) with a stir bar

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (212.6 mg, 1.0 mmol) and a magnetic stir bar.

  • Add ethanol (5 mL), followed by acetylacetone (113 µL, 1.1 mmol).

  • Add 2-3 drops of glacial acetic acid to the suspension.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water (20 mL) and ethyl acetate (20 mL).

  • Carefully neutralize the mixture with saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure product.

Data Presentation:

Substrate (1,3-Dicarbonyl)Product StructureTypical Yield (%)
Acetylacetone1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1H-tetrazole85-95%
Dibenzoylmethane1-(3-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl)-1H-tetrazole80-90%
Ethyl Acetoacetate1-(3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl)-1H-tetrazole75-85%

Application II: Synthesis of Fused[6][10][11]Triazolo[4,3-b][6][10][11]triazole Derivatives

The hydrazine functionality is also a key precursor for the synthesis of fused heterocyclic systems. By reacting it with reagents that can provide a single carbon atom, such as carboxylic acids or their derivatives, it is possible to construct a fused 1,2,4-triazole ring.[10] Such fused systems are of significant interest in medicinal chemistry due to their rigid conformations and diverse biological activities.

Protocol 2: Synthesis of 3-Aryl-6-(3-(1H-tetrazol-1-yl)phenyl)-[6][10][11]triazolo[4,3-b][6][10][11]triazole

Causality: This is a multi-step, one-pot synthesis. The hydrazine first reacts with an aromatic carboxylic acid in the presence of a dehydrating agent (like polyphosphoric acid, PPA) or by heating to form an acylhydrazide intermediate. This intermediate then undergoes intramolecular cyclodehydration, where the second nitrogen of the hydrazine attacks the carbonyl carbon, leading to the formation of the fused triazole ring system.

Materials:

  • This compound (1.0 mmol, 212.6 mg)

  • Aromatic Carboxylic Acid (e.g., 4-Chlorobenzoic acid, 1.1 mmol, 172.2 mg)

  • Phosphorus oxychloride (POCl₃) (3 mL)

  • Crushed ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves POCl₃.

  • In a round-bottom flask, carefully mix this compound (212.6 mg, 1.0 mmol) and the chosen aromatic carboxylic acid (1.1 mmol).

  • Slowly add phosphorus oxychloride (3 mL) to the mixture at 0 °C.

  • Allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed and the pH is ~7-8.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure fused heterocycle.

Data Presentation:

Carboxylic AcidProduct StructureTypical Yield (%)
Benzoic Acid3-Phenyl-6-(3-(1H-tetrazol-1-yl)phenyl)-[6][11][12]triazolo[4,3-b][6][11][12]triazole70-80%
4-Chlorobenzoic Acid3-(4-Chlorophenyl)-6-(3-(1H-tetrazol-1-yl)phenyl)-[6][11][12]triazolo[4,3-b][6][11][12]triazole75-85%
Formic Acid6-(3-(1H-tetrazol-1-yl)phenyl)-[6][11][12]triazolo[4,3-b][6][11][12]triazole65-75%

Safety and Handling

Trustworthiness: Ensuring safety is integral to reproducible and reliable science. All manipulations should be conducted in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and should be handled with care. Avoid inhalation and skin contact.[14]

  • Tetrazole Compounds: While generally stable, some tetrazole derivatives can be energetic or explosive, especially under heat or friction.[15] Standard precautions for handling nitrogen-rich compounds should be observed.[13][15]

  • Reagents: Reagents like phosphorus oxychloride are highly corrosive and react violently with water. Handle with extreme caution.

Conclusion

This compound stands as a powerful and versatile building block for the synthesis of novel heterocycles. The protocols detailed herein provide reliable and efficient pathways to access medicinally relevant pyrazole and fused triazole scaffolds. The strategic combination of a reactive hydrazine handle and a stable phenyl-tetrazole core allows for the creation of diverse molecular architectures, paving the way for new discoveries in drug development and materials science. The potential to create libraries of these compounds for screening is significant, with many derivatives showing promise as antibacterial, antifungal, or antidiabetic agents.[3][5][6]

References

  • Synthesis of novel dihydrotriazine derivatives bearing 1,3-diaryl pyrazole moieties as potential antibacterial agents. PubMed. Available at: [Link]

  • Synthesis of novel[6][11][12]triazolo[1,5-b][3][6][11][12]tetrazines and investigation of their fungistatic activity. PMC - NIH. Available at: [Link]

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  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. J. Chil. Chem. Soc. Available at: [Link]

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  • Synthesis of new pyrazolo[6][11][16]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]

  • Hydrazine in the Ugi Tetrazole Reaction. Synthesis. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]

  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules. Available at: [Link]

  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Top: Approaches for the synthesis of pyrazolines and pyrazoles starting from hydrazones. Bottom. ResearchGate. Available at: [Link]

  • Synthesis of Fused Bicyclic[6][11][12]-Triazoles from Amino Acids. Organic Process Research & Development. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 1-H-TETRAZOLE. Bio-Fine. Available at: [Link]

  • 1 H-NMR data of the tetrazole compounds. ResearchGate. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. Available at: [Link]

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Application Notes and Protocols for 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction and Scientific Context

The tetrazole moiety is a prominent pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere of carboxylic acids and cis-amide groups.[1][2][3] These properties have led to the successful integration of tetrazole rings into a variety of therapeutic agents.[1][2][3] In the realm of oncology, tetrazole derivatives have emerged as a promising class of compounds with diverse mechanisms of action, including the targeting of key enzymes and receptors involved in cancer progression.[4][5][6] The hydrazine functional group and its derivatives have also been investigated for their anticancer properties, with some demonstrating potent cytotoxic effects against various cancer cell lines.[7][8][9] The conjugation of these two pharmacores in 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride suggests a potential for synergistic or unique anticancer activity, making it a compound of significant interest for cancer research and drug development.

These application notes provide a hypothetical framework for investigating the anticancer potential of this compound. The proposed mechanisms and protocols are based on the known biological activities of structurally related tetrazole and hydrazinylphenyl compounds.

Proposed Mechanism of Action

Based on the literature for related compounds, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and the inhibition of critical cell survival signaling pathways. Structurally similar molecules have been shown to target protein kinases, such as cyclin-dependent kinase 2 (CDK2) or components of the PI3K/AKT pathway, and to modulate the function of proteins like retinoid X receptor alpha (RXRα).[4][5] Therefore, a plausible hypothesis is that this compound could act as a kinase inhibitor, leading to cell cycle arrest and apoptosis. The hydrazinylphenyl moiety may contribute to this activity, as derivatives have been shown to induce apoptosis in cancer cells.[7][10]

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"Compound" [label="1-(3-Hydrazinylphenyl)-1H-\ntetrazole hydrochloride", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Kinase" [label="Putative Kinase Target\n(e.g., CDK2, AKT)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CellCycle" [label="Cell Cycle Arrest", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Compound" -> "Kinase" [label="Inhibition"]; "Kinase" -> "CellCycle" [label="Leads to"]; "CellCycle" -> "Apoptosis" [label="Induces"]; }

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are designed to provide a comprehensive initial evaluation of the anticancer properties of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of the compound on a panel of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation:

Compound Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HCT116)% Cell Viability (HEK293)
0.1
1
10
50
100
IC50 (µM)
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

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"Start" [label="Seed and Treat Cells", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Harvest" [label="Harvest and Wash Cells", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Stain" [label="Stain with Annexin V-FITC/PI", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Analyze" [label="Flow Cytometry Analysis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Quantify Apoptotic Cells", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Harvest"; "Harvest" -> "Stain"; "Stain" -> "Analyze"; "Analyze" -> "End"; }

Figure 2: Experimental workflow for apoptosis analysis.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cell line of interest

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the effect of the compound on the expression and phosphorylation of proteins in a hypothesized signaling pathway (e.g., PI3K/AKT).

Materials:

  • This compound

  • Cancer cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with the compound at various concentrations for a specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

Trustworthiness and Self-Validation

The protocols are designed to be self-validating through the inclusion of appropriate controls. For instance, in the MTT assay, a known anticancer drug serves as a positive control to ensure the assay is performing correctly. In the apoptosis and cell cycle assays, untreated and vehicle-treated cells provide a baseline for comparison. Western blot analysis includes a loading control (e.g., GAPDH) to ensure equal protein loading across lanes, validating the observed changes in target protein expression.

References

  • Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856–1868. [Link][1][2][3]

  • El-Gazzar, M. G., et al. (2022). Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. Molecules, 27(23), 8203. [Link][4]

  • Zeng, Z., et al. (2019). Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents. European Journal of Medicinal Chemistry, 164, 562-575. [Link][5]

  • Rao, J., et al. (2012). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm, 3(10), 1301-1306. [Link][11]

  • Permatasari, D., et al. (2023). Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. AIP Conference Proceedings, 2613(1), 020010. [Link][7]

  • Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(4), 517-547. [Link][6]

  • Zhang, J., et al. (2019). Tetrazole hybrids with potential anticancer activity. European Journal of Medicinal Chemistry, 178, 341-351. [Link][12][13]

  • Salem, M. A., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12(1), 28-39. [Link][14][15]

  • Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Catalysts, 14(8), 489. [Link][8]

  • Zhang, J., Wang, S., Ba, Y., & Xu, Z. (2019). Tetrazole hybrids with potential anticancer activity. European Journal of Medicinal Chemistry, 178, 341–351. [Link][12][13]

  • Pharmaceutical Market Update: Innovation in Hydrazine Derivatives. (2024). Pharma Market Herald. [Link][16]

  • Kumar, A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry, 16(14), 931-950. [Link][10]

  • Buttigieg, E., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(23), 5727. [Link][9]

  • Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-22. [Link][17]

  • Jeyanthi, P., & Subhashini, R. (2015). Molecular Docking Studies on Novel Phenyl Hydrazine Derivatives of Piperidones for Anticancer Efficiency. Asian Journal of Chemistry, 27(11), 3969-3974. [Link][18][19]

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Application Notes & Protocols: The Role of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. This guide focuses on 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, a versatile heterocyclic building block, and its strategic application in antimicrobial drug discovery. We posit that this compound is not an end-stage drug but a high-potential starting scaffold. Its structure uniquely combines two pharmacologically significant moieties: the metabolically stable tetrazole ring and the synthetically reactive hydrazinyl group. This document provides the scientific rationale, detailed synthetic protocols for library generation, and standardized methodologies for antimicrobial and cytotoxic evaluation, designed for researchers in medicinal chemistry and drug development.

Introduction: The Scaffold-Based Approach to Antimicrobial Discovery

Modern drug discovery often relies on identifying and optimizing "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. This compound represents such a scaffold, integrating two key chemical features known for their roles in bioactive compounds.

  • The Tetrazole Moiety: The five-membered, nitrogen-rich tetrazole ring is a well-established bioisostere of the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile by increasing solubility and bioavailability, and facilitate strong hydrogen-bonding interactions with biological targets.[1][2] Several clinically approved antibacterial agents, including Ceftezole and Tedizolid, feature a tetrazole ring, underscoring its value in this therapeutic area.[3][4]

  • The Hydrazinyl Group and its Hydrazone Derivatives: The hydrazinyl (-NHNH2) group serves as a critical synthetic handle. It readily reacts with aldehydes and ketones to form hydrazone linkages (-NH-N=CH-).[5] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a diverse library of candidate compounds from a single core. Furthermore, the resulting hydrazone moiety is not merely a linker; it is a pharmacophore in its own right, present in numerous compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[6][7][8] The azomethine group (-N=CH-) within the hydrazone is often crucial for its pharmacological activity.[8]

By combining these two groups, this compound offers a logical and promising starting point for a scaffold-based drug discovery campaign.

Strategic Workflow for Scaffold-Based Discovery

The effective use of this scaffold involves a systematic, multi-step process. The goal is to synthesize a library of diverse derivatives and screen them through a cascade of assays to identify "hit" compounds with potent and selective antimicrobial activity.

Antimicrobial Discovery Workflow Scaffold 1-(3-Hydrazinylphenyl)-1H-tetrazole HCl Scaffold Synthesis Library Synthesis (Hydrazone Formation) Scaffold->Synthesis React with aldehydes/ketones Screening Primary Antimicrobial Screening (MIC Assay) Synthesis->Screening Test against pathogens Confirmation Bactericidal Confirmation (MBC Assay) Screening->Confirmation Determine killing concentration Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Screening->Cytotoxicity Assess selectivity for microbial cells Hit Hit Compound Identification (High Potency, Low Toxicity) Confirmation->Hit Cytotoxicity->Hit SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit->SAR

Caption: High-level workflow for antimicrobial drug discovery starting from the tetrazole scaffold.

Application Protocol I: Synthesis of a Tetrazole-Hydrazone Candidate Library

This protocol details a robust method for synthesizing a library of hydrazone derivatives from the parent scaffold. The reaction involves the condensation of the hydrazinyl group with a diverse set of aromatic or aliphatic aldehydes.

3.1. Rationale and Causality

The formation of a hydrazone from a hydrazine and an aldehyde is a classic condensation reaction. It proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. A small amount of acid catalyst (like acetic acid) is often used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction. Ethanol is an excellent solvent as it solubilizes a wide range of organic reactants while also being compatible with the aqueous nature of the hydrochloride salt.

3.2. Materials and Reagents

  • This compound

  • A diverse panel of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde, cinnamaldehyde, etc.)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel) and appropriate mobile phase (e.g., Ethyl Acetate/Hexane) for reaction monitoring

3.3. Step-by-Step Synthesis Protocol

  • Reactant Solubilization: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol. Stir until fully dissolved.

  • Aldehyde Addition: To the stirred solution, add 1.05 equivalents of the selected aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. Spot the initial reactants and the reaction mixture over time. The disappearance of the starting materials and the appearance of a new, single spot indicate reaction completion. Typical reaction times are 2-6 hours.

  • Product Isolation and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add cold deionized water to the flask until a precipitate forms.

    • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities.

    • Dry the purified product in a vacuum oven.

  • Characterization: Confirm the structure of the synthesized hydrazone derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Hydrazone Synthesis cluster_0 Reactants cluster_1 Product Tetrazole 1-(3-Hydrazinylphenyl)-1H-tetrazole (Scaffold) Plus + Catalyst Ethanol Acetic Acid (cat.) Reflux Tetrazole->Catalyst Aldehyde R-CHO (Aldehyde) Aldehyde->Catalyst Hydrazone Tetrazole-Hydrazone Derivative Catalyst->Hydrazone

Caption: General reaction scheme for the synthesis of tetrazole-hydrazone derivatives.

Application Protocol II: Antimicrobial and Cytotoxicity Screening Cascade

Once a library of derivatives is synthesized, a systematic screening process is required to evaluate their biological activity.

4.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9] It is the gold standard for assessing antimicrobial potency.[10] This protocol uses the broth microdilution method.[11][12]

4.1.1. Protocol

  • Prepare Stock Solutions: Dissolve synthesized compounds in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Microtiter Plates: In a 96-well plate, dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12.[9]

  • Serial Dilution: Add a volume of the compound's stock solution to well 1 to achieve twice the highest desired test concentration. Perform a two-fold serial dilution by transferring half the volume from well 1 to well 2, mixing, and repeating across the plate to well 10.[9]

  • Controls: Well 11 serves as the growth control (broth + inoculum, no drug), and well 12 serves as the sterility control (broth only).

  • Prepare Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and adjust the suspension turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[9][10]

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[10]

  • Reading Results: The MIC is the lowest concentration well with no visible turbidity (i.e., no bacterial growth).

4.2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up for compounds showing good inhibitory activity (low MIC).

4.2.1. Protocol

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculture: From each well that showed no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Reading Results: The MBC is the lowest concentration from the MIC plate that results in no colony growth on the agar subculture, indicating a ≥99.9% reduction in the initial inoculum.

4.3. Cytotoxicity Assessment: MTT Assay

It is critical to determine if a potent antimicrobial compound is also toxic to mammalian cells. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14]

4.3.1. Protocol

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[13]

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the synthesized compounds to the wells. Include wells for a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[15][16][17] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the purple solution using a plate reader, typically at a wavelength of 570 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) can be determined from the dose-response curve.

Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal is to identify compounds with a low MIC/MBC against bacterial pathogens and a high CC₅₀ against mammalian cells.

5.1. Data Presentation

Results should be summarized in a clear, tabular format to facilitate comparison across the synthesized library.

Compound IDR-Group (from Aldehyde)MIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusCC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI = CC₅₀/MIC)
Scaffold -H>128>128>200<1.6
DEV-001 Phenyl3264>200>6.25
DEV-002 4-Chlorophenyl81615018.75
DEV-003 2-Hydroxyphenyl1632>200>12.5
Control Ciprofloxacin0.51>100>200

Table 1: Hypothetical screening data for a small library of derivatives.

5.2. Analyzing the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter, calculated as CC₅₀ / MIC. A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells. An SI > 10 is often considered a promising starting point for a hit compound.

5.3. Developing Structure-Activity Relationships (SAR)

By comparing the structures of the most active compounds with the least active ones, researchers can deduce the SAR.[18][19] For example:

  • Do electron-withdrawing groups (like -Cl) on the phenyl ring increase activity?

  • Does the presence of hydrogen-bond donors (like -OH) improve potency?

  • Is steric bulk a positive or negative factor?

Answering these questions guides the next round of synthesis in a process known as "hit-to-lead" optimization, where the initial promising compounds are further refined to improve their potency, selectivity, and drug-like properties.

Conclusion

This compound is a strategically valuable scaffold for antimicrobial drug discovery. It provides a robust and synthetically accessible core that combines the favorable properties of the tetrazole ring with the chemical versatility of the hydrazinyl group. By employing the systematic workflow of library synthesis, tiered biological screening, and SAR analysis outlined in these notes, research teams can efficiently explore the chemical space around this scaffold to identify and optimize novel antimicrobial drug candidates.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. RSC Advances, 11(49), 31057-31074. Available from: [Link]

  • Chauhan, A., & Kumar, R. (2017). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Journal of Applicable Chemistry, 6(5), 829-835. Available from: [Link]

  • Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 15(3), 361. Available from: [Link]

  • Glamočlija, J., Stanković, N., Stojković, D., et al. (2018). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 23(11), 2829. Available from: [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 20, 2026, from [Link]

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  • Zhang, Z., Li, Y., Liu, H., et al. (2017). Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. RSC Advances, 7(57), 35919-35928. Available from: [Link]

  • Roszkowski, P., Schilcher, K., Wicha, J., et al. (2018). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules, 23(12), 3125. Available from: [Link]

  • Matysiak, J., & Niewiadomy, A. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(22), 5399. Available from: [Link]

  • Jaiswal, A., Sharma, P. C., & Verma, A. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. Available from: [Link]

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  • ResearchGate. (n.d.). Structural activity relationship of synthesized hydrazones derivatives. [Figure]. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic route of titled compounds. [Figure]. Retrieved January 20, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

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  • Sciencemadness.org. (n.d.). Synthetic routes to tetrazole compounds based on OTC materials by Engager. Retrieved January 20, 2026, from [Link]

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  • ResearchGate. (n.d.). The synthetic routes of 3-hydrazinyl-6-(1H-pyrazol-1-yl). [Figure]. Retrieved January 20, 2026, from [Link]

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Sources

Analytical Methods for the Comprehensive Characterization of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride (CAS: 847606-72-8). As a heterocyclic building block with significant potential in pharmaceutical synthesis, rigorous analytical control is paramount to ensure identity, purity, and quality.[1][2] This document moves beyond mere procedural lists, offering detailed, field-proven protocols grounded in the fundamental chemistry of the analyte. We will explore the synergistic application of spectroscopic and chromatographic techniques to build a complete analytical profile of the molecule.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule featuring a tetrazole ring and a hydrazinyl group attached to a phenyl core. The tetrazole moiety is a well-established bioisostere for carboxylic acids in drug design, offering similar acidity but with improved lipophilicity and metabolic stability.[3][4] The hydrazinyl group is a reactive handle for synthesizing more complex heterocyclic systems, such as pyrazoles or triazines.[5] Given its role as a critical intermediate, a robust analytical framework is essential to control process-related impurities and ensure the structural integrity of the final active pharmaceutical ingredients (APIs).

This guide presents a multi-technique approach, as no single method can provide a complete characterization. We will detail protocols for:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group identification.

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis.

  • High-Performance Liquid Chromatography (HPLC): For purity determination and impurity profiling.

  • Elemental Analysis: For confirming the empirical formula.

The following diagram illustrates the logical workflow for a comprehensive characterization campaign.

Analytical_Workflow Figure 1. Comprehensive Analytical Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Structural Elucidation (Identity) cluster_2 Purity & Quantification cluster_3 Final Characterization Sample Sample of 1-(3-Hydrazinylphenyl) -1H-tetrazole hydrochloride PhysChem Physicochemical Properties (Appearance, Solubility) Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) PhysChem->NMR FTIR FTIR Spectroscopy PhysChem->FTIR HPLC RP-HPLC (Purity, Impurity Profile) PhysChem->HPLC MS Mass Spectrometry (ESI-MS/MS) NMR->MS Data Data Integration & Analysis FTIR->Data MS->Data HPLC->Data EA Elemental Analysis (CHN) EA->Data Report Certificate of Analysis (CoA) Data->Report

Caption: A logical workflow for sample characterization.

Spectroscopic Characterization Protocols

Spectroscopic methods provide detailed information about the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable protons of the hydrazinium and tetrazole N-H groups.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Rationale: The spectrum is expected to show distinct signals for the aromatic protons, the tetrazole proton, and the exchangeable N-H protons. The aromatic protons on the 1,3-disubstituted phenyl ring will exhibit complex splitting patterns (multiplets). The tetrazole ring proton typically appears significantly downfield.[3][6] The hydrazinium (-NH-NH₃⁺) protons and the tetrazole N-H proton will appear as broad signals that can be confirmed by D₂O exchange.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Rationale: This experiment confirms the number of unique carbon environments. The carbon atom of the tetrazole ring is expected to have a characteristic chemical shift in the 155-160 ppm range.[3]

  • Data Analysis:

    • Integrate the ¹H NMR signals to confirm proton ratios.

    • Assign peaks based on expected chemical shifts and coupling patterns.

Expected NMR Data (in DMSO-d₆)
¹H NMR Expected Chemical Shift (δ, ppm)
Aromatic Protons (4H)7.0 - 8.0 (complex multiplets)
Tetrazole C-H (1H)~9.5 (singlet)[6]
Hydrazinium Protons (-NH-NH₃⁺)>10.0 (broad, exchangeable)
Tetrazole N-H (1H)>15.0 (very broad, exchangeable)[7]
¹³C NMR Expected Chemical Shift (δ, ppm)
Aromatic Carbons110 - 140
Tetrazole Carbon~155
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Protocol: FTIR Analysis via KBr Pellet

  • Sample Preparation: Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation: Compress the powder using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Rationale: This method provides a clear spectrum of the solid-state sample without solvent interference. The resulting spectrum should display characteristic absorption bands for the various functional groups present in the molecule.[3][8]

  • Data Analysis: Identify and assign major absorption bands.

Functional Group Expected Vibration Characteristic Wavenumber (cm⁻¹) Reference
N-H (Hydrazinium & Tetrazole)Stretching3400 - 3100 (broad)[3][9]
C-H (Aromatic)Stretching3100 - 3000
C=N (Tetrazole Ring)Stretching1600 - 1500[3][8]
C=C (Aromatic Ring)Stretching1580 - 1450
N=N (Tetrazole Ring)Stretching1400 - 1300[3]
Tetrazole RingDeformation/Breathing1100 - 900[8]
Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to study its fragmentation, which provides further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, pre-charged molecule.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

    • Rationale: The hydrochloride salt will readily form the protonated molecular ion [M+H]⁺ of the free base (C₇H₈N₆) in positive ion mode. High-resolution MS allows for the exact mass to be determined, confirming the molecular formula. Tandem MS (MS/MS) experiments can be performed to study fragmentation patterns. For tetrazoles, a characteristic loss of a neutral HN₃ molecule is expected in positive ion mode, while a loss of N₂ is common in negative ion mode.[10]

  • Data Analysis:

    • Identify the molecular ion peak in the full scan spectrum.

    • Compare the observed mass with the calculated theoretical mass.

    • Propose fragmentation pathways based on MS/MS data.

Parameter Expected Value
Molecular Formula (Free Base) C₇H₈N₆
Molecular Weight (Free Base) 176.0814 g/mol
Molecular Weight (HCl Salt) 212.64 g/mol [2]
Observed Ion [M+H]⁺ (Positive ESI) m/z 177.0887
Key MS/MS Fragment (Positive ESI) m/z 134.0723 ([M+H - HN₃]⁺)

Chromatographic Characterization

Chromatography is the cornerstone of purity analysis, allowing for the separation and quantification of the main component from any synthesis byproducts or degradation products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is essential for quality control. The method described below is a robust starting point for routine analysis.

Protocol: RP-HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A C18 column provides excellent retention for aromatic compounds. A low pH mobile phase ensures that the hydrazinyl group is consistently protonated, leading to sharp, symmetrical peaks.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 230 nm.

    • Rationale: 230 nm is chosen as it typically provides good response for aromatic and heterocyclic systems.[11] A gradient elution is employed to ensure that both polar and non-polar impurities are eluted from the column within a reasonable run time.

  • Sample Preparation:

    • Prepare a stock solution by dissolving the sample in the mobile phase (initial conditions) to a concentration of ~1.0 mg/mL.

    • Further dilute to ~0.1 mg/mL for analysis.

  • Analysis and System Suitability:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.

    • Calculate purity by area percent normalization, assuming all impurities have a similar response factor.

HPLC_Method_Logic Figure 2. Rationale for HPLC Method Design cluster_Column Stationary Phase cluster_MobilePhase Mobile Phase cluster_Detector Detection Analyte Analyte: 1-(3-Hydrazinylphenyl) -1H-tetrazole HCl (Polar, Aromatic, Basic) Column C18 Column (Non-polar) Analyte->Column MP Acidic Buffer (H₃PO₄) + Acetonitrile (Polar, Gradient) Analyte->MP Detector UV Detector @ 230 nm Analyte->Detector Column_Why Rationale: Good retention for aromatic core. Column->Column_Why MP_Why Rationale: - Acid suppresses silanol interactions. - Ensures consistent protonation of hydrazine. - Gradient elutes wide range of impurities. MP->MP_Why Detector_Why Rationale: Good absorbance for tetrazole and phenyl rings. Detector->Detector_Why

Caption: Key decisions in HPLC method development.

Conclusion

The analytical methods presented in this guide form a robust framework for the complete and accurate characterization of this compound. The synergistic use of NMR, MS, and FTIR provides unambiguous structural confirmation, while the validated RP-HPLC method ensures reliable control over purity and impurity profiles. Adherence to these protocols will enable researchers and developers to confidently assess the quality of this important chemical intermediate, ensuring consistency and reliability in downstream applications.

References

  • Elewa, M. A. R., et al. (2025). "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • BenchChem Technical Support Team. (2025).
  • Al-Amiery, A. A., et al. (n.d.). "1 H-NMR data of the tetrazole compounds.
  • Koparir, P., et al. (n.d.). "1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6.
  • Mary, Y. S., et al. (n.d.). "STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • Patel, R. P. (n.d.).
  • MySkinRecipes. (n.d.). "this compound." MySkinRecipes.
  • Patil, P., et al. (2016). "Hydrazine in the Ugi Tetrazole Reaction." Synthesis, 48, 1122-1130.
  • Wang, C., et al. (2008). "Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal, 5(2), 25-29.
  • Shaabani, A., et al. (n.d.). "The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe...
  • Reddy, S. K., et al. (2018). "Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High." Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.

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Application Note: A Scalable and Robust Synthesis of 1-(3-Hydrazinylphenyl)-1H-tetrazole Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenyltetrazole Scaffolds

The tetrazole moiety is a cornerstone in modern medicinal chemistry, serving as a bioisosteric replacement for carboxylic acids and amides in a multitude of clinically approved drugs.[1][2][3] Its unique physicochemical properties, including metabolic stability and a pKa similar to carboxylic acids, make it an attractive functional group in drug design. The title compound, 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, is a valuable building block, incorporating both the stable tetrazole ring and a reactive hydrazine group. Hydrazine derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities, including potential antitumor, antibacterial, and anti-inflammatory agents.[4][5]

This application note provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of this compound. The protocol is designed for researchers, process chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles, safety considerations, and process controls necessary for a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategy Rationale

The synthetic strategy is designed around commercially available starting materials and robust, well-characterized chemical transformations amenable to scale-up. The core of the synthesis involves a three-step sequence starting from 3-aminobenzonitrile:

  • [3+2] Cycloaddition: Formation of the tetrazole ring via the reaction of the nitrile group with an azide source. This is a widely used and efficient method for constructing 5-substituted 1H-tetrazoles.[6][7]

  • Diazotization: Conversion of the aromatic primary amine to a diazonium salt. This classic transformation creates a versatile intermediate.[8][9]

  • Reduction: Reduction of the diazonium salt to the target hydrazine functional group.

  • Salt Formation: Isolation of the final product as a stable hydrochloride salt to improve handling and stability.

This route was selected for its efficiency, avoidance of isolating potentially hazardous intermediates like aryl azides, and the use of well-understood reaction classes that can be effectively monitored and controlled in a larger-scale laboratory or pilot plant setting.

Below is a high-level overview of the synthetic workflow.

G cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Reduction & Salt Formation A 3-Aminobenzonitrile B 1-(3-Aminophenyl)-1H-tetrazole A->B NaN3, ZnCl2 DMF, 120 °C A->B C Aqueous HCl Solution of Intermediate B D In-situ Diazonium Salt B->D Dissolution C->D NaNO2 (aq) 0-5 °C E Cold Solution of Diazonium Salt D F 1-(3-Hydrazinylphenyl)- 1H-tetrazole Hydrochloride D->F Reduction E->F SnCl2·2H2O in conc. HCl 0-10 °C, then RT

Caption: High-level workflow for the synthesis of the target compound.

Detailed Scale-Up Synthesis Protocol

This protocol is optimized for a 100-gram scale synthesis of the final product. All operations involving hydrazine derivatives and sodium azide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Critical Process Parameters
ParameterStep 1: Tetrazole FormationStep 2: DiazotizationStep 3: Reduction
Temperature 120 °C (internal)0 - 5 °C0 - 10 °C (addition), then 20-25 °C
Reaction Time 18 - 24 hours~30 minutes2 - 4 hours
Key Reagents Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂)Sodium Nitrite (NaNO₂)Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Solvent N,N-Dimethylformamide (DMF)Water, conc. HClConcentrated HCl
Safety Concern Highly toxic NaN₃, high tempUnstable diazonium saltCorrosive acid, toxic product
Expected Yield 85 - 95%(Used in-situ)70 - 80% (from amine)
Step 1: Synthesis of 1-(3-Aminophenyl)-1H-tetrazole

Rationale: This step utilizes a Lewis acid-catalyzed [3+2] cycloaddition. Zinc chloride activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. DMF is an excellent polar aprotic solvent for this transformation.[10]

Equipment:

  • 2 L three-neck round-bottom flask or jacketed reactor

  • Mechanical overhead stirrer

  • Reflux condenser with a nitrogen inlet/outlet

  • Temperature probe

  • Heating mantle or oil bath

Reagents:

  • 3-Aminobenzonitrile: 236.0 g (2.0 mol)

  • Sodium Azide (NaN₃): 143.0 g (2.2 mol, 1.1 eq)

  • Zinc Chloride (ZnCl₂), anhydrous: 150.0 g (1.1 mol, 0.55 eq)

  • N,N-Dimethylformamide (DMF): 1.0 L

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is dry. Purge with nitrogen.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 3-aminobenzonitrile, sodium azide, zinc chloride, and DMF. Caution: Sodium azide is acutely toxic. Handle with extreme care using appropriate PPE.

  • Heating: Begin vigorous stirring and heat the mixture to an internal temperature of 120 °C.

  • Reaction Monitoring: Maintain the temperature and stirring for 18-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or HPLC until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a 5 L beaker containing 2 L of ice-water and 200 mL of concentrated HCl. This protonates the tetrazole and neutralizes any unreacted azide. Stir for 30 minutes.

  • pH Adjustment & Precipitation: Adjust the pH of the aqueous solution to ~5-6 using a 50% w/v sodium hydroxide solution. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: The product, 1-(3-aminophenyl)-1H-tetrazole, should be an off-white to tan solid. Confirm identity via ¹H NMR and FT-IR.

Step 2 & 3: Diazotization and Reduction to this compound

Rationale: This two-step, one-pot procedure is critical. The diazotization of the primary aromatic amine is performed at low temperatures to ensure the stability of the resulting diazonium salt.[8] This intermediate is not isolated due to its potential instability when dry.[11] It is immediately used in the subsequent reduction step. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective reagent for reducing diazonium salts to the corresponding arylhydrazines.

Equipment:

  • 5 L jacketed reactor or a large three-neck flask in an ice/salt bath

  • Mechanical overhead stirrer

  • Temperature probe

  • Addition funnel (for NaNO₂ solution)

Reagents:

  • 1-(3-Aminophenyl)-1H-tetrazole (from Step 1): 161.2 g (1.0 mol)

  • Concentrated Hydrochloric Acid (~37%): 1.5 L

  • Sodium Nitrite (NaNO₂): 72.5 g (1.05 mol, 1.05 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): 451.2 g (2.0 mol, 2.0 eq)

  • Deionized Water

Procedure:

  • Amine Dissolution: Charge the reactor with concentrated HCl (1.0 L) and cool to 0 °C. Slowly add the 1-(3-aminophenyl)-1H-tetrazole with stirring, maintaining the temperature below 10 °C. Stir until a clear solution or fine slurry is obtained.

  • Diazotization: Cool the mixture to 0-5 °C. Prepare a solution of sodium nitrite in 250 mL of deionized water and transfer it to the addition funnel. Add the sodium nitrite solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Critical: A slight excess of nitrous acid should be maintained (test with starch-iodide paper). After the addition is complete, stir for an additional 30 minutes at 0-5 °C.

  • Reducer Preparation: In a separate beaker, prepare a solution of tin(II) chloride dihydrate in 500 mL of concentrated HCl. Stir until dissolved and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add the cold tin(II) chloride solution to the cold diazonium salt solution. The addition should be controlled to keep the internal temperature below 10 °C. A thick precipitate will form.

  • Completion of Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-3 hours.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Purification: Wash the filter cake thoroughly with cold diethyl ether or isopropyl alcohol (3 x 300 mL) to remove any organic impurities and residual acid.

  • Drying: Dry the product, this compound, in a vacuum oven at 50 °C to a constant weight.

G Amine 1-(3-Aminophenyl)-1H-tetrazole Diazonium Ar-N2+ Cl- (in situ) Amine->Diazonium Hydrazine_HCl 1-(3-Hydrazinylphenyl)-1H-tetrazole HCl Diazonium->Hydrazine_HCl SnCl2·2H2O conc. HCl <10 °C to RT Diazotization_Note Diazotization: Forms unstable diazonium salt. Strict temperature control is crucial. Reduction_Note Reduction: Converts diazonium to hydrazine. Exothermic; slow addition required.

Caption: Key transformations in the one-pot diazotization and reduction sequence.

Process Safety and Hazard Management

Chemical synthesis on a larger scale requires a heightened awareness of potential hazards. The following points are critical for ensuring a safe operation.

  • Sodium Azide (NaN₃): Acutely toxic if ingested or inhaled. Can form explosive heavy metal azides. Avoid contact with lead and copper. All waste containing residual azide should be quenched with nitrous acid before disposal.

  • Diazonium Salts: Are notoriously unstable and can be explosive, especially in a dry, isolated state. NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately. The reaction is exothermic and can lead to a runaway reaction if cooling fails.

  • Hydrazine and its Derivatives: Hydrazines are toxic, corrosive, and suspected carcinogens.[4][12] Always handle them in a fume hood.[13] Appropriate PPE, including non-permeable gloves, splash goggles, and a lab coat, is mandatory.[4] In case of skin contact, wash immediately with copious amounts of water.[13]

  • Concentrated Acids: Handle with care in a well-ventilated area. The dissolution of reagents can be exothermic.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests are recommended:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected aromatic protons, a singlet for the tetrazole proton, and broad signals for the hydrazine and HCl salt protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the aromatic carbons and the tetrazole carbon.

  • FT-IR (ATR): Characteristic peaks for N-H stretching (hydrazine), C=N and N=N stretching (tetrazole ring), and aromatic C-H bonds.

  • HPLC Purity: Purity should be ≥98% (area normal). A typical method would use a C18 column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile.

  • Mass Spectrometry (ESI+): To confirm the molecular ion of the free base.

Conclusion

This application note details a reliable and scalable synthesis of this compound. By following the outlined procedures and adhering strictly to the safety protocols, researchers and chemists can confidently produce this valuable building block in high yield and purity. The provided rationale for each step aims to empower the user to troubleshoot and adapt the protocol as needed, ensuring a robust and self-validating synthetic system.

References

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  • Al-Abdullah, E. S., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(6), 11156-11171. Retrieved from [Link]

  • Google Patents. (2008). US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
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  • PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Retrieved from [Link]

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  • YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the formation of the tetrazole ring to create the key intermediate, 1-(3-aminophenyl)-1H-tetrazole. The second stage focuses on the conversion of the aromatic amino group into the desired hydrazinyl moiety via a diazonium salt intermediate.

This guide will provide troubleshooting and optimization strategies for each critical step of this pathway.

Synthesis_Workflow cluster_0 Stage 1: Tetrazole Ring Formation cluster_1 Stage 2: Hydrazine Formation A 3-Aminobenzonitrile B [2+3] Cycloaddition A->B NaN3, ZnCl2 (or other catalyst) C 1-(3-Aminophenyl)-1H-tetrazole B->C D Diazotization C->D NaNO2, HCl (aq) 0-5 °C E Reduction D->E SnCl2·2H2O (or other reducing agent) F 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride (Final Product) E->F HCl workup

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Synthesis of 1-(3-Aminophenyl)-1H-tetrazole
Question: My yield for the cycloaddition reaction is consistently low. What are the likely causes?

Answer: Low yields in the [2+3] cycloaddition between 3-aminobenzonitrile and an azide source are common and can often be traced to several factors:

  • Catalyst Efficiency: The reaction of nitriles with sodium azide often requires a catalyst to proceed efficiently.[1] Lewis acids like zinc chloride (ZnCl2) are commonly used to activate the nitrile group towards nucleophilic attack by the azide.[1] Ensure your catalyst is anhydrous and used in the correct stoichiometric amount. Other catalysts, such as ytterbium triflate (Yb(OTf)3), have also been reported for tetrazole synthesis and may offer an alternative.[1]

  • Reaction Temperature and Time: These parameters are critical. Tetrazole formation can require elevated temperatures (e.g., 50-150°C) and extended reaction times (from 30 minutes to 24 hours) to drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.

  • Solvent Choice: High-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically effective for this reaction as they help to dissolve the reagents and facilitate the reaction at higher temperatures.[2][3]

  • Purity of Starting Material: Ensure your 3-aminobenzonitrile is pure. Impurities can interfere with the catalyst and lead to side product formation.

Question: I am observing the formation of significant side products. How can I improve the selectivity?

Answer: Side product formation often arises from the reactivity of the amino group or competing reaction pathways.

  • Protecting the Amine: While less common for this specific precursor, if the amino group is participating in side reactions, you could consider using a protecting group. However, this adds extra steps to the synthesis (protection and deprotection) and is often unnecessary if reaction conditions are well-controlled.

  • Alternative Synthetic Routes: An alternative to the nitrile cycloaddition is the reaction of an amine with triethyl orthoformate and sodium azide.[3][4] This method can sometimes offer better selectivity depending on the substrate.

Stage 2: Conversion to this compound
Question: During the diazotization step, my reaction mixture turns dark brown or black, and I get a poor yield of the hydrazine. What is happening?

Answer: This is a classic sign of diazonium salt decomposition. The stability of arenediazonium salts is highly dependent on the reaction conditions.[5]

  • Strict Temperature Control: This is the most critical parameter. The diazotization of a primary aromatic amine must be conducted at low temperatures, typically between 0 and 5°C.[3] This is achieved using an ice-salt bath. Temperatures above this range will cause the unstable diazonium salt to rapidly decompose, often violently releasing nitrogen gas and forming a complex mixture of phenolic and other side products.

  • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added dropwise and slowly to the acidic solution of your amine.[6] This ensures that the nitrous acid is generated in situ and reacts immediately, preventing its accumulation and decomposition, and helping to control the reaction exotherm.

  • Acid Concentration: The reaction is carried out in a strong acidic medium, such as concentrated hydrochloric acid.[7] This is necessary to protonate the nitrous acid to form the active nitrosating agent and to stabilize the resulting diazonium salt.

Question: The reduction of the diazonium salt is not working efficiently. How can I optimize this step?

Answer: The reduction of the diazonium salt to the corresponding hydrazine is a delicate step. Several reducing agents can be used, with stannous chloride (tin(II) chloride, SnCl2) being a common choice.[5][7]

  • Choice and Stoichiometry of Reducing Agent: Stannous chloride is an effective reducing agent for this transformation.[5] Ensure you are using a sufficient excess (typically 2-3 equivalents) to ensure complete reduction. Other reducing agents like sodium sulfite or sodium dithionite can also be used and may be cheaper and have fewer environmental concerns.[5][8][9]

  • Maintaining Low Temperature: The solution of the diazonium salt should be kept cold while it is being added to the cold solution of the reducing agent. This minimizes decomposition of the diazonium salt before it has a chance to be reduced.

  • Reaction Time and Workup: Allow sufficient time for the reduction to complete. The final product is isolated as the hydrochloride salt, which often precipitates from the acidic solution. The purity can be improved by recrystallization.

Troubleshooting_Tree Start Low Yield of Final Product Stage1 Problem in Stage 1? (Tetrazole Formation) Start->Stage1 Stage2 Problem in Stage 2? (Hydrazine Formation) Start->Stage2 Stage1->Stage2 No TempTime1 Check Temp & Time (e.g., 100-120°C, 12-24h) Stage1->TempTime1 Yes Diazotization Issue with Diazotization? Stage2->Diazotization Yes Reduction Issue with Reduction? Stage2->Reduction No Catalyst Verify Catalyst (Anhydrous ZnCl2?) TempTime1->Catalyst Solvent Check Solvent (DMF, DMSO?) Catalyst->Solvent Diazotization->Reduction No Temp2 Maintain 0-5 °C? (Ice-salt bath) Diazotization->Temp2 Yes Reducer Check Reducing Agent (e.g., SnCl2, >2 eq.) Reduction->Reducer Yes Addition Slow NaNO2 addition? Temp2->Addition Acid Sufficient Acid? Addition->Acid Temp3 Kept reaction cold? Reducer->Temp3 Workup Proper workup/isolation? Temp3->Workup

Caption: A decision tree for troubleshooting the synthesis of 1-(3-Hydrazinylphenyl)-1H-tetrazole.

Key Experimental Protocols

Protocol 1: Synthesis of 1-(3-Aminophenyl)-1H-tetrazole

This protocol is a generalized procedure based on common methods for tetrazole synthesis from nitriles.[1][10]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminobenzonitrile (1.0 eq), sodium azide (NaN3, 1.5 eq), and anhydrous zinc chloride (ZnCl2, 1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as DMF, to the flask.

  • Heating: Heat the reaction mixture to 120-130°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC. The reaction may take 12-24 hours.

  • Workup: After cooling to room temperature, carefully acidify the reaction mixture with dilute HCl. This step should be done in a well-ventilated fume hood due to the formation of hydrazoic acid (HN3), which is toxic and explosive. The product often precipitates upon acidification.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under a vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.

Protocol 2: Synthesis of this compound

This protocol outlines the diazotization of the amino-tetrazole intermediate followed by reduction.[6][7][8]

  • Amine Dissolution: Suspend 1-(3-aminophenyl)-1H-tetrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a flask. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO2, 1.1 eq) in a small amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature does not rise above 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Reducer Solution: In a separate, larger flask, dissolve stannous chloride dihydrate (SnCl2·2H2O, 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C in an ice-salt bath.

  • Reduction: Slowly add the cold diazonium salt solution to the cold stannous chloride solution with vigorous stirring. A precipitate should form.

  • Isolation: Continue stirring the mixture in the cold for 1-2 hours. Collect the solid product by filtration.

  • Purification: Wash the product with a small amount of a cold organic solvent (e.g., isopropanol) to remove impurities and then dry under vacuum.

Data Summary Table

ParameterStage 1: Tetrazole FormationStage 2: Hydrazine FormationRationale & Key Considerations
Temperature 120-130 °C0-5 °CStage 1 requires high energy for cycloaddition; Stage 2 requires cold to stabilize the diazonium salt intermediate.[2][3]
Key Reagents NaN3, ZnCl2NaNO2, SnCl2·2H2O, conc. HClZnCl2 activates the nitrile.[1] NaNO2/HCl generates nitrous acid in situ. SnCl2 is the reducing agent.[6][7]
Solvent DMF or DMSOWater / conc. HClHigh-boiling polar aprotic for Stage 1; Aqueous acid for Stage 2.[2]
Critical Control Anhydrous conditions for catalystStrict temperature controlMoisture can deactivate the Lewis acid catalyst. High temps decompose the diazonium salt.
Safety HN3 formation during workupUnstable/explosive diazonium saltExtreme caution required. Acidic workup of azide must be in a fume hood. Diazotization must be kept cold.[11]

References

  • EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents.
  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available at: [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - NIH. Available at: [Link]

  • Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - NIH. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH. Available at: [Link]

  • Hydrazine in the Ugi Tetrazole Reaction - Organic Chemistry Portal. Available at: [Link]

  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES - ResearchGate. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available at: [Link]

  • EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents.
  • 5H-Tetrazole-5-thione, 1-(3-aminophenyl)-1,2-dihydro-, hydrochloride (1:1) - Substance - EPA. Available at: [Link]

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF - ResearchGate. Available at: [Link]

  • US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Available at: [Link]

  • Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. Available at: [Link]

  • Hydrazine in the Ugi Tetrazole Reaction - the University of Groningen research portal. Available at: [Link]

  • CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents.
  • Diazotisation - Organic Chemistry Portal. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH. Available at: [Link]

  • Diazonium compound - Wikipedia. Available at: [Link]

  • Lec4 - Diazotization Reactions - YouTube. Available at: [Link]

  • US3941768A - One step diazotization coupling process - Google Patents.
  • Flow in situ formation of hydrazine derivatives from diazonium salts. - ResearchGate. Available at: [Link]

  • 1H-Tetrazole | CH2N4 | CID 67519 - PubChem. Available at: [Link]

  • Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents.

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Technical Support Center: Synthesis of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride (CAS 847606-72-8)[1][2][3]. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Synthesis Overview: A Three-Stage Pathway

The synthesis of this compound is typically achieved through a three-stage process starting from 1-(3-aminophenyl)-1H-tetrazole. Each stage presents unique challenges and potential impurity-forming side reactions that require careful control of reaction parameters.

Caption: General workflow for synthesizing the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage of this synthesis?

A1: The diazotization of the primary amine (Stage 2) is unequivocally the most critical step. Aryl diazonium salts are highly reactive and thermally unstable intermediates[4][5]. Failure to maintain stringent temperature control (0-5 °C) can lead to decomposition and the formation of significant impurities, primarily the corresponding phenol and azo-coupled byproducts.

Q2: Why is the final product isolated as a hydrochloride salt?

A2: There are two primary reasons. First, the hydrochloride salt is generally more crystalline and stable than the hydrazine free base, which can be an oil and is more susceptible to aerial oxidation. Second, the salt form enhances water solubility and simplifies purification by recrystallization, allowing for the effective removal of non-basic organic impurities.

Q3: What are the primary safety concerns?

A3: The synthesis of the tetrazole ring often involves sodium azide[6][7]. In the presence of acid, sodium azide can generate hydrazoic acid (HN₃), which is highly toxic and explosive. Diazonium salts, particularly when dry, are also known to be explosive and should always be kept in solution and used immediately[8]. Standard laboratory safety protocols, including the use of a fume hood, personal protective equipment (PPE), and a blast shield, are mandatory.

Q4: Can other reducing agents be used for the diazonium salt reduction?

A4: Yes. While stannous chloride (SnCl₂) is common, other reagents like sodium dithionite or sodium sulfite can also be effective[8][9]. The use of sodium dithionite is sometimes preferred as it is a cheaper reducing agent with fewer environmental concerns related to heavy metal waste compared to tin salts[8]. However, the choice of reducing agent may require optimization of reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: The diazotization reaction mixture turns dark red or brown.

Q: I'm performing the diazotization of 1-(3-aminophenyl)-1H-tetrazole, and shortly after adding sodium nitrite, the solution developed a deep reddish-brown color. What is happening and how can I prevent it?

A: Causality & Prevention

This coloration is a classic indicator of an azo-coupling side reaction . The diazonium salt intermediate is a potent electrophile. If any unreacted starting material (1-(3-aminophenyl)-1H-tetrazole) is present, the diazonium salt can attack the electron-rich aromatic ring of the amine, forming a highly colored diazoaminobenzene (azo) compound[9].

Key Contributory Factors:

  • Insufficient Acidity: A low concentration of acid fails to fully protonate the starting amine, leaving it susceptible to electrophilic attack.

  • Localized High Concentration of Nitrite: Adding the sodium nitrite solution too quickly can create localized "hot spots" where the amine is not yet diazotized, promoting coupling.

  • Elevated Temperature: Temperatures above 5 °C accelerate the coupling side reaction.

Troubleshooting Protocol:

  • Ensure Sufficient Acid: Use at least 2.5-3 equivalents of concentrated HCl. This ensures the full conversion of the amine to its non-nucleophilic ammonium salt before diazotization begins.

  • Strict Temperature Control: Pre-cool the amine-HCl slurry to 0 °C using an ice-salt bath before beginning the addition of the nitrite solution. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Slow, Sub-surface Addition: Prepare a solution of sodium nitrite in water and add it dropwise over 30-60 minutes, ensuring the addition occurs below the surface of the reaction mixture to promote rapid mixing and prevent localized concentration issues.

  • Monitor for Excess Nitrous Acid: After the addition is complete, check for the presence of excess nitrous acid using potassium iodide-starch paper (should turn blue/black). A slight excess indicates the completion of diazotization. Avoid a large excess, which can lead to other side reactions.

Issue 2: The final product contains a significant impurity at a higher molecular weight, often observed as [2M-N₂-H]⁺ in LC-MS.

Q: My final product's purity is low, and I've identified a major impurity that appears to be a dimer. What is this and where does it come from?

A: Impurity Identification and Formation Pathway

This impurity is almost certainly the azo-coupled dimer formed during the diazotization step, as described in Issue 1. Its structure is 1,1'-(diazene-1,2-diylbis(3,1-phenylene))bis(1H-tetrazole). This impurity is notoriously difficult to remove from the final product due to its similar polarity.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions A 1-(3-aminophenyl) -1H-tetrazole B Diazonium Salt A->B NaNO2, HCl C Target Product (Hydrazine) B->C SnCl2 D Azo-Dimer Impurity B->D Coupling with unreacted amine E Phenol Impurity B->E Hydrolysis (H2O, >5°C)

Caption: Formation of key impurities from the diazonium salt intermediate.

Mitigation and Removal Strategy:

  • Prevention is Key: The most effective strategy is to prevent its formation by strictly following the diazotization protocol outlined above.

  • Purification by Recrystallization: If the impurity is present, purification can be challenging. Recrystallization of the final hydrochloride salt is the most viable method.

    • Solvent Selection: A mixture of isopropanol (IPA) and water or ethanol and water is often effective. The target product should be soluble in the hot solvent mixture and precipitate upon cooling, while the azo-dimer, being less polar, may remain in the mother liquor or require a different solvent system for removal.

    • Charcoal Treatment: In some cases, activated charcoal can be used during recrystallization to adsorb colored impurities, but its effectiveness on the azo-dimer may be limited.

Issue 3: HPLC analysis shows an impurity with a shorter retention time than the starting material.

Q: My crude product shows an impurity that elutes earlier than 1-(3-aminophenyl)-1H-tetrazole on a reverse-phase HPLC column. What could this be?

A: Identification and Root Cause

An earlier-eluting peak on a standard C18 column typically indicates a more polar compound. In this synthesis, the most likely candidate is 1-(3-hydroxyphenyl)-1H-tetrazole . This impurity is formed by the hydrolysis of the diazonium salt intermediate, where the -N₂⁺ group is replaced by an -OH group[8].

Formation Conditions:

  • Elevated Temperatures: This is the primary cause. If the temperature of the diazotization or the subsequent reduction step rises above 5-10 °C, the rate of hydrolysis increases dramatically.

  • Extended Reaction Times: The diazonium salt solution should be used immediately in the reduction step. Storing it, even at low temperatures, will lead to gradual decomposition to the phenol.

Corrective Actions:

  • Workflow Efficiency: Ensure the reduction setup (the solution of SnCl₂ or other reducing agent) is prepared and cooled before the diazotization is complete. The freshly prepared, cold diazonium salt solution should be added directly to the cold reducing agent solution.

  • Temperature Logging: During scale-up, monitor and log the internal reaction temperature at all critical stages to ensure there are no unexpected exotherms.

Summary of Common Impurities

Impurity NameStructureFormation StageReason for FormationMitigation Strategy
1-(3-aminophenyl)-1H-tetrazole Starting MaterialDiazotizationIncomplete diazotization reaction.Ensure slight excess of NaNO₂, monitor with starch-iodide paper.
1-(3-hydroxyphenyl)-1H-tetrazole Phenol ImpurityDiazotizationHydrolysis of the diazonium salt due to elevated temperature (>5°C) or prolonged reaction time.Maintain strict temperature control (0-5°C); use diazonium salt immediately.
Azo-Dimer Azo-Coupled ImpurityDiazotizationReaction of the diazonium salt with unreacted starting amine.Maintain low temperature, sufficient acidity, and slow nitrite addition.
1-phenyl-1H-tetrazole Deaminated ProductReductionReductive removal of the entire diazonium group.Use appropriate reducing agents (e.g., SnCl₂, Na₂S₂O₄); avoid reagents like H₃PO₂ known for this transformation[4].
Inorganic Tin Salts -Reduction/WorkupUse of SnCl₂ as a reducing agent.Proper aqueous workup and pH adjustment during extraction; recrystallization of the final product.

Key Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This method is designed to separate the final product from its key process-related impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Column Temperature: 30 °C

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Expected Elution Order: 1-(3-hydroxyphenyl)-1H-tetrazole -> 1-(3-aminophenyl)-1H-tetrazole -> 1-(3-Hydrazinylphenyl)-1H-tetrazole -> Azo-Dimer

Protocol 2: Recrystallization of this compound
  • Place the crude hydrochloride salt in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a minimal amount of isopropanol (IPA) or ethanol (e.g., 5-10 mL per gram of crude material) to form a slurry.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add deionized water dropwise until the solid completely dissolves. Be cautious not to add a large excess of water.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 10-15 minutes.

  • Filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the charcoal and any insoluble material.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold IPA, and dry the product under vacuum at 40-50 °C to a constant weight.

References

  • Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • Aromatic Diazonium Salts. NPTEL Archive. [Link]

  • Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
  • Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. American Chemical Society. [Link]

  • Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3-Aminoacetophene & 3-Amino Phenol. (2025). Information Horizons: American Journal of Library and Information Science Innovation. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. National Institutes of Health. [Link]

  • This compound. MySkinRecipes. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

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Technical Support Center: Purification of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride (CAS: 847606-72-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this polar, heterocyclic compound. Here, we provide field-proven insights and systematic troubleshooting protocols to help you achieve the desired purity and yield for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the first step to a successful purification strategy. This compound is a highly polar organic salt.[1][2] Its key features include:

  • A tetrazole ring and a hydrazine group: Both are nitrogen-rich, polar moieties capable of extensive hydrogen bonding.[3]

  • Hydrochloride salt: This salt form significantly increases the compound's polarity and its solubility in polar solvents like water and alcohols, while decreasing its solubility in nonpolar organic solvents.[4]

  • Potential for instability: The hydrazine group can be susceptible to oxidation, which may lead to discoloration and the formation of impurities.[5] Care should be taken to avoid harsh oxidizing conditions.

Q2: What are the most common impurities I might encounter?

A2: Impurities can originate from the synthetic route.[6][7] Common contaminants may include:

  • Unreacted starting materials, such as 3-aminophenylhydrazine or reagents used for the tetrazole ring formation.

  • Byproducts from side reactions.

  • Degradation products resulting from the oxidation of the hydrazine moiety.

  • Residual solvents from the synthesis or work-up.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating the target compound from polar and nonpolar impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.[8][10]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and for developing a suitable solvent system for column chromatography.[6][10] However, due to the high polarity of the hydrochloride salt, it may streak or not move from the baseline in standard silica gel systems.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Difficulty with Recrystallization - Product Oiling Out or Not Precipitating

Cause: The choice of solvent system is critical for successful recrystallization. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, typically because the solvent is too nonpolar or the solution is cooled too quickly. Failure to precipitate can happen if the compound is too soluble in the chosen solvent, even at low temperatures.

Solution:

Step-by-Step Protocol for Solvent Screening:

  • Start with a polar protic solvent: Given the compound's nature, solvents like methanol, ethanol, or isopropanol are good starting points.

  • Heat to dissolve: In a small test tube, add a small amount of your crude product and the chosen solvent. Gently heat and agitate until the solid dissolves completely.

  • Cool slowly: Allow the solution to cool to room temperature slowly, then place it in an ice bath. If crystals do not form, try scratching the inside of the test tube with a glass rod to induce nucleation.

  • Utilize an anti-solvent: If the compound is too soluble, an "anti-solvent" (a solvent in which the compound is insoluble) can be added dropwise to the solution at room temperature until turbidity is observed. Common anti-solvents for this polar compound could include diethyl ether, ethyl acetate, or dichloromethane.[11]

  • pH adjustment: In some cases, adjusting the pH of an aqueous solution can facilitate precipitation.[12]

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Methanol / Diethyl EtherThe compound is likely soluble in methanol. Diethyl ether acts as an anti-solvent to induce precipitation.
Ethanol / Ethyl AcetateSimilar to the above, with ethanol being a slightly less polar alcohol and ethyl acetate as the anti-solvent.
Isopropanol / Water (minimal)If the compound is sparingly soluble in isopropanol, adding a very small amount of hot water can help dissolve it, followed by slow cooling.
Problem 2: Persistent Impurities Observed by HPLC or NMR

Cause: Some impurities may have similar polarity and solubility profiles to the desired product, making them difficult to remove by simple recrystallization.

Solution:

Workflow for Removing Stubborn Impurities:

G start Impure Product recrystallization Attempt Recrystallization (see Problem 1) start->recrystallization purity_check1 Check Purity (HPLC/NMR) recrystallization->purity_check1 acid_base Acid-Base Extraction purity_check1->acid_base Impurity Persists pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2 Check Purity (HPLC/NMR) acid_base->purity_check2 chromatography Column Chromatography purity_check2->chromatography Impurity Persists purity_check2->pure_product Purity > 98% chromatography->pure_product end Further Characterization pure_product->end

Caption: Decision workflow for impurity removal.

Detailed Protocols:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable solvent like ethyl acetate (the free base might be more soluble).

    • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the hydrochloride salt and extract any acidic impurities.

    • Separate the organic layer.

    • Re-acidify the organic layer with ethereal HCl or by bubbling HCl gas to precipitate the pure hydrochloride salt.[13]

    • Filter and wash the precipitate with a nonpolar solvent to remove any remaining non-basic impurities.

  • Column Chromatography:

    • Normal Phase (Silica Gel): Due to the high polarity of the hydrochloride salt, it may adhere strongly to silica.[4] This can be mitigated by using a highly polar mobile phase, such as a gradient of dichloromethane/methanol with a small percentage of acetic acid or ammonia to improve peak shape.

    • Reversed-Phase (C18): This is often a better choice for polar compounds.[14] A mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., 0.1% trifluoroacetic acid or formic acid) is typically effective.

    • Mixed-Mode Chromatography: This technique can be very effective for separating compounds with different properties, such as a polar salt. It combines reversed-phase and ion-exchange mechanisms.[9]

Problem 3: Low Yield After Purification

Cause: Low recovery can be due to multiple factors, including product loss during transfers, using a recrystallization solvent in which the product is too soluble, or decomposition during purification.

Solution:

  • Optimize Recrystallization: Ensure the minimum amount of hot solvent is used to dissolve the product. After cooling, allow sufficient time for crystallization to complete. Chilling the filtrate to recover a second crop of crystals can also improve yield.

  • Minimize Transfers: Each transfer of the material from one vessel to another can result in loss. Plan your purification steps to minimize these transfers.

  • Check for Decomposition: If the product color changes (e.g., turns yellow or brown) during heating, this may indicate decomposition. In such cases, consider using a lower boiling point solvent or performing the purification at a lower temperature. The stability of hydrazine derivatives can be a concern.[5]

Problem 4: Product Discoloration (Yellow or Brown Tint)

Cause: Discoloration is often a sign of impurity, frequently due to the oxidation of the hydrazine group.

Solution:

  • Charcoal Treatment: During recrystallization, after the product is dissolved in the hot solvent, a small amount of activated charcoal can be added. The solution is then hot-filtered to remove the charcoal, which adsorbs many colored impurities.

  • Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the final product in a cool, dark place, and under an inert atmosphere if necessary, to prevent degradation over time.[1]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Welch, C. J., et al. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality, 16(4), 263-6. Retrieved from [Link]

  • Reddit. (2020). Silly question - but do hydrochloride salts run on a TLC? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2004). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2015). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Scientific.Net. (2022). Synthesis, Characterization, Biological Evaluation, and Assessment Laser Efficacy for New Derivatives of Tetrazole. Retrieved from [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (n.d.). Retrieved from [Link]

  • Aljamali, N. M. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). Egyptian Journal of Chemistry, 66(7), 301-310. Retrieved from [Link]

  • Scientific Reports. (2023). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). EP0796852B1 - Process for preparation of 5-substituted tetrazoles.
  • Molecules. (2016). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Organic Chemistry Portal. (n.d.). Hydrazine in the Ugi Tetrazole Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5284954A - Process for the preparation of tetrazoles.
  • Google Patents. (n.d.). US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
  • ResearchGate. (n.d.). Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

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troubleshooting guide for reactions involving 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride (HPT-HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile bifunctional molecule. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its structure uniquely combines a reactive hydrazine group with a metabolically stable tetrazole ring. The tetrazole moiety often serves as a bioisostere for a carboxylic acid group, enhancing the pharmacological profile of drug candidates.[1][2][3] The hydrazine functional group is a cornerstone for the synthesis of a wide array of nitrogen-containing heterocycles, most notably pyrazoles.[4][5][6]

The hydrochloride salt form enhances the compound's stability and shelf-life, but it also influences its solubility and requires careful consideration during reaction setup. This guide will walk you through potential issues, from reaction initiation to product purification, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling this compound?

A1: As with any hydrazine derivative, strict safety protocols are paramount.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good starting point), and splash-proof safety goggles or a face shield.[7]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Toxicity: Hydrazine derivatives are toxic if ingested, inhaled, or absorbed through the skin and are suspected carcinogens.[7][8][9] Avoid creating dust. In case of exposure, seek immediate medical attention.[9]

  • Stability: While the hydrochloride salt improves stability, both tetrazoles and hydrazines can be energetic.[10][11] Avoid excessive heat, shock, or friction.[11] Tetrazoles can decompose, sometimes explosively, at elevated temperatures, releasing toxic nitrogen oxides.[10][11]

Q2: In which solvents is this compound soluble?

A2: The hydrochloride salt form dictates its solubility profile. It generally exhibits good solubility in polar protic solvents like water, methanol, and ethanol.[12] Its solubility is moderate in polar aprotic solvents such as DMSO and DMF.[12] It is typically poorly soluble in nonpolar solvents like toluene, hexanes, and diethyl ether. For reactions requiring anhydrous, non-polar conditions, the free base may need to be generated in situ or in a separate step.

Q3: How do I convert the hydrochloride salt to the free base?

A3: To generate the free base, you can treat a solution or suspension of the hydrochloride salt with a mild base.

  • Dissolve or suspend the HPT-HCl in a suitable solvent (e.g., a mixture of water and an organic solvent like ethyl acetate).

  • Add a stoichiometric amount of a weak inorganic base (e.g., sodium bicarbonate, sodium carbonate) or an organic base (e.g., triethylamine, diisopropylethylamine) while stirring.

  • Monitor the pH to ensure it is basic.

  • The free base can then be extracted into an organic solvent, and the organic layer washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.

Caution: The free base may be less stable than the hydrochloride salt. It is often best to use it immediately after preparation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is one of the most common issues encountered in chemical synthesis. A systematic approach is key to diagnosing the problem.

Potential Cause 1.1: Incomplete Reaction

  • Causality: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. The hydrazine group's nucleophilicity can be reduced by the electron-withdrawing nature of the tetrazole-substituted phenyl ring, potentially slowing down the reaction rate.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.[13] This provides real-time insight into the reaction's progress.

    • Increase Reaction Time: If starting material is still present, extend the reaction time.

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C.[13] Be mindful of the potential for decomposition of the starting material or product at higher temperatures.[10][11]

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. For instance, in pyrazole synthesis from β-dicarbonyl compounds, polar solvents like ethanol or acetic acid are often employed.[4][5]

Potential Cause 1.2: Degradation of Starting Material or Product

  • Causality: this compound or the desired product might be unstable under the reaction conditions. The hydrazine moiety is susceptible to oxidation, and the tetrazole ring can undergo decomposition at high temperatures.[13][14]

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine group.[13]

    • Temperature Control: Avoid excessive heating. If the reaction is exothermic, ensure adequate cooling.

    • Purity of Reagents: Use high-purity starting materials and anhydrous solvents, as impurities can catalyze decomposition pathways.[13]

Potential Cause 1.3: Issues with the Hydrochloride Salt

  • Causality: Many reactions involving hydrazines require the free base to act as a nucleophile. The protonated hydrazine in the hydrochloride salt is not nucleophilic.

  • Troubleshooting Steps:

    • Addition of a Base: Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) to the reaction mixture to neutralize the HCl and liberate the free hydrazine. The choice of base should be compatible with your other reagents.

    • Pre-formation of the Free Base: Isolate the free base before the reaction as described in FAQ 3, especially if your reaction is sensitive to the presence of water or the triethylammonium chloride byproduct.

Workflow for Diagnosing Low Yield

start Low or No Product Yield check_sm Monitor Reaction (TLC/LC-MS) Is Starting Material (SM) Present? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No incomplete_rxn Incomplete Reaction yes_sm->incomplete_rxn degradation Degradation of SM/Product no_sm->degradation workup_issue Product Lost During Workup no_sm->workup_issue troubleshoot_incomplete Increase Time Increase Temperature Change Solvent incomplete_rxn->troubleshoot_incomplete end Yield Improved troubleshoot_incomplete->end troubleshoot_degradation Run under Inert Atmosphere Lower Temperature Check Reagent Purity degradation->troubleshoot_degradation troubleshoot_degradation->end troubleshoot_workup Check Aqueous Layer Analyze Filtration Media Check Solvent Trap workup_issue->troubleshoot_workup troubleshoot_workup->end

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Multiple Products/Side Reactions

The bifunctional nature of HPT-HCl can sometimes lead to undesired side reactions.

Potential Cause 2.1: Reaction at the Tetrazole Ring

  • Causality: While generally stable, the tetrazole ring can participate in reactions under certain conditions, especially at elevated temperatures or in the presence of strong acids or bases. The acidic proton on the tetrazole ring can also be deprotonated.

  • Troubleshooting Steps:

    • Milder Conditions: Employ milder reaction conditions (lower temperature, shorter reaction time).[13]

    • Protecting Groups: If necessary, the tetrazole nitrogen can be protected (e.g., with a trityl or p-methoxybenzyl group), although this adds extra steps to the synthesis.[15]

Potential Cause 2.2: Dimerization or Polymerization

  • Causality: The hydrazine moiety can potentially react with another molecule of a starting material or an intermediate, leading to dimers or oligomers. Oxidation can also lead to the formation of azo compounds.

  • Troubleshooting Steps:

    • High Dilution: Running the reaction at a higher dilution can disfavor intermolecular side reactions.

    • Slow Addition: If reacting HPT-HCl with a highly reactive electrophile, adding the electrophile slowly to the solution of HPT-HCl can help maintain a low concentration of the reactive species and minimize side reactions.

    • Inert Atmosphere: As mentioned before, an inert atmosphere is crucial to prevent oxidative side reactions of the hydrazine group.[13]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause 3.1: Product is Highly Polar

  • Causality: The presence of the tetrazole ring often imparts high polarity to the final product, which can make extraction from aqueous media and purification by normal-phase column chromatography difficult.

  • Troubleshooting Steps:

    • Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions may be necessary.

    • Chromatography:

      • Normal-Phase: Use a more polar eluent system for silica gel chromatography. Adding a small amount of acetic acid or triethylamine to the eluent can help improve peak shape for acidic or basic compounds, respectively.

      • Reverse-Phase: Consider using reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient.[13]

    • Crystallization: Recrystallization from a suitable solvent system is often the most effective way to purify polar, crystalline compounds.[16]

Potential Cause 3.2: Removal of Reaction Byproducts

  • Causality: If a base like triethylamine was used, the resulting triethylammonium salt can be difficult to remove.

  • Troubleshooting Steps:

    • Aqueous Wash: Perform an aqueous wash of the organic layer to remove water-soluble salts. A wash with a dilute acid (e.g., 1M HCl) can remove residual organic bases, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic byproducts.

    • Precipitation: In some cases, the desired product can be precipitated by adding a non-solvent, leaving impurities in the solution.

General Protocol for Pyrazole Synthesis

This is a representative protocol for the condensation of this compound with a 1,3-dicarbonyl compound.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq).

  • Solvent and Base: Add a suitable solvent, such as ethanol or methanol. If starting with the hydrochloride salt, add a base like triethylamine (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol/water).[16]

Data Summary Table

PropertyValueSource
Molecular Formula C₇H₉ClN₆[17][18]
Molecular Weight 212.64 g/mol [17]
CAS Number 847606-72-8[18]
Storage Condition 2-8°C[17]

Conclusion

Working with this compound offers exciting opportunities for the synthesis of novel compounds. Success hinges on a thorough understanding of its reactivity, careful planning of reaction conditions, and a systematic approach to troubleshooting. By anticipating potential issues related to the dual functionality of the hydrazine and tetrazole groups and the nature of the hydrochloride salt, researchers can optimize their synthetic routes and achieve their desired outcomes efficiently and safely.

References

  • NIH, Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • University of Rochester, Department of Chemistry, How To: Troubleshoot a Reaction. [Link]

  • MySkinRecipes, this compound. [Link]

  • PubChem, 1H-Tetrazole. [Link]

  • ResearchGate, Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • Environmental Health & Safety, University of New Mexico, Hydrazine Standard Operating Procedure Template. [Link]

  • New Jersey Department of Health, Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • NIH, Tetrazoles via Multicomponent Reactions. [Link]

  • Organic Chemistry Portal, Hydrazine in the Ugi Tetrazole Reaction. [Link]

  • Organic Chemistry Portal, Synthesis of 1H-tetrazoles. [Link]

  • Wikipedia, Tetrazole. [Link]

  • Beilstein Journal of Organic Chemistry, Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • PubMed Central, NIH, Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. [Link]

  • NIH, Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. [Link]

  • PubChem, 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole hydrochloride (1:2). [Link]

  • Canadian Journal of Chemistry, The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]

  • ResearchGate, (PDF) Decomposition products of tetrazoles. [Link]

  • South African Journal of Chemistry, Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

  • ACS Publications, Organic Process Research & Development, Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

  • ResearchGate, The crystal structure of 1H-tetrazole. (a) Triclinic symmetry in... [Link]

  • MDPI, Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]

  • ResearchGate, 1 H-NMR data of the tetrazole compounds. [Link]

  • Google Patents, US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
  • Google Patents, WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Syntheses Procedure, 4. [Link]

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Technical Support Center: Catalyst Selection for Optimizing Tetrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the formation of 5-substituted-1H-tetrazoles via [3+2] cycloaddition of nitriles and azides. As a critical structural motif in medicinal chemistry, the efficient synthesis of tetrazoles is paramount.[1] This resource provides in-depth, experience-driven advice on catalyst selection, troubleshooting common experimental issues, and detailed protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction optimization for tetrazole formation.

Q1: What are the most common and effective catalysts for the [3+2] cycloaddition of nitriles and azides?

The synthesis of tetrazoles from nitriles and azides is fundamentally a [3+2] cycloaddition reaction.[1][2][3][4] While the reaction can proceed thermally, it often requires high temperatures and long reaction times, leading to lower yields.[3] Catalysts are crucial for activating the nitrile substrate, thereby increasing the reaction rate and allowing for milder conditions.[5]

The most common catalysts fall into two main categories:

  • Lewis Acids: Salts of metals like zinc (e.g., ZnBr₂, ZnCl₂) and aluminum (e.g., AlCl₃) are widely used.[5][6] Zinc salts are particularly popular due to their effectiveness, relatively low cost, and broad substrate scope, including aromatic, aliphatic, and vinyl nitriles.[5] Lewis acids function by coordinating to the nitrogen atom of the nitrile, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the azide.[5][6] This activation can lower the energy barrier for the reaction by 5-6 kcal/mol, corresponding to a rate acceleration of 3 to 4 orders of magnitude.[6]

  • Transition Metal Complexes: A variety of transition metals, including copper (Cu), cobalt (Co), and palladium (Pd), have been developed as catalysts.[2][7][8] These are often employed as complexes with specific ligands or as nanoparticles.[7] For instance, copper-based nanocatalysts have shown high efficacy.[8] The mechanism with transition metals can also involve coordination and activation of the nitrile or the azide.[2][4]

Q2: How do I choose between a Lewis acid and a transition metal catalyst for my specific substrate?

The choice of catalyst is dictated by several factors, including the electronic and steric properties of your nitrile, desired reaction conditions (temperature, solvent), and considerations for catalyst removal and cost.

  • For general-purpose synthesis with a wide range of nitriles: Zinc salts (e.g., ZnBr₂) are an excellent starting point. They are robust, effective for both electron-rich and electron-poor nitriles, and the reaction can often be run in water, which is a significant advantage for green chemistry.[5]

  • For sterically hindered or electron-rich nitriles: More potent Lewis acids like AlCl₃ might be necessary to achieve reasonable reaction rates.[6] However, these stronger Lewis acids may require stricter anhydrous conditions.

  • When seeking mild reaction conditions and high yields: Custom-designed transition metal complexes or nanocatalysts can offer superior performance, often allowing for lower temperatures and shorter reaction times.[7]

  • For large-scale synthesis or processes where catalyst recovery is critical: Heterogeneous catalysts, such as metal nanoparticles supported on materials like silica or magnetic beads (e.g., Fe₃O₄@SiO₂), are advantageous.[7] These can be easily separated from the reaction mixture by filtration or magnetic decantation and can often be reused for multiple cycles.[7]

Below is a decision-making workflow to guide your catalyst selection:

CatalystSelection Start Start: Nitrile Substrate Substrate_Properties Evaluate Substrate Properties (Electronic & Steric) Start->Substrate_Properties Standard_Nitrile Standard Aromatic/ Aliphatic Nitrile Substrate_Properties->Standard_Nitrile Standard Hindered_Nitrile Sterically Hindered or Electron-Rich Nitrile Substrate_Properties->Hindered_Nitrile Hindered/ Electron-Rich Sensitive_Nitrile Substrate with Sensitive Functional Groups Substrate_Properties->Sensitive_Nitrile Sensitive Zinc_Catalyst Start with Zinc Salts (e.g., ZnBr₂, ZnCl₂) Standard_Nitrile->Zinc_Catalyst Strong_Lewis_Acid Consider Stronger Lewis Acids (e.g., AlCl₃) Hindered_Nitrile->Strong_Lewis_Acid TM_Complex Transition Metal Complex or Nanocatalyst Sensitive_Nitrile->TM_Complex Scale_Consideration Large Scale Synthesis? Zinc_Catalyst->Scale_Consideration Strong_Lewis_Acid->Scale_Consideration TM_Complex->Scale_Consideration Heterogeneous_Catalyst Consider Heterogeneous Catalyst (for reusability) Scale_Consideration->Zinc_Catalyst No Scale_Consideration->Heterogeneous_Catalyst Yes

Caption: Catalyst selection decision workflow.

Q3: What is the role of the azide source and how does it influence the reaction?

Sodium azide (NaN₃) is the most commonly used azide source.[5] It is inexpensive and readily available. However, a critical safety consideration is the potential formation of hydrazoic acid (HN₃) in the presence of acidic catalysts or during acidic workup.[9] HN₃ is highly toxic and explosive.[4][9] Therefore, these reactions must be performed in a well-ventilated fume hood, and the waste should be handled with care to avoid contact with acids or heavy metals that can form explosive azides.[9]

Q4: How do reaction solvents and temperature affect catalyst performance and reaction outcome?

Solvent choice can significantly impact reaction rates and yields.[4] Polar aprotic solvents like DMF and DMSO are often effective as they can help to solubilize the sodium azide and stabilize charged intermediates.[3][4] In some cases, greener solvents like water or PEG have been successfully employed, particularly with zinc catalysts.

Temperature is another critical parameter. While catalysts lower the activation energy, heating is often still required.[3] Typical reaction temperatures range from 80°C to 150°C.[3][7] It's important to optimize the temperature for your specific substrate and catalyst system, as prolonged heating at high temperatures can lead to decomposition of the tetrazole product.[4]

Troubleshooting Guide

Problem: Low or No Yield of Tetrazole
Possible Cause Suggested Solution Scientific Rationale
Inactive Catalyst Ensure the catalyst is not old or degraded. For Lewis acids like AlCl₃, ensure anhydrous conditions.Lewis acids can be deactivated by moisture.
Poorly Activated Nitrile Increase the reaction temperature or switch to a more powerful catalyst (e.g., from ZnBr₂ to AlCl₃).Electron-rich or sterically hindered nitriles require more energy or a stronger Lewis acid to activate the C≡N bond.[3][6]
Incomplete Reaction Increase the reaction time and monitor the reaction progress using TLC or LC-MS.Some substrates may require longer reaction times for complete conversion.
Product Decomposition Reduce the reaction temperature or time.Tetrazoles can be thermally unstable and may decompose with prolonged heating.[4]
Poor Solubility of Reagents Choose a more appropriate solvent. For NaN₃, polar aprotic solvents like DMF or DMSO are often effective.[4]For a reaction to occur, the reagents must be in the same phase.
Problem: Formation of Undesired Side Products
Possible Cause Suggested Solution Scientific Rationale
Side reactions of the nitrile Use milder reaction conditions (lower temperature, less reactive catalyst).High temperatures and strong acids can lead to nitrile hydrolysis or other side reactions.
Impure starting materials Purify the starting nitrile and ensure the purity of the azide source.Impurities can lead to the formation of byproducts.
Problem: Difficulty in Catalyst Removal/Product Purification
Possible Cause Suggested Solution Scientific Rationale
Homogeneous Catalyst For Lewis acid catalysts, an acidic workup followed by extraction is typically effective. The tetrazole product is often precipitated by acidification.[9] For transition metal complexes, column chromatography may be necessary.The acidic workup protonates the tetrazole, which can then be separated.
Product is soluble in the aqueous phase after workup After acidification, extract the product with an appropriate organic solvent (e.g., ethyl acetate).The protonated tetrazole may have sufficient organic character to be extracted.
Persistent catalyst contamination Consider switching to a heterogeneous catalyst (e.g., supported on silica or magnetic nanoparticles).Heterogeneous catalysts can be easily removed by filtration or magnetic separation, simplifying purification.[7]

Experimental Protocols

Protocol 1: General Procedure for Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a general guideline and may require optimization for different substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.0 eq.), sodium azide (1.5 eq.), and zinc bromide (0.5 eq.).

  • Solvent Addition: Add a suitable solvent, such as water or a mixture of water and isopropanol.

  • Reaction: Heat the mixture to reflux (typically 100-120°C) and stir vigorously. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC, typically 12-24 hours), cool the mixture to room temperature.

  • Product Isolation: Carefully acidify the reaction mixture with hydrochloric acid (e.g., 3M HCl) to a pH of ~2. This will protonate the tetrazole and cause it to precipitate.[9]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[9] The crude product can be further purified by recrystallization if necessary.

Catalyst Performance Comparison

The following table provides a comparative overview of different catalysts for the synthesis of 5-substituted-1H-tetrazoles.

CatalystModel SubstrateAzide SourceSolventTemp (°C)TimeYield (%)Reference
ZnBr₂BenzonitrileNaN₃Water10024 h~90
AlCl₃BenzonitrileNaN₃DMF1106 h~95[6]
Co(II)-complexBenzonitrileNaN₃DMSO12012 h99[4]
Cu/C nanocatalystBenzaldehyde, Hydroxylamine HClNaN₃DMF10012 hup to 96[8]
Fe₃O₄@tryptophan@Ni4-ChlorobenzonitrileNaN₃-12020 min>95
Catalytic Cycle Visualization

The following diagram illustrates the proposed mechanism for a Lewis acid-catalyzed tetrazole formation.

CatalyticCycle Catalyst Lewis Acid (e.g., Zn²⁺) Activated_Nitrile [R-C≡N---Zn²⁺] Catalyst->Activated_Nitrile Nitrile R-C≡N Nitrile->Activated_Nitrile Intermediate Open-chain Intermediate Activated_Nitrile->Intermediate + N₃⁻ Azide N₃⁻ Azide->Intermediate Cyclization Cyclization Intermediate->Cyclization Tetrazolate Tetrazolate-Zn Complex Cyclization->Tetrazolate Tetrazolate->Catalyst releases catalyst Product Tetrazole Product Tetrazolate->Product + H⁺ (workup)

Caption: Proposed catalytic cycle for Lewis acid-catalyzed tetrazole synthesis.

References

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex - PubMed Central. Available at: [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles - ACS Publications. Available at: [Link]

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Publishing. Available at: [Link]

  • Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available at: [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications. Available at: [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. Available at: [Link]

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Technical Support Center: Managing the Stability of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the stability of this compound in solution. Given its unique structure, featuring both a tetrazole ring and a reactive hydrazine moiety, understanding its handling requirements is critical for achieving reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule's Stability Profile

This compound combines two functional groups with distinct chemical personalities. The tetrazole ring is an aromatic heterocycle, generally noted for its high thermal and chemical stability due to significant aromatic character.[1] It is often used in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group.[2][3][4] However, the true challenge to stability arises from the hydrazinyl group (-NHNH₂) . Hydrazines are susceptible to oxidation, a process that can be catalyzed by exposure to atmospheric oxygen, light, elevated temperatures, and certain pH conditions.[5] The hydrochloride salt form enhances aqueous solubility but also creates a mildly acidic environment upon dissolution, which must be considered.

This guide will address the practical implications of this dual-functionality, providing you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: How should I properly store the solid this compound?

A1: To ensure long-term stability of the solid compound, it should be stored in a tightly sealed container in a cool, dark, and dry environment. Recommended storage is at 2-8°C. For maximum longevity, particularly for reference standards, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is ideal.[5] This minimizes exposure to moisture and atmospheric oxygen, which are key initiators of degradation for the hydrazine moiety.

Q2: My solution of this compound has turned yellow or brown. What does this signify, and is the solution still usable?

A2: A color change, typically to yellow or brown, is a strong visual indicator of compound degradation.[5] This is most likely due to the oxidation of the hydrazine group, which can form various colored byproducts. We strongly advise against using a discolored solution, as the effective concentration of the parent compound is reduced, and the degradation products could interfere with your experiment. It is always best practice to verify the purity of a suspect solution using an analytical method like HPLC before use.[5]

Q3: What are the best solvents for dissolving this compound?

A3: Due to its hydrochloride salt form, the compound exhibits good solubility in polar protic solvents such as water and methanol. It is also soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[6] For biological assays, buffered aqueous solutions or DMSO are common choices. Regardless of the solvent, it is critical to use high-purity, anhydrous, and, ideally, degassed solvents to minimize oxidative degradation.[7]

Q4: Is it necessary to work under an inert atmosphere when preparing solutions?

A4: For applications requiring the highest degree of accuracy and reproducibility, working under an inert atmosphere (nitrogen or argon) is highly recommended.[7] This is the most effective way to prevent oxidation of the sensitive hydrazine group by atmospheric oxygen dissolved in the solvent. If an inert atmosphere setup like a glovebox or Schlenk line is not available, use solvents that have been freshly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

Q5: How does pH impact the stability of the compound in aqueous solutions?

A5: The stability of this compound is pH-dependent. The hydrazine group's susceptibility to oxidation can be altered by pH. While many tetrazole rings are stable across a wide pH range, extreme acidic or basic conditions can promote degradation.[8] Since the compound is a hydrochloride salt, dissolving it in unbuffered water will result in an acidic solution. For many applications, preparing the solution in a buffer (e.g., PBS at pH 7.4) is recommended to maintain a stable and physiologically relevant pH, which can help control the rate and pathway of degradation.

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experimentation.

Problem: Inconsistent or Non-Reproducible Experimental Results
  • Plausible Cause: Degradation of the compound in the stock or working solution. This leads to a lower-than-expected concentration of the active molecule and the presence of potentially reactive degradation byproducts.

  • Troubleshooting Workflow:

    Caption: Workflow for addressing inconsistent results.

  • Detailed Steps:

    • Prepare Fresh: Always prepare solutions fresh for each experiment. Avoid using solutions that have been stored, even at low temperatures, for extended periods.[5]

    • Solvent Quality: Ensure your solvent is of high purity and has been properly degassed to remove dissolved oxygen.[7]

    • pH Control: If using an aqueous medium, switch to a well-characterized buffer system appropriate for your experiment.

    • Analytical Verification: If problems persist, perform an HPLC analysis to confirm the concentration and purity of your stock solution against a freshly prepared standard.[9]

Problem: Solution Rapidly Changes Color or Forms Precipitate
  • Plausible Cause: Aggressive oxidative degradation of the hydrazine moiety. This can be triggered by contaminants in the solvent (e.g., peroxides), excessive exposure to air, or light.

  • Troubleshooting Steps:

    • Solvent Purity Check: Test your solvent for peroxides, especially if it is an ether like THF or dioxane. Use freshly opened bottles of high-purity solvents.

    • Inert Atmosphere: Immediately implement stricter inert atmosphere techniques for solution preparation and handling.[7]

    • Light Protection: Prepare and store the solution in amber vials or vials wrapped in aluminum foil to protect against photodegradation.[5]

    • Antioxidant Addition (Use with Caution): For some chemical (non-biological) applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) might be possible, but this must be validated to ensure it does not interfere with downstream processes.

Section 4: Protocols and Technical Data

Data Presentation

Table 1: Qualitative Solubility Profile

SolventSolvent TypeQualitative SolubilityNotes
WaterPolar ProticSolubleForms a mildly acidic solution. Buffering is recommended.
MethanolPolar ProticSolubleGood choice for creating concentrated stock solutions.
DMSOPolar AproticSolubleCommon for biological assays; ensure use of anhydrous grade.[6]
DMFPolar AproticSolubleHigh boiling point; ensure it is removed if compound is isolated.[6]
AcetonitrilePolar AproticSolubleOften used as a mobile phase component in HPLC analysis.[10][11]
DichloromethaneNonpolarSparingly SolubleGenerally not a preferred solvent for the hydrochloride salt.

Table 2: Key Stability Factors and Mitigation Strategies

FactorRiskMitigation Strategy
Oxygen HighPrepare solutions using degassed solvents under an inert (N₂ or Ar) atmosphere.
Light ModerateStore solutions in amber vials or protect from ambient light.
Temperature ModeratePrepare solutions at room temperature and store frozen (-20°C to -80°C) for short-term storage. Avoid repeated freeze-thaw cycles.
pH ModerateUse buffered solutions (e.g., pH 6-8) for aqueous work to maintain a stable environment.
Solvent Purity HighUse high-purity, anhydrous solvents from freshly opened containers.
Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

  • Preparation: Place a new, sealed 1.5 mL amber glass HPLC vial containing a small magnetic stir bar into a vacuum oven and dry at 60°C for at least 4 hours to remove residual moisture.

  • Inerting: Transfer the vial to a desiccator to cool under vacuum. Once cool, backfill the desiccator with high-purity argon or nitrogen gas.

  • Weighing: In a separate, clean weighing vessel, accurately weigh approximately 2.13 mg of this compound.

  • Transfer: Quickly transfer the weighed solid into the prepared inerted vial. Crimp-seal the vial immediately with a PTFE/silicone septum cap.

  • Solvent Addition: Using a gas-tight syringe, pierce the septum and add 1.0 mL of anhydrous, molecular-sieve-dried DMSO.

  • Dissolution: Place the vial on a magnetic stirrer and stir until the solid is completely dissolved. This is your 10 mM stock solution.

  • Storage: For immediate use, keep at room temperature, protected from light. For short-term storage (up to 1 week), store at -20°C. For longer-term storage, prepare smaller aliquots to avoid multiple freeze-thaw cycles and store at -80°C.

Protocol 2: Workflow for Stability Assessment

This diagram outlines a self-validating system to check the stability of your compound in a chosen solvent system over a typical experiment duration.

StabilityAssessment cluster_prep Solution Preparation cluster_timepoints Incubation & Analysis cluster_analysis Data Evaluation prep_sol Prepare 1 mg/mL Solution (Protocol 1) t0 T=0 hr Analyze Immediately prep_sol->t0 t_exp T=24 hr (or experiment duration) Incubate under experimental conditions prep_sol->t_exp t_control T=24 hr Incubate at 4°C, dark prep_sol->t_control analyze HPLC Purity Analysis t0->analyze t_exp->analyze t_control->analyze compare Compare Purity: (T=24_exp vs T=0) (T=24_control vs T=0) analyze->compare decision >5% Purity Loss? compare->decision Re-evaluate Conditions Re-evaluate Conditions decision->Re-evaluate Conditions decision:e->Re-evaluate Conditions:w Yes Conditions Acceptable Conditions Acceptable decision->Conditions Acceptable decision:e->Conditions Acceptable:w No

Caption: HPLC-based workflow for assessing solution stability.

References

  • Benchchem. (n.d.). Stability issues of tetrazole compounds under acidic conditions.
  • Katritzky, A. R., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • Zhang, W., et al. (2006). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Journal of Pharmaceutical Sciences.
  • Jaiswal, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry.
  • Ostrovskii, V. A., et al. (2003). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. Russian Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Handling Air-Sensitive Tetrazole Compounds.
  • Benchchem. (n.d.). Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 1H-TETRAZOLE. CAMEO Chemicals.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • Gante, J., et al. (2000). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Medicinal Chemistry.
  • Karrouchi, K., et al. (2018). Tetrazoles via Multicomponent Reactions. Molecules.
  • National Center for Biotechnology Information. (n.d.). 1H-Tetrazole. PubChem Compound Summary for CID 67519.
  • Al-Azzawi, A. M. (2023). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Journal of Advanced Sciences and Engineering Technologies.
  • Trifonov, R. E., et al. (2024). Decomposition products of tetrazoles. Russian Chemical Reviews.
  • Vaikunta Rao, L., et al. (2020). A VALIDATED RAPID RP-UHPLC METHOD FOR DETERMINATION OF ASSAY AND RELATED SUBSTANCES IN TTBB. International Journal of Research in Pharmacy and Chemistry.
  • Al-Obaidi, A. A. M. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science.
  • Ostrovskii, V. A., et al. (2024). Proposed fragmentation pathways for 5-vinyl-1H-tetrazole 1.
  • Benchchem. (n.d.). 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention.

Sources

Technical Support Center: Work-up Procedures for Reactions with 1-(3-Hydrazinylphenyl)-1H-tetrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of reaction work-ups involving this versatile reagent. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates a phenylhydrazine moiety, crucial for syntheses like the Fischer indole synthesis, and a tetrazole ring, a well-known bioisostere for carboxylic acids.[1][3] The hydrochloride salt form enhances its stability and solubility in aqueous media. However, the presence of both a basic hydrazine group and an acidic tetrazole proton (pKa ≈ 4.9) necessitates a nuanced approach to reaction work-up and product isolation.[4]

This guide is structured in a question-and-answer format to directly address common challenges encountered during the work-up of reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is complete, but my product seems to be soluble in both the aqueous and organic layers during extraction. How can I effectively isolate my product?

Answer: This is a common issue due to the amphipathic nature of the product, which can be protonated or deprotonated depending on the pH. The key is to carefully control the pH of the aqueous layer during the extractive work-up.

Troubleshooting Protocol: pH-Controlled Liquid-Liquid Extraction

  • Initial Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a high-boiling polar solvent like DMF or DMSO, it is often beneficial to dilute the mixture with a large volume of water to precipitate the product or prepare it for extraction.

  • pH Adjustment for Extraction:

    • To extract into an organic solvent: Adjust the pH of the aqueous solution to a range where your product is in its neutral form. Given the presence of the basic hydrazine group and the acidic tetrazole, this is likely in a slightly basic to neutral pH range (pH 7-8). Use a dilute base such as a saturated sodium bicarbonate solution or a 1M sodium hydroxide solution for this adjustment. Be cautious not to make the solution too basic, which could deprotonate the tetrazole and increase its aqueous solubility.

    • To remove acidic impurities: Wash the organic layer with a dilute aqueous acid (e.g., 0.1 M HCl). This will protonate basic impurities, including any unreacted 1-(3-hydrazinylphenyl)-1H-tetrazole, and pull them into the aqueous layer.

    • To remove basic impurities: Wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ solution). This will deprotonate acidic impurities.

  • Solvent Selection: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Diagram: Decision-Making Workflow for Extractive Work-up

G start Reaction Mixture quench Quench with Water/Brine start->quench ph_adjust Adjust pH of Aqueous Layer quench->ph_adjust extract Extract with Organic Solvent (e.g., Ethyl Acetate) ph_adjust->extract wash_acid Wash Organic Layer with Dilute Acid (e.g., 0.1M HCl) extract->wash_acid To remove basic impurities wash_base Wash Organic Layer with Dilute Base (e.g., NaHCO3) wash_acid->wash_base To remove acidic impurities dry Dry Organic Layer (Na2SO4) wash_base->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Crude Product concentrate->product

Caption: A generalized workflow for the extractive work-up of reactions.

FAQ 2: I've performed a Fischer indole synthesis. How do I remove the acid catalyst and other byproducts?

Answer: The work-up for a Fischer indole synthesis typically involves neutralization of the acid catalyst followed by extraction and purification.

Step-by-Step Protocol for Fischer Indole Synthesis Work-up

  • Cooling and Neutralization: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.[5] If a strong acid like polyphosphoric acid or sulfuric acid was used, carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic mixture by the slow addition of a base, such as a saturated solution of sodium bicarbonate or 1 M sodium hydroxide, until the pH is approximately 7-8.[6]

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.[5] Perform the extraction multiple times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5]

FAQ 3: My product has precipitated out of the reaction mixture. What is the best way to purify it?

Answer: If your product has precipitated, you can often obtain a high-purity material through filtration and washing, followed by recrystallization if necessary.

Protocol for Purification by Precipitation and Recrystallization

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with a solvent in which your product is sparingly soluble but your impurities are soluble. Cold water or a cold organic solvent like diethyl ether are often good choices.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of a hot solvent in which it has high solubility.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period, then filter the hot solution to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

A common procedure for the synthesis of related tetrazole derivatives involves pouring the reaction mixture onto crushed ice, which causes the product to precipitate. The solid is then filtered, washed with water, and recrystallized from ethanol.[7]

Table 1: Recommended Solvents for Work-up and Purification
Step Purpose Recommended Solvents Rationale
Extraction Separating the product from the aqueous reaction mixture.Ethyl Acetate, DichloromethaneGood solvency for a wide range of organic compounds and immiscibility with water.
Washing Removing inorganic salts and water-soluble impurities.Water, BrineEffectively removes salts without dissolving the organic product.
Recrystallization Purifying the solid product.Ethanol/Water, Ethyl Acetate/Hexanes, AcetonitrileThe choice depends on the polarity of the product. A solvent pair is often effective.
Column Chromatography Separating the product from closely related impurities.Silica Gel with Ethyl Acetate/Hexanes or Dichloromethane/Methanol gradientsAllows for separation based on polarity.
FAQ 4: What are the key safety considerations when working with this compound and its reactions?

Answer: Safety is paramount. Hydrazine derivatives are known to be toxic, and appropriate personal protective equipment (PPE) and handling procedures must be used.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8][9]

  • Ventilation: Handle the solid compound and all reaction mixtures in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

  • Toxicity: Phenylhydrazine and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation and may have long-term health effects.[8][9]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations.

Diagram: Logic for Purification Method Selection

G start Crude Product is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_oily->chromatography pure_solid Pure Solid Product recrystallize->pure_solid pure_oil Pure Oily Product chromatography->pure_oil

Caption: A decision tree for selecting a suitable purification method.

References

  • MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]

  • GRN Journal. (2023). Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3-Aminoacetophene & 3-Amino Phenol. Retrieved from [Link]

  • Semantic Scholar. (2018). Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Environmental Health & Safety, University of Toronto. (n.d.). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (2018). Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of phenylhydrazine hydrochloride.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Method 3518: Phenylhydrazine. Retrieved from [Link]

  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • GRN Journal. (2023). Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3-Aminoacetophene & 3-Amino Phenol. Retrieved from [Link]

  • GRN Journal. (2023). View of Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3-Aminoacetophene & 3-Amino Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • CORE. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]

  • National Institutes of Health. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Tetrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its ability to act as a bioisosteric replacement for carboxylic acids has led to its incorporation into numerous blockbuster drugs, including the antihypertensive medication Losartan.[1][2] The high nitrogen content also imparts unique energetic properties, making tetrazoles valuable in the development of propellants and explosives. Given its significance, the efficient and safe synthesis of substituted tetrazoles is a critical focus for researchers in drug discovery and chemical development.

This guide provides a comparative analysis of the most prominent methods for tetrazole synthesis. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison of their performance. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs, balancing considerations of efficiency, safety, substrate scope, and environmental impact.

The Landscape of Tetrazole Synthesis: An Overview

The synthesis of tetrazoles has evolved significantly from traditional methods that often involved hazardous reagents and harsh conditions. Modern approaches prioritize safety, efficiency, and sustainability. The most common strategies can be broadly categorized as follows:

  • [3+2] Cycloaddition of Nitriles and Azides: The cornerstone of tetrazole synthesis, this method involves the reaction of a nitrile with an azide source.

  • Multicomponent Reactions (MCRs): Offering high atom economy and molecular diversity, the Ugi-azide reaction is a powerful tool for the one-pot synthesis of complex tetrazoles.

  • Synthesis from Primary Amines and Orthoformates: A reliable route for the preparation of 1-substituted tetrazoles.

  • Enabling Technologies: Microwave-assisted and continuous-flow synthesis have emerged as key technologies for accelerating reaction rates and enhancing safety.

[3+2] Cycloaddition: The Workhorse of Tetrazole Synthesis

The [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃), is the most widely employed method for the synthesis of 5-substituted-1H-tetrazoles.[3][4] The reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile towards nucleophilic attack by the azide.[4]

Mechanistic Insights

The metal-catalyzed [3+2] cycloaddition is proposed to proceed through the coordination of the nitrile to the metal center.[5][6] This coordination increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of the azide anion. The resulting metal-bound tetrazolate intermediate is then protonated during workup to yield the final 5-substituted-1H-tetrazole.[4]

G reagents R-C≡N + N₃⁻ activated_nitrile Activated Nitrile Complex [R-C≡N---Catalyst] reagents->activated_nitrile Coordination catalyst Catalyst (e.g., Zn²⁺, Cu²⁺, Co²⁺) catalyst->activated_nitrile tetrazolate_intermediate Metal-Bound Tetrazolate Intermediate activated_nitrile->tetrazolate_intermediate Nucleophilic Attack by N₃⁻ product 5-Substituted-1H-tetrazole tetrazolate_intermediate->product Protonation & Release protonation H⁺ (Workup) protonation->product

General mechanism of catalyzed [3+2] cycloaddition.
Experimental Protocol: Zinc-Catalyzed Synthesis in Water

This protocol, based on the work of Demko and Sharpless, offers a safer and more environmentally friendly approach using water as the solvent.[2]

Materials:

  • Organic nitrile (10 mmol)

  • Sodium azide (NaN₃) (12 mmol, 1.2 equiv)

  • Zinc bromide (ZnBr₂) (12 mmol, 1.2 equiv)

  • Deionized water (20 mL)

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add the organic nitrile (10 mmol), sodium azide (12 mmol), zinc bromide (12 mmol), and deionized water (20 mL).

  • Heat the reaction mixture to reflux with vigorous stirring for 24 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 1-2 with 3M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Ugi-Azide Multicomponent Reaction: A Gateway to Complexity

The Ugi-azide reaction is a powerful one-pot, four-component reaction (4-CR) that provides access to 1,5-disubstituted-1H-tetrazoles from an aldehyde, an amine, an isocyanide, and an azide source (commonly trimethylsilyl azide, TMSN₃).[7][8] This method is highly valued for its ability to generate molecular diversity and complexity in a single synthetic step.[8]

Mechanistic Pathway

The reaction is initiated by the condensation of the aldehyde and amine to form an imine.[1] The imine is then protonated by hydrazoic acid (formed in situ from TMSN₃) to generate an iminium ion. The isocyanide undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. Subsequent attack by the azide anion and a 1,5-dipolar electrocyclization yields the 1,5-disubstituted-1H-tetrazole.[1]

G cluster_imine Imine Formation cluster_activation Activation & Addition cluster_cyclization Cyclization aldehyde Aldehyde (R¹CHO) imine Imine (R¹CH=NR²) aldehyde->imine amine Amine (R²NH₂) amine->imine iminium Iminium Ion imine->iminium Protonation (HN₃) nitrilium Nitrilium Ion Intermediate iminium->nitrilium isocyanide Isocyanide (R³NC) isocyanide->nitrilium α-addition intermediate Aza-allenyl Intermediate nitrilium->intermediate Nucleophilic Attack azide Azide Anion (N₃⁻) azide->intermediate tetrazole 1,5-Disubstituted-1H-tetrazole intermediate->tetrazole 1,5-Dipolar Electrocyclization

Mechanism of the Ugi-azide reaction.
Experimental Protocol: Ultrasound-Assisted Ugi-Azide Synthesis

This protocol utilizes ultrasound irradiation to promote the reaction under solvent-free conditions.[9]

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Trimethylsilyl azide (TMSN₃) (1.1 equiv)

  • Isocyanide (1.1 equiv)

Procedure:

  • In a sealed microwave reaction tube, combine the aldehyde, amine, TMSN₃, and isocyanide.

  • Place the reaction mixture in a water bath within an ultrasonic sonicator.

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • Purify the crude product directly by flash chromatography to afford the corresponding 1,5-disubstituted-1H-tetrazole.[9]

Synthesis of 1-Substituted Tetrazoles from Primary Amines

A common and reliable method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide, often in the presence of a catalyst.[10][11]

Experimental Protocol: FeCl₃-Catalyzed Solvent-Free Synthesis

This method employs iron(III) chloride as an inexpensive and environmentally friendly catalyst under solvent-free conditions.[12]

Materials:

  • Primary amine (1.0 mmol)

  • Triethyl orthoformate (1.2 mmol)

  • Trimethylsilyl azide (TMSN₃) (1.0 mmol)

  • Anhydrous FeCl₃ (20 mol%)

Procedure:

  • In a reaction vessel, mix the primary amine (1.0 mmol), triethyl orthoformate (1.2 mmol), trimethylsilyl azide (1.0 mmol), and FeCl₃ (20 mol%).

  • Heat the mixture at 70 °C with stirring for the appropriate time (typically monitored by TLC).

  • Upon completion, purify the crude product by column chromatography to yield the 1-substituted-1H-tetrazole.[12]

Enabling Technologies: Enhancing Efficiency and Safety

Modern synthetic chemistry has embraced enabling technologies like microwave irradiation and continuous-flow processing to overcome the limitations of traditional batch synthesis.

Microwave-Assisted Synthesis

Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating.[13][14][15]

Experimental Protocol: Microwave-Assisted Synthesis from Aldehydes

This one-pot procedure directly converts aldehydes to 5-substituted-1H-tetrazoles.[13]

Materials:

  • Aldehyde (1 mmol)

  • Iodine (1.1 mmol)

  • Ammonia water (28% solution, 8 mL)

  • Tetrahydrofuran (THF) (2 mL)

  • Sodium azide (NaN₃) (4 mmol)

  • Zinc bromide (ZnBr₂) (2 mmol)

Procedure:

  • Stir a solution of the aldehyde and iodine in ammonia water and THF at room temperature for 1-2 hours until the dark solution becomes colorless.

  • Add sodium azide and zinc bromide sequentially to the reaction mixture.

  • Expose the reaction mixture to microwave irradiation (80 W) at 80 °C for 10-30 minutes.

  • After cooling, perform an acidic workup and extract with ethyl acetate to isolate the product.[13]

Continuous-Flow Synthesis

Continuous-flow microreactors offer significant safety advantages for reactions involving hazardous reagents like azides.[16][17][18] The small reaction volumes and excellent heat transfer minimize the risks associated with potentially explosive intermediates like hydrazoic acid.[16][18]

Experimental Protocol: Continuous-Flow Synthesis of 5-Substituted Tetrazoles

This protocol provides a general method for the safe and efficient synthesis of 5-substituted tetrazoles in a continuous-flow system.[16]

Materials:

  • Organic nitrile (2 mmol)

  • Sodium azide (NaN₃) (2.1 mmol, 1.05 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (4.5 mL)

  • Water (0.5 mL)

Procedure:

  • Prepare a stock solution by dissolving sodium azide in water and adding it to a solution of the nitrile in NMP.

  • Load the resulting solution into a syringe and place it on a syringe pump.

  • Connect the syringe to a tubular coiled reactor and pump the solution through the reactor at a defined flow rate and temperature (e.g., 0.35 mL/min at 190 °C).[17]

  • Collect the product stream, which can be subjected to an in-line quench of residual azide if necessary.[16]

Comparative Performance of Tetrazole Synthesis Methods

The choice of a synthetic method depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and safety considerations. The following table provides a comparative overview of the discussed methods.

Method Substitution Pattern Key Advantages Key Limitations Typical Yields Typical Conditions
[3+2] Cycloaddition 5-substitutedVersatile, wide substrate scope, well-established.[3][19]Can require harsh conditions, potential for hazardous byproducts (HN₃).[3]70-95%[3][20]Reflux in DMF, DMSO, or water; often requires a catalyst.[5][19]
Ugi-Azide MCR 1,5-disubstitutedHigh atom economy, rapid access to molecular diversity, one-pot synthesis.[7][8]Limited to 1,5-disubstitution, can have diastereoselectivity issues.[21]40-90%[1][9]Mild conditions (room temp. to 40 °C), often in methanol.[7]
From Primary Amines 1-substitutedReliable for 1-substitution, readily available starting materials.[10][11]Limited to 1-substituted tetrazoles.75-95%[12][22]Often requires a catalyst and heating.[12]
Microwave-Assisted 5-substituted, 1,5-disubstitutedDrastically reduced reaction times, improved yields.[13][14]Requires specialized equipment, scalability can be a concern.70-85%[13]80-120 °C, 10-30 minutes.[13]
Continuous-Flow 5-substitutedEnhanced safety, precise control over reaction parameters, scalable.[16][17]Requires specialized equipment, initial setup can be complex.>90%[16]High temperatures (e.g., 190 °C), short residence times.[16][17]

Conclusion

The synthesis of tetrazoles is a rich and evolving field, with a range of methods available to the modern chemist. The classical [3+2] cycloaddition remains a robust and versatile approach, while multicomponent reactions like the Ugi-azide synthesis provide a powerful platform for generating molecular complexity. The advent of enabling technologies such as microwave and continuous-flow synthesis has further expanded the synthetic chemist's toolkit, offering significant improvements in efficiency and safety.

References

  • Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor.
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  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (n.d.).
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  • A Comparative Analysis of 1H-Tetrazole Synthesis Methods for Researchers. (n.d.). Benchchem.
  • Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles. (n.d.). NTU scholars.
  • A Comparative Guide to Tetrazole Synthesis: Methods, Mechanisms, and Modern Approaches. (n.d.). Benchchem.
  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
  • Combining the Ugi-azide multicomponent reaction and rhodium(III)-catalyzed annulation for the synthesis of tetrazole-isoquinolone/pyridone hybrids. (2019). Beilstein Journals.
  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (n.d.).
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PubMed Central.
  • Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. (2020). Organic Process Research & Development.
  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilic
  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (n.d.).
  • 'Atypical Ugi' tetrazoles. (2020).
  • Safe and efficient tetrazole synthesis in a continuous-flow microreactor. (n.d.). SciSpace.
  • Avoiding explosive hazards with azides in tetrazole synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols: [3+2] Cycloaddition for the Synthesis of 5-Substituted-1H-Tetrazoles. (n.d.). Benchchem.
  • Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. (2018).
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  • FeCl3 Catalyzed One Pot Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles under Solvent-Free Conditions. (2015). Scirp.org.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). Semantic Scholar.
  • Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. (2023). Sciforum.
  • Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. (2018). CORE.
  • Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. (n.d.). PMC - NIH.
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  • Microwave assisted synthesis of tetrazole deriv
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  • Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. (2019). MDPI.
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biological activity of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride versus other tetrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Tetrazole Derivatives: A Comparative Analysis

Introduction: The Tetrazole Scaffold in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, stands as a privileged scaffold in modern drug discovery.[1][2] Its unique physicochemical properties, particularly its metabolic stability and its function as a bioisostere for the carboxylic acid group, have cemented its importance in medicinal chemistry.[1][3][4][5] This structural similarity allows tetrazole derivatives to engage in similar biological interactions as carboxylic acids, such as hydrogen bonding, while often providing improved pharmacokinetic profiles, including enhanced membrane permeability and oral bioavailability.[6][7] Consequently, tetrazole derivatives have been investigated and developed for a vast array of therapeutic applications, demonstrating activities as anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antidiabetic agents.[1][8][9][10]

While specific data on the biological activity of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride is not extensively available in the public domain, this guide will provide a comparative analysis of various classes of tetrazole derivatives. By examining the structure-activity relationships of well-documented analogs, we can infer the potential and context for novel structures like the hydrazinylphenyl variant. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory activities of key tetrazole derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Biological Activities of Tetrazole Derivatives

The versatility of the tetrazole ring allows for substitution at various positions, leading to a wide diversity of compounds with distinct biological profiles. The following sections compare the activities of representative tetrazole derivatives across several key therapeutic areas.

Anticancer Activity

Tetrazole derivatives have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth.[3][4][11] Their hybridization with other known anticancer pharmacophores has led to novel candidates with potent activity against both drug-susceptible and drug-resistant cancer cell lines.[12]

The anticancer potential of these compounds is often evaluated by their ability to inhibit the proliferation of cancer cells in vitro. The data below, gathered from various studies, showcases the cytotoxic effects of different tetrazole derivatives against a panel of human cancer cell lines.

Table 1: Comparative In Vitro Anticancer Activity of Selected Tetrazole Derivatives

Compound Class/DerivativeCancer Cell LineActivity MetricValueReference
Baylis–Hillman derived tetrazole (5o)MultipleIC₅₀Good activity in µM range[13]
Tetrazole-triazole hybrid (43b)E. coli (as proxy)MIC8.5 µg/mL[14]
N-Mannich base tetrazole (2a)HeLa (Cervical)IC₅₀Highly Active[15]
N-Mannich base tetrazole (2b)MCF-7 (Breast)IC₅₀Highly Active[15]
Tetrazole-benzimidazole hybridNot Specified-Promising Activity[12]

Note: Direct comparative values (e.g., IC₅₀) across different studies should be interpreted with caution due to variations in experimental conditions.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[16] Tetrazole derivatives have demonstrated significant potential in this area, with broad-spectrum activity against various bacterial and fungal strains.[6][7][17] Their mechanism often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[6]

The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Tetrazole Derivatives

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Reference
Imide-tetrazole hybrid (1, 2, 3)Staphylococcus aureus (clinical)0.8Ciprofloxacin>0.8 (variable)[17]
Imide-tetrazole hybrid (1, 2, 3)Staphylococcus epidermidis (clinical)0.8Ciprofloxacin>0.8 (variable)[17]
Tetrazole-β-lactam hybrid (t2)Staphylococcus aureusGood ActivityAmoxicillin-[16]
Tetrazole-β-lactam hybrid (t2)Candida albicansGood ActivityFluconazole-[16]
N-substituted tetrazole (7a)Gram-positive cocci- (Zone of inhibition 20mm)--[18]
N-substituted tetrazole (6)Bacillus subtilis64.5--[18]
N-Mannich base tetrazole (1b)Enterococcus faecalisHighly ActiveCefazolin-[15]
N-ribofuranosyl tetrazole (5c)E. coli13.37 µMAmpicillin28.62 µM[19]
N-ribofuranosyl tetrazole (5c)S. aureus13.37 µMAmpicillin57.24 µM[19]
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases.[20] Tetrazole derivatives have been shown to possess potent anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase-2 (COX-2) or by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[8][18][21]

In vivo models, such as the carrageenan-induced paw edema assay in rats, are standard for evaluating the anti-inflammatory potential of new compounds.[22][23][24]

Table 3: Comparative Anti-inflammatory Activity of Selected Tetrazole Derivatives

Compound Class/DerivativeAssay/ModelKey FindingReference CompoundReference
Tetrazolobenzimidazole (3c, 3g)Carrageenan-induced paw edemaActivity comparable to standardDiclofenac[23]
Pyridine-tetrazole hybrid (7c)In vitro COX-2 inhibitionIC₅₀ = 0.23 µM (High selectivity)-[18]
Pyridine-tetrazole hybrid (7c)In vitro TNF-α inhibitionMost effective derivative (37.6 pg/ml)-[18]
Isoxazole-tetrazole hybrid (6)In vitro IL-6 inhibitionMost active derivative (42.8 pg/ml)-[18]
Pyrazoline derivative (9b)Ulcerogenic Liability (rat)UI = 0.5 (Similar to Celecoxib)Celecoxib[8]

Synthesis of Tetrazole Derivatives

The foundational method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[6][25] This versatile reaction allows for the creation of a wide range of tetrazole derivatives.

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key biological assays used to evaluate tetrazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[26][28]

Objective: To determine the concentration at which a tetrazole derivative inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Tetrazole derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization agent (e.g., DMSO, isopropanol with HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell adhesion.[28]

  • Compound Treatment: Prepare serial dilutions of the tetrazole derivative in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).[27]

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.[28]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[28][29]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[28] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[26][29]

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Caption: Step-by-step workflow for assessing cell viability via MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a quantitative manner.[30] It involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid medium.

Objective: To determine the MIC of a tetrazole derivative against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)[30]

  • Tetrazole derivative stock solution

  • Sterile 96-well U-bottom plates

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35-37°C)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the tetrazole stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Controls: Prepare wells for a positive control (no compound, just inoculum) to ensure bacterial growth and a negative control (no inoculum) to check for broth sterility.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[30]

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and reliable model for screening acute anti-inflammatory activity.[22][24][31] Inflammation is induced by injecting carrageenan into the paw of a rat, and the resulting edema (swelling) is measured over time.

Objective: To evaluate the ability of a tetrazole derivative to reduce acute inflammation in rats.

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)[22]

  • Tetrazole derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Diclofenac, Indomethacin)[23][24]

  • 1% Carrageenan solution in saline

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[24] Fast the animals overnight before the experiment.[22]

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control

    • Group II: Standard drug

    • Group III, IV, etc.: Test groups with different doses of the tetrazole derivative.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the left hind paw of each rat.[22][24]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours).[24]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Caption: Workflow for the in vivo anti-inflammatory paw edema model.

Conclusion

The tetrazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. While specific data for this compound remains to be fully elucidated, comparative analysis of related structures reveals significant potential across anticancer, antimicrobial, and anti-inflammatory domains.[11][17][18] The synthetic accessibility of the tetrazole ring and the capacity for diverse substitutions allow for fine-tuning of its pharmacological profile.[6] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel tetrazole-based therapeutic agents. Future research should focus on elucidating structure-activity relationships, optimizing pharmacokinetic properties, and translating potent in vitro leads into effective in vivo candidates.[7]

References

Please note that the following are representative references based on the provided search results. For full access, a subscription to the respective journals may be required.

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validation of the analytical method for 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of an HPLC Analytical Method for 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

In the landscape of pharmaceutical development, the validation of analytical methods is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive overview of the validation process for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantitative analysis of this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Drawing from established regulatory guidelines, this document will not only detail the requisite validation parameters but also explore the rationale behind the experimental designs and compare the HPLC method to potential alternatives.

The Critical Role of Method Validation in Drug Development

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For a compound like this compound, a precise and reliable analytical method is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of the final API. Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA) have laid out clear guidelines for analytical method validation.

The choice of HPLC as the analytical technique is predicated on its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds, which is often the case for complex organic molecules like tetrazole derivatives.

A Comparative Overview of Analytical Techniques

While HPLC is a dominant technique in pharmaceutical analysis, other methods could be considered. The following table provides a comparative summary:

Analytical Technique Principle Advantages for this compound Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.Higher cost of instrumentation and solvents, more complex method development.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Simple, low cost, rapid screening.Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, small sample volume.Can be less robust than HPLC, sensitive to matrix effects.

Given the likely properties of this compound, HPLC emerges as the most suitable technique for robust, quantitative analysis in a regulated environment.

The HPLC Method Validation Workflow

The validation of an HPLC method is a systematic process that encompasses several key parameters. The following diagram illustrates a typical workflow:

HPLC_Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: A typical workflow for the validation of an HPLC analytical method.

Detailed Experimental Protocols for HPLC Method Validation

The following sections detail the experimental design for each validation parameter, in accordance with ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known impurities and potential degradation products.

  • Prepare a placebo solution (all formulation components except the active ingredient).

  • Spike the placebo solution with the analyte and known impurities.

  • Subject a solution of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze all solutions by HPLC.

  • Assess the chromatograms for the resolution between the analyte peak and any other peaks. The peak purity of the analyte should also be evaluated using a photodiode array (PDA) detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Parameter Acceptance Criteria Illustrative Result
Correlation Coefficient (r²)≥ 0.9990.9995
Y-interceptClose to zero125.4
SlopeNon-zero45890.2
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Concentration Level Mean Recovery (%) Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%100.5%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Precision Level RSD (%) Acceptance Criteria
Repeatability0.8%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Parameter Illustrative Result
LOD0.05 µg/mL
LOQ0.15 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates) and the quantitative results.

System Suitability Testing

Before any sample analysis, a system suitability test (SST) is performed to ensure that the chromatographic system is operating correctly.

Experimental Protocol:

  • Inject a standard solution multiple times (e.g., five or six replicates).

  • Calculate the RSD of the peak area, retention time, tailing factor, and theoretical plates.

Parameter Acceptance Criteria
RSD of Peak Area≤ 2.0%
RSD of Retention Time≤ 1.0%
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000

Conclusion

The validation of an analytical method for this compound by HPLC is a rigorous and systematic process that is essential for ensuring the quality and consistency of this pharmaceutical intermediate. By following the principles outlined in regulatory guidelines such as ICH Q2(R1), a robust, reliable, and accurate method can be established. While HPLC is often the method of choice, a thorough understanding of its performance characteristics in comparison to other techniques confirms its suitability for the intended purpose. The validation data, as illustrated in this guide, provides the documented evidence that the method is fit for use in a regulated environment.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Bhatt, V., & Ghetia, U. (2015). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 6(5), 1911-1919. [Link]

A Comparative Efficacy Analysis: 1-(3-Hydrazinylphenyl)-1H-tetrazole and its Triazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the efficacy of phenyl-tetrazole derivatives, specifically focusing on the structural motif of 1-(3-Hydrazinylphenyl)-1H-tetrazole, against its corresponding triazole analogs. While direct experimental data on 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride is not extensively available in public literature, indicating its novelty, we can construct a robust comparative analysis based on the well-established principles of bioisosteric replacement and the known pharmacological profiles of related tetrazole and triazole compounds.

This guide will delve into the chemical rationale behind selecting a tetrazole over a triazole moiety, present comparative biological activities from existing literature on analogous structures, and provide exemplary protocols for evaluating such compounds.

The Principle of Bioisosteric Replacement: Tetrazole vs. Triazole

In drug design, the substitution of one chemical group for another with similar physical and chemical properties, without significantly altering the biological activity, is known as bioisosteric replacement. Tetrazoles and triazoles are classic bioisosteres, often used to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.[1] The tetrazole ring, with its four nitrogen atoms, is frequently employed as a metabolically stable surrogate for a carboxylic acid group.[2] This is due to its similar pKa and planar structure, which allows it to engage in comparable interactions with biological targets.[3][4]

The choice between a tetrazole and a triazole scaffold can profoundly impact a compound's efficacy. For instance, a study on (5-benzylthiazol-2-yl)benzamides demonstrated that the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring led to an enhancement of anti-leukemic activity.[5] This highlights that while structurally similar, the electronic and steric differences between these two heterocycles can be leveraged to optimize therapeutic potential.

Below is a diagram illustrating the concept of bioisosteric replacement between a phenyl-tetrazole and its phenyl-triazole analogs.

G cluster_0 Core Scaffold cluster_1 Bioisosteric Moieties Phenyl Phenyl Group Tetrazole 1H-Tetrazole Phenyl->Tetrazole Forms Phenyl-Tetrazole Triazole 1H-1,2,3-Triazole Phenyl->Triazole Forms Phenyl-Triazole Tetrazole->Triazole Bioisosteric Replacement

Caption: Bioisosteric relationship between phenyl-tetrazole and phenyl-triazole scaffolds.

Comparative Biological Activities: A Literature Perspective

Tetrazole and triazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7] The inclusion of a hydrazinylphenyl moiety can further enhance these activities by providing additional hydrogen bonding opportunities and potential for coordination with metallic cofactors in enzymes.

Anticancer Activity

In the realm of oncology, both tetrazole and triazole-containing compounds have shown significant promise. A recent study highlighted that the replacement of a triazole with a tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides resulted in a lead compound with high selectivity towards leukemic cells, inducing DNA damage and apoptosis.[5] Conversely, novel phenyl triazole analogs have been developed as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK), demonstrating significant cytotoxicity against various cancer cell lines.[8]

Antimicrobial Activity

The nitrogen-rich nature of both tetrazoles and triazoles contributes to their antimicrobial potential.[3] Various 5-thio-substituted tetrazole derivatives have demonstrated moderate to good activity against a range of bacteria and fungi.[3] Similarly, triazole analogs are well-established as antifungal agents, and novel derivatives continue to be explored for their broad-spectrum antimicrobial efficacy.[9]

The following table summarizes the comparative biological activities of analogous tetrazole and triazole compounds based on available literature.

Biological ActivityTetrazole Analog EfficacyTriazole Analog EfficacyKey Findings from Literature
Anticancer Enhanced anti-leukemic activity upon bioisosteric replacement of triazole.[5]Potent dual inhibitors of ALK and TRK kinases.[8]The choice of heterocycle can tune the selectivity and potency against different cancer targets.
Antimicrobial Moderate to good antibacterial and antifungal activity.[3]Broad-spectrum antimicrobial and particularly strong antifungal activity.[9]Both scaffolds are valuable for developing new antimicrobial agents.
Enzyme Inhibition Potent tyrosinase inhibitors.[6]Effective α-glucosidase and cholinesterase inhibitors.[7]The specific heterocycle can be chosen to target different enzyme classes.

Experimental Protocols for Efficacy Evaluation

To empirically compare the efficacy of this compound with its triazole analogs, a series of standardized in vitro assays are recommended.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the compounds on a cancer cell line (e.g., A549 lung cancer cells).[10]

Methodology:

  • Cell Culture: Culture A549 cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the tetrazole and triazole compounds in DMSO. Dilute the stock solutions to various concentrations with the culture medium and treat the cells for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

G Start Start: Cell Culture Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with Tetrazole/Triazole Analogs Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate for Formazan Formation MTT->Incubate Solubilize Solubilize Formazan with DMSO Incubate->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Values Read->Calculate

Caption: Workflow for the MTT assay to determine cytotoxic activity.

In Vitro Antimicrobial Activity Assessment: Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial and fungal strains.[3]

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Perform serial two-fold dilutions of the tetrazole and triazole compounds in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of 1-(3-Hydrazinylphenyl)-1H-tetrazole and its triazole analogs, framed within the context of bioisosteric replacement, provides a strong rationale for the synthesis and evaluation of both classes of compounds. While triazoles have a long-standing history in medicinal chemistry, the strategic use of tetrazoles can offer advantages in terms of metabolic stability and nuanced interactions with biological targets, potentially leading to enhanced efficacy.[2][5]

Future research should focus on the direct synthesis and head-to-head comparison of this compound and its precise triazole analogs. Such studies will provide definitive data on their relative potency and selectivity across a range of biological assays, ultimately guiding the selection of the optimal scaffold for further drug development.

References

  • Al-Masoudi, N. A., & Al-Saaidi, A. A. (2021). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 26(21), 6439. [Link]

  • Bieliaieva, O., et al. (2023). Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Bioorganic & Medicinal Chemistry Letters, 81, 129139. [Link]

  • Yilmaz, I., & Koca, M. (2022). Biological activities importance of Tetrazole derivatives. ResearchGate. [Link]

  • Zhao, X., et al. (2023). Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects. Bioorganic Chemistry, 136, 106563. [Link]

  • Request PDF. (2023). Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. ResearchGate. [Link]

  • International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. [Link]

  • He, L., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters, 26(14), 3326-3332. [Link]

  • Kumar, R., et al. (2020). Triazole analogues as potential pharmacological agents: a brief review. Future Journal of Pharmaceutical Sciences, 6(1), 1-15. [Link]

  • Kumar, V., et al. (2023). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. Journal of Molecular Structure, 1292, 136152. [Link]

  • ResearchGate. (n.d.). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link]

  • Deng, X. Q., et al. (2014). Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][3][5][8]triazole Derivatives in Mice. Iranian Journal of Pharmaceutical Research, 13(2), 459-469. [Link]

  • ACS Publications. (n.d.). Bioisosteres of Arecoline: 1,2,3,6-Tetrahydro-5-pyridyl-Substituted and 3-Piperidyl-Substituted Derivatives of Tetrazoles and 1,2,3-Triazoles. Synthesis and Muscarinic Activity. [Link]

  • Frontiers. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link]

  • Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine in the Ugi Tetrazole Reaction. [Link]

  • Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • PubMed. (n.d.). Synthesis and Structure-Activity Relationships of Novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Hydrazone Derivatives as Potential Agents Against A549 Lung Cancer Cells. [Link]

  • Iris Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. [Link]

  • PMC - NIH. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]

  • Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]

  • PMC. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. [Link]

  • PubMed. (n.d.). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. [Link]

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A Comparative Spectroscopic Guide to 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, tetrazole derivatives have garnered significant attention due to their bioisosteric relationship with carboxylic acids, enhancing their pharmacological profiles. This guide provides a comprehensive spectroscopic comparison of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, a compound of interest in medicinal chemistry, and its key synthetic precursors: 3-nitobenzonitrile and 3-aminobenzonitrile.

Through a detailed analysis of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the structural transformations occurring at each synthetic step. By elucidating the key spectroscopic markers, this guide will facilitate the unambiguous identification and characterization of these molecules, ensuring the integrity of synthetic pathways and the purity of the final product.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with commercially available precursors. The logical progression from a nitro group to an amino group, followed by the formation of the tetrazole ring and subsequent conversion to a hydrazine, provides a clear roadmap for our spectroscopic investigation.

Synthesis_Pathway 3-Nitrobenzonitrile 3-Nitrobenzonitrile 3-Aminobenzonitrile 3-Aminobenzonitrile 3-Nitrobenzonitrile->3-Aminobenzonitrile Reduction 1-(3-Aminophenyl)-1H-tetrazole 1-(3-Aminophenyl)-1H-tetrazole 3-Aminobenzonitrile->1-(3-Aminophenyl)-1H-tetrazole [3+2] Cycloaddition (NaN3) 1-(3-Hydrazinylphenyl)-1H-tetrazole\n•HCl 1-(3-Hydrazinylphenyl)-1H-tetrazole •HCl 1-(3-Aminophenyl)-1H-tetrazole->1-(3-Hydrazinylphenyl)-1H-tetrazole\n•HCl 1. Diazotization 2. Reduction

Caption: Synthetic route to this compound.

Spectroscopic Analysis of Precursors and Intermediates

A thorough understanding of the spectroscopic characteristics of the starting materials and intermediates is crucial for monitoring the progress of the synthesis and for the final characterization of the target molecule.

3-Nitrobenzonitrile: The Starting Point

3-Nitrobenzonitrile serves as the initial building block. Its spectroscopic data is well-established and provides a baseline for our analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-nitrobenzonitrile is characterized by signals in the aromatic region, typically deshielded due to the electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups. The protons ortho to the nitro group are expected to be the most deshielded[1].

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the cyano carbon. The carbon attached to the nitro group (ipso-carbon) is significantly deshielded[2]. The cyano carbon typically appears around 118 ppm.

FT-IR Spectroscopy: The FT-IR spectrum of 3-nitrobenzonitrile prominently displays characteristic absorption bands. The sharp and intense peak for the C≡N stretch is typically observed around 2230 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry: The mass spectrum of 3-nitrobenzonitrile will show a molecular ion peak (M⁺) at m/z 148, corresponding to its molecular weight[3][4].

3-Aminobenzonitrile: The First Transformation

The reduction of the nitro group to an amino group in 3-aminobenzonitrile leads to significant and predictable changes in its spectroscopic signatures.

¹H NMR Spectroscopy: The introduction of the electron-donating amino (-NH₂) group results in a general upfield shift of the aromatic proton signals compared to 3-nitrobenzonitrile. A broad singlet corresponding to the -NH₂ protons will also be present, typically in the range of 3.5-4.5 ppm, although its position can vary with solvent and concentration.

¹³C NMR Spectroscopy: The presence of the amino group causes a shielding effect on the aromatic carbons, particularly the ipso- and para-carbons, shifting their signals to a lower ppm value compared to 3-nitrobenzonitrile[5]. The cyano carbon signal remains in a similar region.

FT-IR Spectroscopy: The most notable change in the FT-IR spectrum is the appearance of two N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹[6][7]. The characteristic C≡N stretching vibration is still present around 2220 cm⁻¹[6]. The strong NO₂ stretching bands will be absent.

Mass Spectrometry: The molecular ion peak for 3-aminobenzonitrile is observed at m/z 118, reflecting the reduction of the nitro group[6].

Comparative Analysis: Formation of the Tetrazole Ring

1-(3-Aminophenyl)-1H-tetrazole: An Intermediate of Interest

Predicted ¹H NMR Spectroscopy: The spectrum is expected to show a characteristic singlet for the tetrazole proton (C5-H) in the downfield region, typically between 8.0 and 9.5 ppm. The aromatic protons will exhibit a splitting pattern consistent with a 1,3-disubstituted benzene ring, and their chemical shifts will be influenced by the electron-donating amino group. A broad singlet for the -NH₂ protons will also be present.

Predicted ¹³C NMR Spectroscopy: The most significant new signal will be that of the tetrazole carbon (C5), which is expected to appear in the range of 140-155 ppm[8]. The signal for the cyano carbon will have disappeared. The aromatic carbon signals will be similar to those of 3-aminobenzonitrile.

Predicted FT-IR Spectroscopy: The sharp, intense C≡N stretching band around 2220 cm⁻¹ will be absent. Instead, characteristic absorptions for the tetrazole ring, including C=N and N=N stretching vibrations, will appear in the 1400-1600 cm⁻¹ region. The N-H stretching bands of the primary amine will remain.

Predicted Mass Spectrometry: The molecular ion peak for 1-(3-aminophenyl)-1H-tetrazole would be at m/z 161. A common fragmentation pattern for phenyl-tetrazoles is the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion at m/z 133[10].

The Final Product: this compound

The final synthetic step involves the conversion of the amino group to a hydrazinyl group via diazotization followed by reduction. The resulting hydrochloride salt will have distinct spectroscopic features.

Predicted ¹H NMR Spectroscopy: The aromatic and tetrazole proton signals are expected to be similar to the amino precursor, although they may be slightly deshielded due to the protonation of the hydrazine group. The key distinguishing feature will be the appearance of new signals corresponding to the hydrazinyl protons (-NHNH₂). In a hydrochloride salt, these protons are often broad and may exchange with water in the solvent. For phenylhydrazine hydrochloride, signals for the hydrazine protons can be observed as broad singlets at high ppm values (around 8.4 and 10.4 ppm in DMSO-d₆)[11].

Predicted ¹³C NMR Spectroscopy: The chemical shifts of the aromatic and tetrazole carbons are expected to be largely similar to those of the 1-(3-aminophenyl)-1H-tetrazole precursor.

Predicted FT-IR Spectroscopy: The FT-IR spectrum will show characteristic N-H stretching vibrations for the hydrazinyl group, which may be broad due to hydrogen bonding and the presence of the hydrochloride salt. The tetrazole ring vibrations will still be present in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrometry: The mass spectrum of the free base, 1-(3-hydrazinylphenyl)-1H-tetrazole, would show a molecular ion peak at m/z 176. Fragmentation may involve the loss of N₂ from the tetrazole ring and cleavage of the N-N bond in the hydrazine group.

Summary of Spectroscopic Data

Compound¹H NMR Highlights¹³C NMR HighlightsFT-IR Highlights (cm⁻¹)MS (m/z)
3-Nitrobenzonitrile Aromatic protons deshieldedCyano C: ~118 ppm; NO₂-C (ipso): highly deshieldedC≡N: ~2230; NO₂: ~1530, ~1350148 (M⁺)
3-Aminobenzonitrile Aromatic protons shielded (vs. nitro); broad -NH₂ singletAromatic carbons shielded (vs. nitro)N-H: ~3300-3500 (2 bands); C≡N: ~2220118 (M⁺)
1-(3-Aminophenyl)-1H-tetrazole (Predicted) Tetrazole C5-H: ~8.0-9.5 ppm; broad -NH₂ singletTetrazole C5: ~140-155 ppm; absence of C≡NN-H: ~3300-3500; Tetrazole ring: ~1400-1600; absence of C≡N161 (M⁺)
1-(3-Hydrazinylphenyl)-1H-tetrazole •HCl (Predicted) Broad -NHNH₂ signals; Tetrazole C5-H: ~8.0-9.5 ppmSimilar to amino precursorBroad N-H stretches; Tetrazole ring: ~1400-1600176 (M⁺ of free base)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent (NMR) NMR_Spec NMR Spectrometer Dissolve in\nDeuterated Solvent->NMR_Spec Prepare KBr Pellet\nor use ATR Prepare KBr Pellet or use ATR (FT-IR) FTIR_Spec FT-IR Spectrometer Prepare KBr Pellet\nor use ATR->FTIR_Spec Dissolve in\nVolatile Solvent Dissolve in Volatile Solvent (MS) MS_Spec Mass Spectrometer Dissolve in\nVolatile Solvent->MS_Spec Structure_Elucidation Structural Elucidation and Comparison NMR_Spec->Structure_Elucidation FTIR_Spec->Structure_Elucidation MS_Spec->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic journey from 3-nitrobenzonitrile to this compound is marked by a series of distinct and predictable changes in their ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra. The reduction of the nitro group, the formation of the tetrazole ring, and the conversion of the amino to a hydrazinyl group each leave an indelible fingerprint on the spectroscopic data. This guide provides a framework for interpreting these changes, enabling researchers to confidently track the synthesis and verify the identity of the target molecule and its precursors. While direct experimental data for the final product and its immediate aminophenyltetrazole precursor are not widely published, the principles outlined here, supported by data from analogous compounds, offer a robust predictive tool for their characterization.

References

  • PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Phenyltetrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Retrieved from [Link]

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  • PubChem. (n.d.). Aminotetrazole. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of 1H-Tetrazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of novel anticancer agents, the tetrazole scaffold represents a promising frontier.[1][2][3][4][5] This guide provides an in-depth comparison of the cytotoxic profiles of various 1H-tetrazole derivatives, moving beyond a singular focus to a broader understanding of their potential. While specific data on 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride is not extensively available in the public domain, by examining structurally related compounds and the methodologies used to evaluate them, we can establish a robust framework for assessing this class of molecules.

This guide is structured to provide not just data, but also the scientific reasoning behind the experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.

The Versatility of the Tetrazole Ring in Anticancer Drug Design

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a unique pharmacophore in medicinal chemistry.[6] Its physicochemical properties, including metabolic stability and its ability to act as a bioisosteric analog for carboxylic acids and cis-amides, make it an attractive component in the design of novel therapeutics.[1][5] In the realm of oncology, tetrazole derivatives have demonstrated a wide array of biological activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[7][8][9]

The exploration of various substituted tetrazoles allows for the fine-tuning of their pharmacological profiles, leading to compounds with enhanced potency and selectivity against different cancer cell lines.[10][11]

Comparative Cytotoxicity of 1H-Tetrazole Derivatives

The following table summarizes the cytotoxic activity of several 1H-tetrazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This comparative analysis highlights the influence of different substituents on the anticancer efficacy of the tetrazole core.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole-Tetrazole Hybrid 1MCF-7 (Breast)11.9Doxorubicin18.6
Thiazole-Tetrazole Hybrid 2MCF-7 (Breast)16.5Doxorubicin18.6
1,3-Thiazole Derivative T1MCF-7 (Breast)2.21 (µg/mL)5-FU>50 (µg/mL)
1,3-Thiazole Derivative T38HepG2 (Liver)1.11 (µg/mL)5-FU24.3 (µg/mL)
Pyrazole Derivative L2CFPAC-1 (Pancreatic)61.7CisplatinNot specified
Pyrazole Derivative L3MCF-7 (Breast)81.48GemcitabineNot specified
Pyrazoline Derivative 21K562 (Leukemia)Not specifiedNot specifiedNot specified
Pyrazoline Derivative 21Jurkat (Leukemia)Not specifiedNot specifiedNot specified

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies. The data presented here is for illustrative purposes to showcase the range of activities observed for tetrazole derivatives.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[12][13] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Here is a detailed, step-by-step protocol for performing an MTT assay:

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1H-tetrazole derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 1H-tetrazole derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, HepG2) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (24-72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Addition (2-4h incubation) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization MTT_Addition->Solubilization Absorbance 7. Absorbance Reading (570 nm) Solubilization->Absorbance IC50 8. IC50 Calculation Absorbance->IC50

Caption: A generalized workflow for determining the cytotoxicity of novel compounds using the MTT assay.

Potential Mechanisms of Action: A Look at Signaling Pathways

The cytotoxic effects of many anticancer agents, including some tetrazole derivatives, are often mediated through the induction of apoptosis, or programmed cell death.[8][9] One of the key pathways involved in apoptosis is the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis.

Intrinsic Apoptosis Pathway

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Compound 1H-Tetrazole Derivative Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic tetrazole derivatives.

Conclusion and Future Directions

The 1H-tetrazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data presented in this guide underscores the significant potential of these derivatives to exhibit potent cytotoxic activity against a range of cancer cell lines. The detailed experimental protocol for the MTT assay provides a solid foundation for researchers to conduct their own cytotoxicity studies and contribute to the growing body of knowledge on this important class of compounds.

Future research should focus on elucidating the precise mechanisms of action for the most potent derivatives, including their effects on specific signaling pathways and their potential for in vivo efficacy. Structure-activity relationship (SAR) studies will also be crucial in guiding the rational design of next-generation 1H-tetrazole derivatives with improved therapeutic indices.

References

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A Comparative Guide to the Applications of 1-(3-Hydrazinylphenyl)-1H-tetrazole Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced therapeutic potential is a perpetual endeavor. In this guide, we delve into the prospective applications of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, a molecule that, while not extensively documented in isolation, possesses a chemical architecture primed for diverse pharmacological activities. By dissecting its constituent moieties—the phenylhydrazine and the tetrazole ring—we can extrapolate its potential and benchmark it against established alternatives in key therapeutic areas. This guide provides a scientifically grounded comparison, supported by experimental data from related compounds, to illuminate the path for future research and development.

The Scientific Rationale: Unpacking the Molecular Architecture

The therapeutic potential of this compound stems from the synergistic interplay of its two key functional groups. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a substitution frequently employed in medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[1][2][3] Concurrently, the phenylhydrazine moiety and its derivatives are recognized for a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5] This unique combination suggests that this compound could be a promising candidate for a range of therapeutic applications.

Potential as Anti-inflammatory Agents: A Comparative Outlook

Inflammation is a complex biological response, and the development of novel anti-inflammatory agents remains a critical area of research. Both the tetrazole and phenylhydrazine moieties have been independently investigated for their anti-inflammatory properties.

The Role of the Tetrazole Moiety in Inflammation

Numerous tetrazole derivatives have been synthesized and evaluated as inhibitors of key inflammatory enzymes, such as cyclooxygenase (COX).[6][7] The tetrazole ring, with its acidic nature and ability to form key interactions with biological targets, has been incorporated into selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

The Contribution of the Phenylhydrazine Scaffold

Phenylhydrazine derivatives have also demonstrated anti-inflammatory effects. Their mechanism of action can be multifaceted, involving the modulation of various inflammatory pathways.

Comparative Analysis with Existing Anti-inflammatory Drugs

To contextualize the potential of this compound, a comparison with established anti-inflammatory agents is crucial.

Compound/ClassMechanism of ActionKey AdvantagesKey Disadvantages
Diclofenac Non-selective COX inhibitorPotent anti-inflammatory and analgesic effectsHigh risk of gastrointestinal ulceration
Celecoxib Selective COX-2 inhibitorReduced risk of gastrointestinal side effects compared to non-selective NSAIDsPotential for cardiovascular side effects
Tetrazole-based COX-2 Inhibitors Selective COX-2 inhibitionPotentially improved safety profile and pharmacokinetic properties due to the tetrazole ring[6][7]Limited clinical data for many novel derivatives
This compound (Hypothesized) Potential dual-action or novel mechanism targeting inflammatory pathwaysThe combination of tetrazole and phenylhydrazine moieties may offer a unique pharmacological profile.Lack of experimental data; activity is speculative.
Experimental Protocol: In Vitro COX Inhibition Assay

To assess the anti-inflammatory potential of novel compounds like this compound, a COX inhibition assay is a standard preliminary screen.

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 1 mM EDTA).

  • Compound Preparation: Dissolve the test compound and reference inhibitors (e.g., celecoxib, ibuprofen) in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.

  • Assay Procedure:

    • Add the enzyme to the assay buffer.

    • Add the test compound or reference inhibitor at various concentrations and incubate for a specified time (e.g., 15 minutes at room temperature).

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

Potential as Anticancer Agents: A Mechanistic Comparison

The search for novel anticancer therapeutics is a cornerstone of modern drug discovery. Both tetrazole and phenylhydrazine derivatives have shown promise in this area.[4][8]

Tetrazoles in Oncology

The tetrazole moiety has been incorporated into various anticancer agents, acting through diverse mechanisms such as enzyme inhibition, disruption of protein-protein interactions, and induction of apoptosis.[9][10]

Phenylhydrazines as Cytotoxic Agents

Phenylhydrazine and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4] Some of these compounds have been shown to induce apoptosis and cell cycle arrest.

Comparative Analysis with Standard Chemotherapeutic Agents
Compound/ClassMechanism of ActionKey AdvantagesKey Disadvantages
Doxorubicin DNA intercalation and inhibition of topoisomerase IIBroad-spectrum activity against various cancersSignificant cardiotoxicity and other side effects
Paclitaxel Microtubule stabilization, leading to mitotic arrestEffective against a range of solid tumorsNeurotoxicity and myelosuppression are common side effects
Novel Tetrazole-based Anticancer Agents Varied, including enzyme inhibition and apoptosis induction[9][10]Potential for novel mechanisms of action and improved selectivityOften in early stages of development with limited clinical data
This compound (Hypothesized) Potential for novel cytotoxic mechanisms due to the hybrid scaffoldThe unique structure may overcome resistance mechanisms to existing drugs.No experimental data to support anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Objective: To evaluate the in vitro cytotoxicity of a test compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.

Visualizing the Potential: Workflow and Pathway Diagrams

To better illustrate the experimental and conceptual frameworks discussed, the following diagrams are provided.

experimental_workflow cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Compound Synthesis Compound Synthesis COX Inhibition Assay COX Inhibition Assay Compound Synthesis->COX Inhibition Assay Anti-inflammatory MTT Assay MTT Assay Compound Synthesis->MTT Assay Anticancer In Vivo Models In Vivo Models COX Inhibition Assay->In Vivo Models MTT Assay->In Vivo Models ADME/Tox Studies ADME/Tox Studies In Vivo Models->ADME/Tox Studies signaling_pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Tetrazole-based Inhibitor Tetrazole-based Inhibitor Tetrazole-based Inhibitor->COX-2 Inhibition

Caption: A simplified diagram of the COX-2 pathway in inflammation.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a comprehensive analysis of its constituent functional groups provides a strong rationale for its investigation as a potential therapeutic agent. The well-documented roles of tetrazoles as carboxylic acid bioisosteres and the diverse biological activities of phenylhydrazines suggest promising avenues for research in anti-inflammatory and anticancer drug discovery.

The comparative analyses and experimental protocols outlined in this guide offer a foundational framework for researchers to embark on the systematic evaluation of this and structurally related compounds. Future studies should focus on the synthesis and in vitro screening of this compound to validate the hypothesized activities. Subsequent lead optimization, guided by structure-activity relationship studies, could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

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Definitive Structural Elucidation of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, a precise understanding of its atomic arrangement is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacological properties, and ensuring intellectual property protection. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the gold standard for structural confirmation, alongside complementary spectroscopic techniques. We will delve into the experimental workflows, data interpretation, and the unique insights each method offers to the research scientist.

The Imperative of Structural Verification

This compound possesses a unique constellation of functional groups—a phenyl ring, a hydrazinyl moiety, and a tetrazole ring—that present intriguing possibilities for medicinal chemistry. The tetrazole ring, in particular, is a well-recognized bioisostere for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic profiles.[1] However, the synthesis of substituted tetrazoles can sometimes yield isomeric products.[2] Therefore, unequivocal structural verification is not merely a procedural step but a critical validation of the chemical entity in hand.

Hypothetical Synthesis and Crystallization

To illustrate the process, we will consider a plausible synthetic and crystallization route for this compound. The synthesis could commence from 3-aminobenzonitrile, which undergoes a [3+2] cycloaddition with an azide source to form the tetrazole ring. Subsequent diazotization of the amino group, followed by reduction, would yield the hydrazinyl moiety. The final step would involve treatment with hydrochloric acid to afford the hydrochloride salt.

Experimental Protocol: Synthesis

  • Tetrazole Formation: 3-aminobenzonitrile is reacted with sodium azide and a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures.[2]

  • Diazotization: The resulting 1-(3-aminophenyl)-1H-tetrazole is dissolved in acidic aqueous solution and treated with sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is then reduced, for instance with stannous chloride in concentrated hydrochloric acid, to yield the hydrazinyl group.

  • Salt Formation and Purification: The crude product is purified by recrystallization, and the hydrochloride salt is formed by dissolving the free base in a suitable solvent and adding a solution of HCl in an organic solvent.[3]

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount. For a hydrochloride salt like our target compound, vapor diffusion is often an effective crystallization technique.[4]

  • Sample Preparation: Dissolve the purified this compound in a minimal amount of a solvent in which it is readily soluble (e.g., methanol).

  • Vapor Diffusion Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (e.g., diethyl ether).

  • Crystal Growth: Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting the slow growth of single crystals.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of a crystalline compound.[5][6] It provides a three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.[7]

Experimental Protocol: Single-Crystal XRD

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. A detector records the diffraction pattern as the crystal is rotated.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield the final, precise crystal structure.[7]

Expected Crystallographic Data

While a specific structure for this compound is not yet publicly available, we can anticipate the type of data that would be obtained.

ParameterExpected Value/InformationSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions and angles of the basic repeating unit of the crystal.
Bond Lengths & Anglese.g., C-N, N-N, C-C (Å); C-N-N (°)Provides precise geometric information about the molecule.
Torsional Anglese.g., Dihedral angle between ringsDefines the conformation of the molecule.
Hydrogen BondingDonor-Acceptor distances and anglesReveals intermolecular interactions that stabilize the crystal lattice.

The Workflow from Synthesis to Structure

The following diagram illustrates the logical flow from the synthesis of the compound to its ultimate structural confirmation by X-ray crystallography and complementary techniques.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis cluster_data Data & Confirmation synthesis Synthesis of 1-(3-Hydrazinylphenyl)-1H-tetrazole HCl purification Purification by Recrystallization synthesis->purification crystallization Single Crystal Growth (Vapor Diffusion) purification->crystallization nmr NMR Spectroscopy ('H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms xrd Single-Crystal X-ray Diffraction crystallization->xrd structure 3D Molecular Structure (Bond lengths, angles) xrd->structure connectivity Connectivity & Chemical Environment nmr->connectivity functional_groups Functional Groups ftir->functional_groups molecular_weight Molecular Weight & Fragmentation ms->molecular_weight confirmation Unambiguous Structure Confirmation structure->confirmation connectivity->confirmation functional_groups->confirmation molecular_weight->confirmation

Caption: Experimental workflow from synthesis to structural confirmation.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are indispensable for routine characterization, purity assessment, and providing initial structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C spectra are acquired.

  • Spectral Interpretation: Chemical shifts, coupling constants, and integration values are analyzed to deduce the molecular structure. For 1-(3-Hydrazinylphenyl)-1H-tetrazole, one would expect characteristic signals for the aromatic protons, the tetrazole proton, and the hydrazinyl protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the carbons of the phenyl and tetrazole rings.[2][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorption of energy at different frequencies is measured.

  • Spectral Interpretation: The resulting spectrum is a plot of absorbance versus wavenumber. Characteristic absorption bands for N-H stretching (hydrazinyl group), C=N and N=N stretching (tetrazole ring), and aromatic C-H and C=C vibrations would be expected.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, which can aid in structural elucidation.[12]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, for example, by electrospray ionization (ESI).[12]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection and Spectral Interpretation: A detector records the abundance of each ion, generating a mass spectrum. For tetrazoles, characteristic fragmentation patterns often involve the loss of N₂ or HN₃.[2][13]

A Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Precise 3D structure, bond lengths, angles, stereochemistry, intermolecular interactions.[5][7]Unambiguous and definitive for structure determination.[6]Requires a high-quality single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity, chemical environment of atoms, number of protons and carbons, stereochemical relationships.[2][8][9]Provides detailed structural information in solution; non-destructive.Can be complex to interpret for large molecules; may not distinguish between certain isomers without advanced techniques.
FT-IR Spectroscopy Presence of functional groups.[10][11]Rapid, inexpensive, and easy to use for functional group identification.Provides limited information on the overall molecular skeleton; not suitable for distinguishing between isomers with the same functional groups.
Mass Spectrometry Molecular weight and molecular formula (high resolution), fragmentation patterns.[2][12][13]Highly sensitive, provides exact mass, can be coupled with chromatography for mixture analysis.Does not provide information on connectivity or stereochemistry; fragmentation can be complex to interpret.

Conclusion

The structural confirmation of a novel pharmaceutical candidate like this compound necessitates a multi-faceted analytical approach. While spectroscopic techniques such as NMR, FT-IR, and mass spectrometry are essential for initial characterization and routine analysis, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms. The detailed structural insights gleaned from X-ray crystallography are invaluable for understanding the molecule's properties and guiding further drug development efforts. By integrating the data from these complementary techniques, researchers can build a comprehensive and validated understanding of their chemical entities, paving the way for successful therapeutic innovation.

References

  • A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers - Benchchem.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH.
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • 1 H NMR spectrum (DMSO-d 6 , 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole).
  • Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science.
  • Application Note: FT-IR Analysis of N-(2H-tetrazol-5-yl) - Benchchem.
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Tetrazole-Based Drug Discovery

The tetrazole moiety is a cornerstone in modern medicinal chemistry, prized as a metabolically stable bioisostere for the carboxylic acid group.[1] This feature has led to its incorporation into numerous blockbuster drugs, including the antihypertensive agent losartan. The compound 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride serves as a vital building block in the synthesis of more complex pharmaceutical intermediates. Its purity is not a trivial matter; it is the bedrock upon which the reliability of subsequent synthetic steps and the ultimate safety and efficacy of a potential Active Pharmaceutical Ingredient (API) are built.[2]

Even trace impurities can have significant consequences, potentially leading to unforeseen side reactions, reduced yields, or the introduction of toxicologically harmful substances.[3] Therefore, a robust, multi-faceted analytical strategy is imperative to unequivocally establish the purity profile of any newly synthesized batch. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound, drawing upon established principles of pharmaceutical analysis. We will compare the data from a batch synthesized via a highly optimized route ("Product A") with a batch from an initial, unoptimized trial ("Product B") to illustrate the power of these methods in detecting subtle but critical differences.

The Analytical Challenge: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the synergy of multiple, orthogonal methods that measure different physicochemical properties. Our assessment strategy combines a primary quantitative chromatographic method with essential spectroscopic and thermal analyses for structural confirmation and corroboration.

The logical workflow for a comprehensive purity assessment is outlined below. This process ensures that both the identity and the purity of the synthesized material are confirmed with a high degree of confidence.

G cluster_0 Purity Assessment Workflow A Synthesized Product (Crude Batch) B High-Performance Liquid Chromatography (HPLC) A->B Orthogonal Analysis C Nuclear Magnetic Resonance (¹H NMR) A->C Orthogonal Analysis D Mass Spectrometry (LC-MS) A->D Orthogonal Analysis E Differential Scanning Calorimetry (DSC) A->E Orthogonal Analysis G Quantitative Purity & Impurity Profile B->G Provides H Structural Confirmation & Solvent Identification C->H Provides I Molecular Weight Verification D->I Provides J Absolute Molar Purity E->J Provides F Final Purity Assignment & Certificate of Analysis G->F Consolidated Data H->F Consolidated Data I->F Consolidated Data J->F Consolidated Data

Caption: A workflow diagram illustrating the multi-technique approach for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the primary technique for determining the purity of non-volatile organic compounds and for quantifying impurities.[4][5] Its strength lies in its ability to separate the main compound from closely related structures, starting materials, and by-products.[6][7]

Expertise & Rationale

We employ a Reversed-Phase HPLC (RP-HPLC) method, as it is ideally suited for separating polar analytes like our target compound. A C18 column is selected for its versatility and proven performance with aromatic compounds. A gradient elution program is chosen over an isocratic one. Causality: A gradient (moving from a higher aqueous content to a higher organic content) is crucial for ensuring that both highly polar potential impurities (like residual hydrazine starting materials) and less polar by-products are eluted from the column with good peak shape within a single analytical run. A UV detector is used, set to a wavelength where the aromatic phenyl-tetrazole system exhibits strong absorbance, ensuring high sensitivity.

Experimental Protocol: RP-HPLC
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture (Diluent).

Data Interpretation

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The ICH guidelines suggest that impurities present at a level above 0.1% should be identified and quantified.[3]

Product BatchMain Peak RT (min)Main Peak Area %Impurity 1 RT (min)Impurity 1 Area %Impurity 2 RT (min)Impurity 2 Area %
Product A 8.5299.85% 3.150.08%10.210.07%
Product B 8.5198.12% 3.161.25%11.540.63%

Analysis: Product A demonstrates high purity with only trace impurities below the 0.1% reporting threshold. In contrast, Product B shows a significant impurity at 3.16 minutes (likely unreacted polar starting material) and another at 11.54 minutes, indicating the presence of a synthetic by-product.

¹H NMR Spectroscopy: Unambiguous Structural Confirmation

While HPLC provides quantitative data, it reveals little about the chemical structure of the main peak or impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation of organic molecules.[1][8] It provides definitive proof of the compound's identity by mapping its unique proton environment.

Expertise & Rationale

¹H NMR confirms the presence of all expected protons and their chemical environments (phenyl ring substitution pattern, tetrazole proton, hydrazinyl protons). Causality: DMSO-d₆ is the solvent of choice because the hydrochloride salt is readily soluble, and it allows for the observation of exchangeable N-H protons from the hydrazinyl group and the protonated amine, which would be lost in solvents like D₂O. The presence of signals that cannot be assigned to the target molecule or the solvent indicates impurities.

Experimental Protocol: ¹H NMR
  • Instrument: Bruker Avance III 400 MHz or equivalent.

  • Solvent: DMSO-d₆.

  • Concentration: ~5 mg/mL.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiment: Standard 1D Proton spectrum.

Data Interpretation
  • Expected Signals for 1-(3-Hydrazinylphenyl)-1H-tetrazole:

    • ~9.8-10.2 ppm (singlet, 1H, Tetrazole C-H).

    • ~7.4-7.8 ppm (multiplets, 4H, Aromatic protons).

    • Exchangeable protons for -NHNH₃⁺ (broad signals, 4H).

  • Product A Spectrum: Shows all expected peaks with correct integrations. A small peak corresponding to residual ethyl acetate (a common recrystallization solvent) is observed but quantifies to <0.1%.

  • Product B Spectrum: In addition to the product signals, shows distinct aromatic signals in the 6.5-7.2 ppm region, consistent with the unreacted 3-aminophenylhydrazine starting material, corroborating the HPLC data.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the analyte, offering definitive confirmation that the primary component of the sample is the intended molecule.[5][9] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks.[2][8]

Expertise & Rationale

Electrospray Ionization (ESI) is used in positive ion mode. Causality: ESI is a "soft" ionization technique ideal for polar, thermally labile molecules like ours, preventing fragmentation during the ionization process. It allows us to observe the protonated molecular ion [M+H]⁺ of the free base. The high-resolution mass data can confirm the elemental composition. A characteristic fragmentation pathway for tetrazoles in positive ion mode is the elimination of a neutral hydrazoic acid (HN₃) molecule.[5][10]

Experimental Protocol: LC-MS
  • Instrument: Waters ACQUITY UPLC with a Xevo G2-XS QTof Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Analysis: Full scan from m/z 50 to 500.

  • Target Ion (Free Base): C₇H₈N₆, Exact Mass: 176.0810.

  • Observed Ion [M+H]⁺: 177.0883.

Data Interpretation
Product BatchMajor Ion Found [M+H]⁺Calculated Mass [M+H]⁺Δ (ppm)Other Significant Ions [m/z]
Product A 177.0881177.0883-1.1None detected
Product B 177.0882177.0883-0.6124.0870, 299.1355

Analysis: Both products show the correct molecular ion for the target compound with high mass accuracy. However, Product B also shows ions at m/z 124.0870, corresponding to the [M+H]⁺ of the 3-aminophenylhydrazine starting material, and m/z 299.1355, corresponding to an identified dimeric by-product. This confirms the identities of the impurities seen in the HPLC chromatogram.

Differential Scanning Calorimetry (DSC): An Absolute Purity Technique

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[11][12] For highly pure (>98%), crystalline organic compounds, it can be used to determine the absolute molar purity based on the van't Hoff law of melting point depression.[4][13][14] It serves as an excellent orthogonal technique to chromatography.

Expertise & Rationale

Impurities disrupt a compound's crystal lattice, typically causing it to melt at a lower temperature and over a broader range than the pure substance. Causality: DSC precisely measures this melting endotherm. By analyzing the shape of the melting peak, the purity in mole percent can be calculated directly without the need for impurity reference standards, making it a powerful "absolute" method.[14] This technique is only suitable for compounds that melt without decomposition.

Experimental Protocol: DSC
  • Instrument: TA Instruments DSC 250 or equivalent.

  • Sample Pan: Tzero Aluminum, hermetically sealed.

  • Sample Weight: 1-3 mg.

  • Temperature Program: Heat from 25 °C to 250 °C at a rate of 2 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis: Purity calculation performed using the instrument's software based on the van't Hoff equation.

Data Interpretation
Product BatchOnset of Melting (°C)Peak of Melting (°C)Purity (mol %)
Product A 215.1217.599.81%
Product B 211.8215.398.35%

Analysis: Product A exhibits a sharp melting peak at a higher temperature, consistent with high purity. Product B shows a broadened melting peak at a depressed temperature, indicative of a higher level of impurities. The calculated molar purity from DSC shows excellent agreement with the area % purity determined by HPLC for both batches.

Comparative Summary and Final Assessment

The power of this orthogonal approach lies in the convergence of data from different analytical principles. Each technique provides a unique piece of the puzzle, and together they create a high-confidence, self-validating purity assessment.

G cluster_methods Analytical Methods cluster_info Information Provided center Purity Assessment of 1-(3-Hydrazinylphenyl)-1H-tetrazole HCl HPLC HPLC center->HPLC NMR ¹H NMR center->NMR MS Mass Spec center->MS DSC DSC center->DSC Quant Quantitative Purity (Area %) HPLC->Quant Struct Structural Identity NMR->Struct MW Molecular Weight MS->MW Molar Absolute Purity (Mol %) DSC->Molar

Caption: The relationship between analytical techniques and the specific purity information they provide.

Final Conclusion: The comprehensive analysis confirms that Product A is a high-purity material (>99.8%) suitable for use in further pharmaceutical development. Its identity is unequivocally confirmed, and impurities are well below critical thresholds. Product B , however, is of insufficient purity (98.1-98.4%) due to significant levels of unreacted starting material and a synthetic by-product. The convergence of data from HPLC, NMR, MS, and DSC provides a robust and trustworthy assessment. This multi-technique guide demonstrates a validated, field-proven system for ensuring the quality and integrity of critical synthetic intermediates in drug discovery.

References

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Tetrazoles. Retrieved from [1]

  • Giron, D. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. Retrieved from [4]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [2]

  • Quantum Analytics. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [11]

  • Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis. Retrieved from [13]

  • NETZSCH Analyzing & Testing. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [12]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Retrieved from [5]

  • Giron, D., & GoMbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis. Retrieved from [14]

  • Patel, P., et al. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [9]

  • S. Ashutosh Kumar. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Retrieved from [3]

  • Bagle, S. V., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [8]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [15]

  • Kumar, A., et al. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmacy and Chemistry. Retrieved from [16]

  • Peruncheralathan, S., et al. (2017). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. Retrieved from [17]

  • Aljamali, N. M. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). Egyptian Journal of Chemistry. Retrieved from [18]

  • Gholipour, S., et al. (2021). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Retrieved from [19]

  • Sharma, P., & Kumar, V. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis. Retrieved from [20]

  • Wang, H., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Retrieved from [10]

  • Anerao, B. B., et al. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [6]

  • Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. Retrieved from [7]

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A Comparative Benchmark Study of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride (CPH-1) in Monoamine Oxidase A Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance comparison of the novel compound 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, hereafter designated as Compound-1 (CPH-1), within the context of Monoamine Oxidase A (MAO-A) inhibition. Due to its structural features, notably the presence of a hydrazinylphenyl moiety, CPH-1 was hypothesized to interact with monoamine oxidases, a class of enzymes critical in neurotransmitter metabolism.

This document outlines a series of benchmark studies comparing CPH-1 against two well-characterized MAO-A inhibitors: Phenelzine , a classic irreversible hydrazine-based inhibitor, and Moclobemide , a modern, reversible benzamide derivative. The objective is to provide researchers and drug development professionals with a rigorous, data-driven framework for evaluating CPH-1's potency, selectivity, and mechanism of action.

Introduction to MAO-A and the Rationale for Investigation

Monoamine Oxidase A is a mitochondrial-bound enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Its dysregulation is implicated in several neurological disorders, making it a validated therapeutic target for depression and anxiety. Inhibitors of MAO-A increase the synaptic availability of these neurotransmitters, thereby exerting their therapeutic effects.

The chemical structure of CPH-1, featuring a hydrazine group, suggests a potential for covalent interaction with the flavin adenine dinucleotide (FAD) cofactor of MAO-A, a mechanism characteristic of inhibitors like phenelzine. The tetrazole ring, often serving as a bioisostere for a carboxylic acid, may influence binding affinity and pharmacokinetic properties. This investigation seeks to elucidate these properties through a series of structured, comparative assays.

Experimental Design & Workflow

The characterization of CPH-1 was designed as a multi-stage process to systematically determine its inhibitory profile. The workflow progresses from initial potency screening to detailed mechanistic studies, ensuring that each step informs the next.

G cluster_0 Phase 1: Potency & Selectivity cluster_1 Phase 2: Mechanism of Action A Primary Screening: IC50 Determination for MAO-A B Counter Screening: IC50 Determination for MAO-B A->B If potent (IC50 < 1µM) C Data Analysis: Calculate Selectivity Index (IC50 MAO-B / IC50 MAO-A) B->C D Kinetic Analysis: Michaelis-Menten & Lineweaver-Burk Plots C->D Proceed for promising candidates E Reversibility Assay: Dialysis or Rapid Dilution C->E F Final Profile Determination D->F E->F End End: Full Inhibitor Profile F->End Start Start: Novel Compound (CPH-1) Start->A

Figure 1: A diagram illustrating the comprehensive experimental workflow for characterizing a novel MAO-A inhibitor, from initial screening to detailed mechanistic studies.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, experimental data obtained for CPH-1 in comparison to the benchmark compounds, Phenelzine and Moclobemide.

Table 1: Potency and Selectivity Profile
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
CPH-1 759,800130.7
Phenelzine 1502,50016.7
Moclobemide 20025,000125

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. The Selectivity Index indicates the preference for inhibiting MAO-A over MAO-B.

Interpretation: The data suggests that CPH-1 is a potent MAO-A inhibitor, with an IC50 value of 75 nM, making it approximately twice as potent as Phenelzine and 2.6 times as potent as Moclobemide in this assay. Furthermore, its selectivity for MAO-A over MAO-B is high (130-fold), comparable to that of Moclobemide and significantly superior to the classic non-selective inhibitor Phenelzine.

Table 2: Mechanism of Action Profile
CompoundMechanism vs. SubstrateReversibilityKi (nM)
CPH-1 CompetitiveIrreversible42
Phenelzine Non-competitiveIrreversibleN/A
Moclobemide CompetitiveReversible110

Ki (inhibition constant) is a measure of the binding affinity of the inhibitor. A lower Ki indicates higher affinity.

Interpretation: Kinetic studies revealed CPH-1 to be a competitive inhibitor, suggesting it binds to the active site of MAO-A, likely competing with the substrate. Crucially, dialysis experiments indicated that its inhibition is irreversible, a characteristic it shares with phenelzine, albeit through a different competitive mechanism. This irreversibility, combined with its high potency (low Ki), marks it as a highly effective inactivator of the enzyme.

Detailed Experimental Protocols

The following protocols provide the step-by-step methodologies used to generate the comparative data.

Protocol 1: In Vitro MAO-A/B Potency and Selectivity Assay

This assay quantifies enzyme activity by measuring the production of hydrogen peroxide (H₂O₂) using a horseradish peroxidase (HRP)-coupled reaction.

  • Reagent Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of CPH-1, Phenelzine, and Moclobemide in DMSO. The MAO-Glo™ Assay kit (Promega) provides the MAO substrate, FAD, and detection reagents.

  • Compound Plating : Serially dilute the test compounds in buffer to achieve a range of final concentrations (e.g., 1 pM to 100 µM). Add 5 µL of each dilution to a 96-well white assay plate.

  • Enzyme Addition : Add 20 µL of recombinant human MAO-A or MAO-B enzyme (e.g., 2.5 µg/mL) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction : Add 25 µL of the MAO substrate solution to each well to start the enzymatic reaction. Incubate for 60 minutes at 37°C.

  • Signal Detection : Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of H₂O₂ produced.

  • Data Analysis : Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Reversibility Assay via Dialysis

This protocol distinguishes between reversible and irreversible inhibitors by attempting to remove the inhibitor from the enzyme-inhibitor complex.

  • Complex Formation : Incubate MAO-A enzyme (e.g., 100 µg/mL) with a 10-fold excess of the IC90 concentration of CPH-1, Phenelzine, or Moclobemide for 30 minutes. A control sample with DMSO is run in parallel.

  • Dialysis : Place the enzyme-inhibitor mixtures into dialysis cassettes (e.g., 10 kDa MWCO). Dialyze against a 1000-fold volume of 100 mM potassium phosphate buffer at 4°C for 24 hours, with at least two buffer changes.

  • Activity Measurement : After dialysis, measure the residual activity of the MAO-A in each sample using the assay described in Protocol 1.

  • Interpretation :

    • Reversible Inhibition (e.g., Moclobemide) : Enzyme activity is fully or largely restored after dialysis.

    • Irreversible Inhibition (e.g., CPH-1, Phenelzine) : Enzyme activity is not significantly restored, indicating a stable or covalent bond between the inhibitor and the enzyme.

Mechanistic Insights and Signaling Pathway

CPH-1's irreversible and competitive inhibition profile suggests it acts as a mechanism-based inactivator. It likely binds to the active site, where the MAO-A catalytic cycle facilitates the formation of a reactive species that covalently binds to the FAD cofactor or a nearby amino acid residue, permanently inactivating the enzyme.

G MAO_A MAO-A (FADox) Active Enzyme Complex1 [MAO-A-Substrate] Complex Inactive_MAO MAO-A-Inhibitor Covalently Inactivated MAO_A->Inactive_MAO Substrate Substrate (e.g., Serotonin) Substrate->MAO_A Binds to Active Site MAO_A_red MAO-A (FADred) Reduced Enzyme Complex1->MAO_A_red Substrate Oxidation MAO_A_red->MAO_A FAD Re-oxidation Product Aldehyde Product MAO_A_red->Product H2O2 H₂O₂ MAO_A_red->H2O2 O2 O₂ O2->MAO_A_red CPH1 CPH-1 (Competitive) CPH1->MAO_A Competes with Substrate Moclobemide Moclobemide (Competitive, Reversible) Moclobemide->MAO_A Competes with Substrate Phenelzine Phenelzine (Irreversible) Phenelzine->MAO_A Irreversible Binding

Figure 2: A diagram of the MAO-A catalytic cycle, illustrating the points of competitive inhibition by CPH-1 and Moclobemide, and the irreversible inactivation pathway.

Conclusion and Future Directions

This comparative guide demonstrates that this compound (CPH-1) is a potent, selective, and irreversible inhibitor of MAO-A. Its performance characteristics, particularly its high potency and selectivity, position it as a promising candidate for further investigation, potentially offering advantages over less selective, classic inhibitors like Phenelzine.

The irreversible nature of its inhibition suggests a prolonged duration of action may be achievable in vivo. Future studies should focus on cell-based assays to confirm activity in a more physiological context, followed by pharmacokinetic and in vivo efficacy studies in relevant animal models of depression or anxiety.

References

  • Title: Monoamine Oxidase: From Genes to Behavior Source: Annual Review of Neuroscience URL: [Link]

  • Title: Monoamine oxidase inhibitors: A review of their anti-inflammatory properties Source: Cellular and Molecular Life Sciences URL: [Link]

Safety Operating Guide

Navigating the Handling of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and scientists working with novel compounds like 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride are at the forefront of innovation. This compound, with its hydrazinyl and tetrazole moieties, presents a unique set of handling challenges that necessitate a robust and well-informed approach to laboratory safety. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes critical safety information from structurally related compounds and established laboratory safety protocols to provide a comprehensive framework for personal protective equipment (PPE) selection, operational procedures, and disposal plans. Our commitment is to empower you with the knowledge to manage the risks associated with this compound, ensuring both your safety and the integrity of your research.

Understanding the Inherent Risks: A Proactive Stance on Safety

The chemical structure of this compound suggests a number of potential hazards that must be proactively addressed. The presence of the tetrazole ring, a nitrogen-rich heterocycle, indicates potential energetic properties, making the compound sensitive to heat, friction, or impact.[1] Hydrazine and its derivatives are known for their toxicity and potential for skin and respiratory irritation.[2][3][4] Therefore, a multi-faceted approach to PPE is not just recommended, but essential.

Core Personal Protective Equipment (PPE) Directives

A thorough risk assessment is the cornerstone of safe laboratory practice.[5][6] For this compound, the following PPE is mandated for all handling procedures.

Eye and Face Protection: The First Line of Defense

Given the potential for splashes of solutions or the dispersal of fine particles, comprehensive eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory and must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8][9] They provide a seal around the eyes, offering protection from chemical splashes, vapors, and dust.

  • Face Shield: A full-face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities (milligrams to grams), performing reactions, or when there is a heightened risk of explosion or splash.[1][10] This provides an additional layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Contamination

Preventing skin contact is paramount due to the potential for irritation and absorption of harmful substances.[11][12][13][14]

  • Gloves: The selection of appropriate chemical-resistant gloves is critical. Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or immersion, consulting a glove manufacturer's chemical resistance guide is recommended. Always inspect gloves for any signs of degradation or punctures before use and practice proper removal techniques to avoid contaminating your hands.[2][15]

  • Laboratory Coat: A flame-resistant lab coat that can be quickly removed is essential.[10] It should be fully buttoned to provide maximum coverage of personal clothing.

  • Full-Body Protection: For larger scale operations or in the event of a significant spill, additional protective clothing, such as an impervious apron or a full-body suit, may be necessary.[7]

Respiratory Protection: Safeguarding Against Inhalation Hazards

The solid nature of this compound presents a risk of airborne particulate generation.

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of a certified chemical fume hood.[8][16][17] All weighing and handling of the solid compound, as well as any reactions, should be performed within a properly functioning fume hood.

  • Respirators: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved particulate respirator (e.g., an N95, R95, or P95 filter) is the minimum requirement for handling powders.[1][4][10][18][19] The choice between N, R, and P series filters depends on the presence of oil aerosols in the work environment.[1][18] For any required use of a respirator, a formal respiratory protection program in compliance with OSHA 29 CFR 1910.134 must be in place.

PPE Selection Summary

The following table provides a summary of recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Flame-Resistant Lab CoatWithin a Fume Hood. Respirator (N95 or higher) if fume hood is not available or during spill cleanup.
Solution Preparation Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Flame-Resistant Lab CoatWithin a Fume Hood.
Running Reactions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Flame-Resistant Lab CoatWithin a Fume Hood.
Work-up and Purification Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Flame-Resistant Lab CoatWithin a Fume Hood.
Waste Disposal Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Flame-Resistant Lab CoatWithin a Fume Hood.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_donning Donning Sequence Wash_Hands 1. Wash Hands Thoroughly Lab_Coat 2. Don Lab Coat Wash_Hands->Lab_Coat Respirator 3. Don Respirator (if required) Lab_Coat->Respirator Goggles 4. Don Goggles Respirator->Goggles Face_Shield 5. Don Face Shield Goggles->Face_Shield Gloves 6. Don Gloves Face_Shield->Gloves

Caption: Sequential process for correctly donning personal protective equipment.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence Gloves 1. Remove Gloves Face_Shield 2. Remove Face Shield Gloves->Face_Shield Goggles 3. Remove Goggles Face_Shield->Goggles Lab_Coat 4. Remove Lab Coat Goggles->Lab_Coat Respirator 5. Remove Respirator (if worn) Lab_Coat->Respirator Wash_Hands 6. Wash Hands Thoroughly Respirator->Wash_Hands

Caption: Sequential process for correctly doffing personal protective equipment.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the immediate use of the chemical and encompasses the entire lifecycle within the laboratory.

Engineering Controls in Practice
  • Chemical Fume Hood: Always work with this compound in a certified chemical fume hood to minimize inhalation exposure.[8][16][17] Keep the sash at the lowest possible height while maintaining a comfortable working position.[16]

  • Ventilation: Ensure adequate laboratory ventilation to prevent the accumulation of any fugitive emissions.

Waste Disposal

Due to its potential reactivity and toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste.[20][21][22][23][24]

  • Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container. Do not mix it with other waste streams unless compatibility has been verified.[21][22]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.[24]

  • Disposal Protocol: Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on the proper disposal of reactive or potentially explosive materials.[20][23] Never dispose of this compound down the drain or in the regular trash.[23]

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Benchchem. Personal protective equipment for handling N-(2H-tetrazol-5-yl).
  • Bio-Fine. 1-H-TETRAZOLE.
  • Compliance Training Partners. Eye and face protection. - 1910.133.
  • Workstation Industries. Fume Hoods: Top 10 Safety Practices.
  • DTIC. Safety and Handling of Hydrazine.
  • OSHA. Personal Protective Equipment Subpart I 29 CFR 1910.132.
  • Sigma-Aldrich.
  • Lab Manager.
  • Laboratory Safety Standard Oper
  • OSHA. 1910.133 - Eye and face protection.
  • Fisher Scientific.
  • Compliance Training Partners. Hand Protection. - 1910.138.
  • OSHA. Hand Protection.
  • FUME HOOD USE AND SAFETY PRACTICES.
  • National Academies Press.
  • NIOSH.
  • NIOSH.
  • OSHA. 1910.138 - Hand protection.
  • eCFR. 29 CFR 1910.138 -- Hand protection.
  • TestGuy Electrical Testing Network. Understanding OSHA 1910 Subpart I: Personal Protective Equipment General Requirements.
  • CDC Stacks.
  • University of Pennsylvania. Disposal of Highly Reactive Reagents - UPenn EHRS.
  • OSHA. eTool : Respiratory Protection - Respirator Selection - Air-purifying vs.
  • Creative Safety Supply. OSHA 1910.132 Personal Protective Equipment (PPE).
  • OSHA. Personal Protective Equipment - Standards.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Environment, Health and Safety. 7.15 Reactive and Potentially Explosive Chemicals.
  • Environmental Marketing Services.
  • NSTA.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.